DL-Aspartic acid-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino(113C)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437812 | |
| Record name | DL-Aspartic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137168-39-9 | |
| Record name | DL-Aspartic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DL-Aspartic acid-13C4 chemical properties and structure
An In-depth Technical Guide to DL-Aspartic acid-13C4: Chemical Properties, Structure, and Applications
Introduction
DL-Aspartic acid-13C4 is a stable isotope-labeled form of the non-essential amino acid, aspartic acid. In this isotopologue, all four carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool in metabolic research, proteomics, and clinical mass spectrometry, where it serves as a tracer or an internal standard for the precise quantification of its unlabeled counterpart.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, and its application in key experimental protocols for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
DL-Aspartic acid-13C4 is a racemic mixture, containing equal amounts of D-Aspartic acid-13C4 and L-Aspartic acid-13C4. The stable isotope labeling does not alter its chemical reactivity but provides a distinct mass shift, which is fundamental to its use in mass spectrometry-based analysis.
Quantitative Data Summary
The key chemical and physical properties of DL-Aspartic acid-13C4 are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2-amino(1,2,3,4-¹³C₄)butanedioic acid | [4] |
| Synonyms | Aminosuccinic acid-¹³C₄, Asparagic acid-¹³C₄ | [5][6] |
| Molecular Formula | [¹³C]₄H₇NO₄ | [1][4][7] |
| Molecular Weight | 137.07 g/mol | [4][5][7] |
| Labeled CAS Number | 55443-54-4 | [1][5][7] |
| Unlabeled CAS Number | 617-45-8 (DL-form) | [6] |
| Appearance | White to off-white solid | [1][8] |
| Melting Point | >300 °C (decomposes) | [8] |
| Isotopic Purity | ≥98 atom % ¹³C | [5] |
| Solubility | Slightly soluble in aqueous base | [8] |
| SMILES | --INVALID-LINK--O)N)--INVALID-LINK--O | [4] |
| InChI Key | CKLJMWTZIZZHCS-JCDJMFQYSA-N | [4] |
Chemical Structure
Aspartic acid is an α-amino acid with an acidic side chain.[6] The structure consists of a central carbon atom (alpha-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain (-CH₂COOH). In DL-Aspartic acid-13C4, all four carbon atoms—the alpha-carbon, the two carboxyl carbons, and the beta-carbon in the side chain—are ¹³C isotopes. The "DL-" prefix indicates that the compound is a racemic mixture of the two stereoisomers, D-aspartate and L-aspartate, which are non-superimposable mirror images of each other.
Applications in Research
The primary utility of DL-Aspartic acid-13C4 stems from its identity as a stable isotope-labeled standard.
-
Metabolic Flux Analysis (MFA): Researchers use it to trace the metabolic fate of aspartate through various biochemical pathways, such as the Citric Acid Cycle.[9] By tracking the incorporation of ¹³C into downstream metabolites, scientists can quantify the activity of these pathways.
-
Quantitative Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), labeled amino acids are used to create a "heavy" proteome that serves as an internal standard for quantifying protein expression changes across different cell populations.[1][2]
-
Clinical Diagnostics: It is used as an internal standard in mass spectrometry-based assays for the accurate quantification of aspartic acid levels in biological samples, which is crucial for diagnosing certain metabolic disorders.[3][7]
Experimental Protocols
A common application of DL-Aspartic acid-13C4 is as an internal standard for the quantification of endogenous aspartic acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol: Quantification of Aspartic Acid in Plasma via LC-MS
Objective: To accurately measure the concentration of aspartic acid in plasma samples.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled DL-Aspartic acid (analytical standard) in 0.1 M HCl.
-
Prepare a 1 mg/mL stock solution of DL-Aspartic acid-13C4 (internal standard) in 0.1 M HCl.
-
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the unlabeled stock solution to create a set of calibration standards with concentrations ranging from physiological low to high levels (e.g., 1 µM to 500 µM).
-
Spike each calibration standard with a fixed concentration of the DL-Aspartic acid-13C4 internal standard solution.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3:1 volume of ice-cold methanol (containing the fixed concentration of the internal standard) to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples and calibration standards onto an appropriate LC column (e.g., HILIC or reversed-phase).
-
Analyze using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Transition for unlabeled Aspartic Acid: Monitor the specific mass transition from the parent ion to a daughter ion.
-
Transition for DL-Aspartic acid-13C4: Monitor the corresponding mass transition, which will be shifted by +4 Da (M+4).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (unlabeled) to the internal standard (¹³C₄-labeled) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standard.
-
Determine the concentration of aspartic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Involvement in Metabolic and Signaling Pathways
Aspartic acid is a central node in metabolism, linking carbohydrate and protein metabolism. DL-Aspartic acid-13C4 can be used to trace these connections.
Citric Acid (TCA) Cycle
L-Aspartate is readily interconverted with the TCA cycle intermediate, oxaloacetate, via transamination reactions catalyzed by aspartate aminotransferase (AST).[9][10] This reaction provides a direct link between amino acid metabolism and cellular energy production.
Urea Cycle
In the urea cycle, which detoxifies ammonia in the liver, L-aspartate provides the second nitrogen atom for the formation of urea.[9] It condenses with citrulline to form argininosuccinate in a reaction catalyzed by argininosuccinate synthetase.
Neurotransmission
Both L-aspartate and D-aspartate can act as excitatory neurotransmitters in the central nervous system by stimulating NMDA (N-methyl-D-aspartate) receptors.[6][9] D-aspartate, in particular, has been shown to be involved in signaling pathways that regulate hormone production and spermatogenesis.[11] The use of labeled aspartate can help elucidate the dynamics of neurotransmitter synthesis, release, and metabolism in neurological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 4. L-Aspartic acid-13C4 | C4H7NO4 | CID 155889837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Aspartic acid-13C4 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]
- 6. Aspartic acid - Wikipedia [en.wikipedia.org]
- 7. L-Aspartic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. l-aspartic acid-13c4,15n CAS#: 202468-27-7 [amp.chemicalbook.com]
- 9. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Unraveling Metabolic Pathways: A Technical Guide to DL-Aspartic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-¹³C₄ is a stable isotope-labeled form of the non-essential amino acid aspartic acid, in which all four carbon atoms are replaced with the ¹³C isotope. As a racemic mixture, it contains equal amounts of D- and L-isomers. This isotopically labeled compound is a powerful tool in metabolic research, particularly in studies involving metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry-based proteomics and metabolomics. Its ability to be traced and differentiated from its unlabeled counterpart allows for the precise tracking of aspartate's metabolic fate within complex biological systems, providing critical insights into cellular physiology and disease states.
This technical guide provides an in-depth overview of DL-Aspartic acid-¹³C₄, including its chemical and physical properties, key applications in research, detailed experimental protocols for its use, and a visualization of its role in a critical metabolic pathway.
Core Properties and Specifications
DL-Aspartic acid-¹³C₄ is primarily utilized for its unique mass, which allows it to be distinguished from the endogenous, unlabeled aspartic acid in biological samples. This property is fundamental to its application as a tracer and an internal standard.
| Property | Value |
| Chemical Formula | ¹³C₄H₇NO₄ |
| Molecular Weight | 137.07 g/mol [1] |
| Exact Mass | 137.05092705 Da[1] |
| Isotopic Purity | Typically ≥98 atom % ¹³C[2] |
| Chemical Purity | ≥95% (CP)[2] |
| Physical Form | Solid[2] |
| Melting Point | >300 °C (decomposes)[2] |
| CAS Number | 617-45-8 (unlabeled DL-Aspartic acid) |
| Synonyms | (RS)-Aspartic acid-¹³C₄, DL-Aminosuccinic acid-¹³C₄ |
Key Applications in Research and Drug Development
The primary utility of DL-Aspartic acid-¹³C₄ lies in its application as a tracer to elucidate metabolic pathways and as a standard for precise quantification.
-
Metabolic Flux Analysis (MFA): By introducing DL-Aspartic acid-¹³C₄ into a biological system, researchers can trace the incorporation of the ¹³C label into various downstream metabolites. This allows for the quantification of the rates (fluxes) of metabolic pathways in which aspartate is a key node, such as the citric acid (TCA) cycle and amino acid metabolism. This is particularly valuable in understanding the metabolic reprogramming that occurs in diseases like cancer.[3]
-
Quantitative Mass Spectrometry: In proteomics and metabolomics, DL-Aspartic acid-¹³C₄ serves as an ideal internal standard.[3] When added to a biological sample at a known concentration, it co-elutes with the endogenous unlabeled aspartic acid during chromatographic separation. By comparing the mass spectrometry signal intensities of the labeled and unlabeled forms, the absolute concentration of endogenous aspartic acid can be accurately determined, correcting for variations in sample preparation and instrument response.
-
Drug Development: Understanding how a drug candidate affects cellular metabolism is a critical aspect of its development. DL-Aspartic acid-¹³C₄ can be used in preclinical studies to assess the on- and off-target metabolic effects of a drug. By tracing the metabolic flux of aspartate, researchers can identify potential metabolic liabilities or confirm the desired mechanism of action of a therapeutic agent.
Experimental Protocols
The following are detailed methodologies for two key applications of DL-Aspartic acid-¹³C₄.
Metabolic Flux Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for a ¹³C-based metabolic flux analysis experiment in cell culture.
a. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluence in standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of DL-Aspartic acid-¹³C₄. The concentration will depend on the specific cell type and experimental goals.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled aspartic acid. This time should be sufficient to achieve isotopic steady-state in the metabolites of interest.
b. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and proteins.
-
Collect the supernatant containing the polar metabolites.
c. Sample Preparation for GC-MS:
-
Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is a two-step derivatization involving methoximation followed by silylation.
d. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Detect the mass isotopomer distributions of the metabolites of interest using the mass spectrometer.
e. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use specialized software to fit the corrected mass isotopomer distributions to a metabolic network model.
-
Calculate the metabolic fluxes through the pathways of interest.
Quantification of Aspartic Acid in Biological Fluids using LC-MS/MS with a Labeled Internal Standard
This protocol describes the use of DL-Aspartic acid-¹³C₄ as an internal standard for the accurate quantification of aspartic acid in a sample like plasma.
a. Sample Preparation:
-
Thaw the biological fluid sample (e.g., plasma) on ice.
-
To a small aliquot of the sample (e.g., 50 µL), add a known amount of DL-Aspartic acid-¹³C₄ solution as the internal standard.
-
Precipitate proteins by adding a solvent such as methanol or acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
b. LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography (LC) system equipped with a suitable column for amino acid separation (e.g., a HILIC or reversed-phase column).
-
Elute the analytes using a gradient of mobile phases.
-
Introduce the eluent into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Set up MRM transitions for both unlabeled aspartic acid and DL-Aspartic acid-¹³C₄.
c. Data Analysis and Quantification:
-
Integrate the peak areas for both the unlabeled aspartic acid and the DL-Aspartic acid-¹³C₄ internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Generate a calibration curve using standards with known concentrations of unlabeled aspartic acid and a fixed concentration of the internal standard.
-
Determine the concentration of aspartic acid in the unknown sample by interpolating its peak area ratio on the calibration curve.
Visualization of Aspartate's Role in the Urea Cycle
Aspartic acid plays a crucial role in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it to urea for excretion. The following diagram illustrates the key steps of the urea cycle and the entry point of aspartate.
Caption: The Urea Cycle, highlighting the incorporation of aspartate.
Conclusion
DL-Aspartic acid-¹³C₄ is an invaluable tool for researchers and scientists in the field of metabolic research and drug development. Its utility as a metabolic tracer and an internal standard for quantitative analysis provides a level of precision and detail that is essential for advancing our understanding of complex biological systems. The methodologies outlined in this guide, coupled with the visualization of aspartate's role in key metabolic pathways, serve as a foundational resource for the effective application of this powerful isotopic label. As research continues to delve deeper into the intricacies of cellular metabolism, the use of stable isotope-labeled compounds like DL-Aspartic acid-¹³C₄ will undoubtedly play an increasingly critical role in new discoveries and therapeutic innovations.
References
A Technical Guide to the Synthesis and Isotopic Purity of DL-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, drug development, and clinical diagnostics. This document outlines a plausible synthetic route, detailed experimental protocols for assessing isotopic enrichment and chemical purity, and a summary of expected quantitative data. Furthermore, it visualizes the key role of aspartate in neuronal signaling pathways.
Synthesis of DL-Aspartic acid-13C4
The synthesis of DL-Aspartic acid-13C4 can be achieved through a multi-step chemical process. A common and adaptable method involves the alkylation of a protected malonate, followed by hydrolysis and decarboxylation. To achieve the desired isotopic labeling, a commercially available 13C-labeled starting material is essential. This guide proposes a synthetic scheme starting from Ethyl bromoacetate-1,2-13C2. While other labeled precursors could be utilized, this approach offers a clear and feasible pathway.
Proposed Synthetic Pathway
The synthesis commences with the reaction of diethyl acetamidomalonate with a 13C-labeled alkylating agent, followed by acidic hydrolysis to yield the final product.
Reaction Scheme:
Experimental Protocol: Chemical Synthesis
This protocol is adapted from established methods for amino acid synthesis and tailored for the preparation of DL-Aspartic acid-13C4.
Materials:
-
Diethyl acetamidomalonate
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl bromoacetate-1,2-13C2 (or other suitable 13C2-labeled bromoacetate)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol with cooling to prepare a solution of sodium ethoxide.
-
Formation of the Malonate Enolate: To the sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir the mixture until the malonate has completely dissolved and the sodium salt has formed.
-
Alkylation with Labeled Precursor: Add Ethyl bromoacetate-1,2-13C2 to the solution of the diethyl acetamidomalonate sodium salt. The reaction mixture is then heated under reflux for several hours to ensure complete alkylation.
-
Work-up and Isolation of the Intermediate: After cooling, the reaction mixture is filtered to remove the sodium bromide precipitate. The ethanol is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude triethyl 2-acetamido-2-(ethoxycarbonyl)succinate-3,4-13C2.
-
Hydrolysis and Decarboxylation: The crude intermediate is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid. This step removes the acetyl and ethyl protecting groups and leads to the decarboxylation of the malonic ester derivative.
-
Isolation and Purification of DL-Aspartic acid-13C4: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude DL-Aspartic acid-13C4 can be purified by recrystallization from hot water. The purity of the final product should be confirmed by analytical methods.
Isotopic Purity and Chemical Purity Analysis
Accurate determination of isotopic enrichment and chemical purity is paramount for the reliable application of DL-Aspartic acid-13C4. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Expected Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and analysis of DL-Aspartic acid-13C4.
| Parameter | Expected Value/Range | Method of Determination |
| Synthesis | ||
| Theoretical Yield | Dependent on scale | Stoichiometric Calculation |
| Actual Yield | 40-60% | Gravimetric Measurement |
| Isotopic Purity | ||
| Isotopic Enrichment | >98% | 13C NMR, GC-MS |
| Chemical Purity | ||
| Chemical Purity | >98% | 1H NMR, GC-MS |
| Enantiomeric Purity | Racemic (DL) | Chiral Chromatography |
Experimental Protocols for Purity Analysis
GC-MS is a highly sensitive technique for determining both isotopic enrichment and chemical purity.[1][2][3]
Methodology:
-
Derivatization: Amino acids require derivatization to increase their volatility for GC analysis. A common method is the formation of N-acetyl methyl esters.[1]
-
Dry the DL-Aspartic acid-13C4 sample under a stream of nitrogen.
-
Add acidified methanol and heat to form the methyl ester.
-
Evaporate the methanol and acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.[4]
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.[1]
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5) to separate the derivatized aspartic acid from any impurities. A temperature gradient program is employed to achieve optimal separation.[3]
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron impact, EI) and the resulting fragments are analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Chemical Purity: The chemical purity is determined by integrating the peak area of the derivatized DL-Aspartic acid-13C4 and comparing it to the total area of all peaks in the chromatogram.
-
Isotopic Enrichment: The isotopic enrichment is calculated by analyzing the mass spectrum of the derivatized product. The relative intensities of the mass isotopologues (M, M+1, M+2, M+3, M+4) are used to determine the percentage of molecules that are fully labeled with 13C at all four carbon positions. Corrections for the natural abundance of 13C in the derivatizing agents must be applied.[2]
-
NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the position of the 13C labels and quantifying isotopic enrichment.[5][6]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of DL-Aspartic acid-13C4 in a suitable deuterated solvent (e.g., D2O with a pH adjustment).
-
1H NMR Spectroscopy:
-
Acquire a standard 1H NMR spectrum to assess the chemical purity by identifying any proton-containing impurities.
-
Integration of the proton signals can provide a quantitative measure of purity if a known internal standard is used.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Isotopic Enrichment: The isotopic enrichment is determined by comparing the integral of the signals corresponding to the 13C-labeled carbons with the (typically much smaller) signals from any residual unlabeled carbon atoms at the same positions. Due to the low natural abundance of 13C (1.1%), in a highly enriched sample, the signals from the 12C carbons may not be detectable. In such cases, the isotopic enrichment is considered to be at or above the detection limit of the instrument for the unlabeled species. For quantitative analysis, a long relaxation delay is crucial.[5]
-
Visualization of Aspartate Signaling Pathway
Aspartate is an excitatory neurotransmitter in the central nervous system, primarily acting on N-methyl-D-aspartate (NMDA) receptors.[7][8] The following diagram illustrates a simplified workflow for the synthesis of DL-Aspartic acid-13C4 and a conceptual signaling pathway involving aspartate at a neuronal synapse.
Caption: Synthesis workflow and neuronal signaling pathway of aspartate.
Conclusion
This technical guide provides a foundational understanding of the synthesis and isotopic purity analysis of DL-Aspartic acid-13C4. The outlined synthetic approach offers a viable route for its preparation, and the detailed analytical protocols are essential for ensuring the quality and reliability of the labeled compound for research and development purposes. The visualization of its role in neuronal signaling highlights the importance of this molecule in neuroscience research. For any specific application, optimization of the described protocols may be necessary.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. benchchem.com [benchchem.com]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of 13C-Labeled Aspartic Acid in Unraveling Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in modern biological and chemical research. Among these, 13C-labeled aspartic acid has emerged as a critical probe for elucidating the intricate network of metabolic pathways within cells. Its unique position in central carbon metabolism allows researchers to trace the flow of carbon atoms through various anabolic and catabolic reactions, providing unprecedented insights into cellular physiology in both healthy and diseased states. This technical guide provides a comprehensive overview of the biological role of 13C-labeled aspartic acid, detailing its applications, the experimental protocols for its use, and the interpretation of the data generated. By replacing natural carbon (¹²C) with its heavier stable isotope (¹³C), molecules can be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Core Applications of 13C-Labeled Aspartic Acid
The utility of 13C-labeled aspartic acid spans a wide range of research areas, from fundamental metabolic studies to drug development. Its primary role is as a tracer in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell.[2][3]
Tracing Central Carbon Metabolism and the TCA Cycle
13C-labeled aspartic acid is extensively used to probe the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate. By introducing 13C-labeled aspartate to cells, researchers can track the incorporation of the ¹³C label into other TCA cycle intermediates and related metabolites.[4][5] This allows for the quantification of anaplerotic and cataplerotic fluxes, which are crucial for maintaining the integrity of the TCA cycle and providing precursors for biosynthesis. For instance, in aspartate-free medium, the labeling pattern of aspartate can serve as a surrogate for the labeling of oxaloacetate, which is often difficult to measure directly due to its instability.[6][7]
Elucidating Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation.[8] 13C-labeled aspartic acid has been instrumental in understanding these metabolic shifts. For example, studies have shown that aspartate can be a limiting metabolite for cancer cell proliferation, particularly under hypoxic conditions found in tumors.[8][9] By tracing the fate of ¹³C-aspartate, researchers can investigate its contribution to nucleotide synthesis and TCA cycle anaplerosis in cancer cells.[8] This knowledge can be exploited to develop novel therapeutic strategies that target cancer metabolism.
Investigating Immune Cell Function
The metabolic reprogramming of immune cells, such as T cells, is critical for their activation and function. 13C-labeled aspartate, in conjunction with other tracers like ¹³C-glucose and ¹³C-glutamine, has been used to dissect the metabolic pathways that fuel CD8+ T cell responses.[10][11] These studies have revealed that glutamine anaplerosis and the synthesis of aspartate are crucial for T cell proliferation and ATP production.[10][11]
Studying Photosynthesis and Carbon Fixation
In photoautotrophic organisms, 13C-labeled aspartate is used to differentiate between the activities of key carbon-fixing enzymes, namely RIBULOSE-1,5-BISPHOSPHATE CARBOXYLASE/OXYGENASE (RUBISCO) and PHOSPHOENOLPYRUVATE CARBOXYLASE (PEPC).[12] Positional isotopologue analysis of aspartate, which is a downstream product of oxaloacetate, allows for the determination of the relative contributions of these two enzymes to inorganic carbon assimilation.[12][13][14]
Data Presentation: Quantitative Insights from 13C-Aspartic Acid Tracing
The quantitative data obtained from 13C-aspartic acid tracing experiments provide a detailed snapshot of cellular metabolism. This data is typically presented in the form of fractional enrichment of metabolites, which represents the percentage of a particular metabolite pool that is labeled with ¹³C.
| Parameter | Organism/Cell Type | Experimental Condition | Key Finding | Reference |
| Positional ¹³C Enrichment of Aspartate | Synechocystis sp. PCC 6803 | Day vs. Night Cycle | In the light, all four carbon positions of aspartate become labeled, indicating activity of both RUBISCO and PEPC. In the dark, only the C4 position is labeled, showing exclusive PEPC activity. | [12] |
| Fractional Enrichment of TCA Cycle Intermediates | LmOVA-specific CD8+ T cells | In vivo infusion of ¹³C-glutamine vs. ¹³C-glucose | ¹³C-glutamine contributed more heavy carbon to citrate and malate than ¹³C-glucose. Aspartate was also more enriched in ¹³C from glutamine. | [10] |
| Isotopic Enrichment of Nucleotide Precursors | A549 lung cancer cells | Hypoxia (0.5% oxygen) | Labeled aspartate contributed to the synthesis of pyrimidine and purine precursors, and this contribution was significant under hypoxic conditions. | [8] |
| Molar Carbon-Assimilation Rates | Synechocystis sp. PCC 6803 | Dynamic ¹³CO₂ labeling | The method allowed for the estimation of molar carbon-assimilation rates catalyzed by PEPC and RUBISCO by fitting positional ¹³C assimilation curves. | [12] |
| Fractional Enrichment of Intracellular Aspartate | Various cancer cell lines | Culture with U-¹³C-labeled asparagine or aspartate | Extracellular aspartate only marginally contributes to the intracellular aspartate pool, whereas asparagine is a considerable contributor. | [9] |
Experimental Protocols
The successful application of 13C-labeled aspartic acid as a metabolic tracer relies on robust and well-designed experimental protocols. The following sections provide detailed methodologies for a typical cell culture labeling experiment followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Cell Culture Labeling with 13C-Aspartic Acid
This protocol outlines the steps for labeling cultured mammalian cells with uniformly labeled ¹³C-aspartic acid ([U-¹³C]-L-aspartic acid).
Materials:
-
Cultured mammalian cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
[U-¹³C]-L-aspartic acid (or other desired labeled variant)
-
Labeling medium (e.g., DMEM without aspartate, supplemented with dialyzed fetal bovine serum and the desired concentration of ¹³C-aspartic acid)
-
Cell scraper
-
-80°C freezer
-
Methanol, chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Aspiration and Washing: Once cells have reached the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS to remove any residual unlabeled aspartic acid.
-
Addition of Labeling Medium: Add pre-warmed labeling medium containing the ¹³C-labeled aspartic acid to the cells.
-
Incubation: Incubate the cells for a predetermined period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites has reached a plateau. For kinetic flux analysis, a time-course experiment with multiple time points is required.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) 80% methanol to the cells to quench all enzymatic activity.
-
Incubate the plates at -80°C for at least 15 minutes to precipitate proteins.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate and methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.
-
The samples can be stored at -80°C until analysis.
-
Sample Preparation and GC-MS Analysis
This protocol describes the derivatization of amino acids and subsequent analysis by GC-MS to determine the isotopic enrichment.
Materials:
-
Extracted metabolite samples
-
Nitrogen gas evaporator
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))
-
Pyridine
-
GC-MS system equipped with an appropriate column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Dry the metabolite extracts to completeness under a stream of nitrogen gas.
-
Derivatization:
-
Add 50 µL of pyridine to the dried extract and vortex to dissolve.
-
Add 50 µL of the derivatization reagent (e.g., MTBSTFA + 1% TBDMCS).
-
Incubate the mixture at 60°C for 1 hour to allow for complete derivatization of the amino acids.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the derivatized amino acids based on their volatility and interaction with the column.
-
The mass spectrometer then ionizes the separated compounds and detects the mass-to-charge ratio of the resulting fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to derivatized aspartic acid based on its retention time and mass spectrum.
-
Determine the mass isotopomer distribution (MID) for aspartic acid and other relevant metabolites. The MID represents the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).[6]
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate fractional enrichment and to model metabolic fluxes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving 13C-labeled aspartic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Application of DL-Aspartic Acid-¹³C₄ in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates. DL-Aspartic acid-¹³C₄, a stable isotope-labeled version of the non-essential amino acid aspartic acid, serves as a powerful probe in these investigations. While aspartic acid exists in both L- and D-enantiomeric forms, the L-isomer is the predominant form utilized in protein synthesis and central carbon metabolism.[1] Consequently, metabolic tracing studies primarily focus on the metabolic fate of L-aspartic acid. This guide provides an in-depth overview of the applications of DL-Aspartic acid-¹³C₄ in metabolic research, with a focus on experimental design, detailed protocols, and data interpretation.
DL-Aspartic acid-¹³C₄ is a valuable tracer for several key metabolic pathways due to aspartate's central role as a precursor for protein and nucleotide biosynthesis, and its direct link to the tricarboxylic acid (TCA) cycle.[1][2][3][4] By introducing ¹³C-labeled aspartic acid into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites, providing critical insights into the activity of these pathways under various physiological and pathological conditions. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis.[5][6][7]
This technical guide will detail the core applications of DL-Aspartic acid-¹³C₄, provide comprehensive experimental protocols for its use, and present quantitative data in a clear, tabular format. Furthermore, it will include visualizations of key metabolic pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the experimental and logical relationships.
Core Applications in Metabolic Research
The utilization of DL-Aspartic acid-¹³C₄ as a metabolic tracer allows for the investigation of several fundamental metabolic processes. Its applications are particularly prominent in the study of cancer metabolism, neurobiology, and inborn errors of metabolism.
Tracing the Tricarboxylic Acid (TCA) Cycle
Aspartate is directly linked to the TCA cycle through its transamination to oxaloacetate. By supplying cells with ¹³C₄-aspartic acid, the labeled carbon atoms can enter the TCA cycle and be incorporated into various cycle intermediates. This allows for the assessment of TCA cycle activity and the contribution of aspartate to anaplerosis, the replenishment of TCA cycle intermediates.[2][8]
Investigating Nucleotide Synthesis
Aspartate is a crucial precursor for the biosynthesis of both purine and pyrimidine nucleotides.[3][9] The entire carbon and nitrogen backbone of the pyrimidine ring is derived from aspartate and carbamoyl phosphate, while one of the nitrogen atoms and a carbon atom of the purine ring are contributed by aspartate. Tracing with ¹³C₄-aspartic acid enables the direct measurement of the contribution of this amino acid to de novo nucleotide synthesis, a pathway often upregulated in proliferating cancer cells.
Elucidating Amino Acid Metabolism
Aspartate serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine. The use of ¹³C₄-aspartic acid allows for the tracing of these biosynthetic pathways and the quantification of their relative activities.
Data Presentation: Quantitative Insights from ¹³C-Aspartic Acid Tracing
The following tables summarize quantitative data from representative metabolic tracing studies using ¹³C-labeled aspartate or related precursors that directly inform on aspartate metabolism. These studies highlight the utility of this tracer in quantifying metabolic fluxes and understanding cellular physiology.
| Metabolite | Fractional ¹³C Enrichment from [U-¹³C₄]Aspartate | Cell Line | Condition | Reference |
| Citrate (m+4) | ~5% | A549 | Normoxia | [2] |
| Malate (m+2) | ~10% | A549 | Normoxia | [2] |
| Aspartate (m+4) | >95% | A549 | Normoxia | [2] |
| UMP (m+3) | ~20% | A549 | Normoxia | [2] |
Table 1: Fractional ¹³C Enrichment in Central Carbon Metabolites. This table illustrates the incorporation of ¹³C atoms from uniformly labeled aspartic acid into key metabolites of the TCA cycle and nucleotide synthesis pathway in A549 lung cancer cells. The data demonstrates the direct contribution of aspartate to these pathways.
| Parameter | Undifferentiated HL-60 | Differentiated HL-60 | LPS-activated dHL-60 | Reference |
| Aspartate uptake rate (relative flux) | 10.2 ± 0.5 | 12.5 ± 0.6 | 15.1 ± 0.7 | [10] |
| Glutamate uptake rate (relative flux) | 15.8 ± 0.8 | 18.2 ± 0.9 | 22.4 ± 1.1 | [10] |
| Fractional labeling of Citrate from Aspartate | ~15% | ~18% | ~25% | [10] |
Table 2: Relative Metabolic Fluxes in HL-60 Cells. This table shows the relative uptake rates of aspartate and glutamate and the contribution of aspartate to the citrate pool in a model of neutrophil differentiation and activation. These data indicate a metabolic shift towards increased utilization of amino acids upon cellular activation.
Experimental Protocols
The successful application of DL-Aspartic acid-¹³C₄ in metabolic tracing studies relies on robust and well-controlled experimental protocols. The following sections provide detailed methodologies for key experiments.
Cell Culture and ¹³C Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.
-
Media Preparation: Prepare custom culture medium lacking endogenous aspartic acid. Supplement this medium with a known concentration of DL-Aspartic acid-¹³C₄ (e.g., 100 µM).
-
Isotope Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into intracellular metabolites. The optimal incubation time should be determined empirically for each cell line and experimental condition to achieve isotopic steady state.[11]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold saline.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas.
Sample Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites such as amino acids need to be derivatized to increase their volatility. A common method is silylation.[12][13]
-
Reconstitution: Reconstitute the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 37°C for 90 minutes.
-
Silylation: Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the sample. Incubate at 70°C for 30 minutes.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Chromatographic Separation: Separate the metabolites on a suitable GC column (e.g., a DB-5ms column). The oven temperature program should be optimized to achieve good separation of the target metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. Electron ionization (EI) is typically used.
-
Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns. Determine the mass isotopomer distributions (MIDs) for each metabolite to quantify the incorporation of ¹³C.[8]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key metabolic pathways involving aspartate and a typical experimental workflow for ¹³C metabolic flux analysis.
Caption: Metabolic fate of DL-Aspartic Acid-¹³C₄ in central carbon metabolism.
Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.
Conclusion
DL-Aspartic acid-¹³C₄ is a versatile and informative tracer for probing central carbon metabolism. Its applications span a wide range of research areas, from fundamental studies of cellular physiology to drug development and personalized medicine. By carefully designing and executing stable isotope tracing experiments, researchers can gain valuable quantitative insights into the metabolic reprogramming that occurs in various disease states. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists seeking to employ DL-Aspartic acid-¹³C₄ in their metabolic research endeavors. As analytical technologies continue to advance, the utility of stable isotope tracers like DL-Aspartic acid-¹³C₄ in elucidating complex biological systems will undoubtedly continue to grow.
References
- 1. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate Rescues S-phase Arrest Caused by Suppression of Glutamine Utilization in KRas-driven Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Metabolic Fate of DL-Aspartic Acid-¹³C₄: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of DL-Aspartic Acid-¹³C₄, a stable isotope-labeled amino acid crucial for metabolic research and drug development. By tracing the journey of the ¹³C atoms, researchers can elucidate the complex network of biochemical pathways in which aspartate participates, offering insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. This document details the experimental protocols for tracing studies, presents quantitative data on metabolite distribution, and visualizes the key metabolic pathways involved.
Introduction to Aspartate Metabolism and ¹³C Tracing
Aspartic acid is a non-essential amino acid central to numerous metabolic processes. It serves as a key node, connecting carbohydrate and amino acid metabolism. The L-enantiomer, L-aspartic acid, is the form predominantly utilized in protein synthesis and as a precursor for other amino acids and nucleotides. The D-enantiomer, D-aspartic acid, has a more specialized role, primarily acting as a signaling molecule in the nervous and endocrine systems. Its metabolism is distinct, mainly involving degradation by the enzyme D-aspartate oxidase.
Stable isotope tracing using compounds like DL-Aspartic Acid-¹³C₄ is a powerful technique to track the metabolic fate of these molecules in biological systems. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, the path of the carbon backbone can be followed through various metabolic transformations. The incorporation of ¹³C into downstream metabolites is detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the determination of metabolic fluxes and the relative contributions of different pathways.
Key Metabolic Pathways of L-Aspartic Acid-¹³C₄
Upon entering the cell, L-Aspartic Acid-¹³C₄ is primarily metabolized through several key pathways. The four ¹³C atoms from its backbone are incorporated into a variety of downstream metabolites.
-
Citric Acid (TCA) Cycle: L-aspartate is readily converted to oxaloacetate, a key intermediate of the TCA cycle, through transamination. The ¹³C₄-labeling will therefore appear in all TCA cycle intermediates, including citrate, α-ketoglutarate, succinate, fumarate, and malate. The specific pattern of ¹³C incorporation (mass isotopomer distribution) provides insights into the oxidative and reductive fluxes of the TCA cycle.
-
Gluconeogenesis: In tissues such as the liver and kidney, oxaloacetate derived from L-aspartate can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. The ¹³C label can therefore be traced into glucose.
-
Urea Cycle: L-aspartate is a crucial nitrogen donor in the urea cycle, where it combines with citrulline to form argininosuccinate. While the primary role here is nitrogen metabolism, the carbon skeleton can be released as fumarate, which then re-enters the TCA cycle.
-
Amino Acid Biosynthesis: The carbon skeleton of L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, lysine, threonine, methionine, and isoleucine.
-
Nucleotide Biosynthesis: The entire aspartate molecule is incorporated into the pyrimidine ring of nucleotides (uracil, cytosine, thymine), and it also donates a nitrogen atom for purine synthesis (adenine, guanine).
Quantitative Analysis of L-Aspartic Acid-¹³C₄ Metabolic Fate
The distribution of the ¹³C label from L-Aspartic Acid-¹³C₄ among various downstream metabolites provides a quantitative measure of the activity of these interconnected pathways. The following tables summarize representative data on mass isotopomer distribution in key metabolites following administration of ¹³C-labeled aspartate or analogous tracers in cell culture experiments. It is important to note that the exact distribution will vary depending on the cell type, metabolic state, and experimental conditions.
Table 1: Mass Isotopomer Distribution in TCA Cycle Intermediates from [U-¹³C₄]Aspartate
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Malate | 39 | 5 | 10 | 2 | 44 |
| Fumarate | 45 | 4 | 8 | 2 | 41 |
| Citrate | 16 | 3 | 25 | 4 | 52 |
| α-Ketoglutarate | 9 | 4 | 10 | 3 | 74 |
| Succinate | 58 | 3 | 7 | 2 | 30 |
This table presents illustrative data synthesized from metabolic flux analysis studies, such as the one conducted on HL-60 cells where [U-¹³C₄]aspartic acid was used as a tracer.[1] The percentages represent the relative abundance of each mass isotopomer (M+n, where n is the number of ¹³C atoms).
Table 2: ¹³C-Label Incorporation into Other Key Metabolites from [U-¹³C₄]Aspartate
| Metabolite | Labeled Metabolite | % ¹³C Enrichment |
| Amino Acids | [¹³C₄]Asparagine | High |
| [¹³C₅]Glutamate | High | |
| [¹³C₅]Glutamine | Moderate | |
| [¹³C₂]Alanine | Moderate | |
| Glycolytic Intermediates | [¹³C₃]Lactate | Moderate |
This table provides a qualitative and semi-quantitative summary based on findings from studies on the metabolism of [U-¹³C]aspartate in astrocytes, which showed the release of labeled lactate, glutamine, citrate, and alanine.[2][3]
Experimental Protocols for Tracing DL-Aspartic Acid-¹³C₄ Metabolism
A typical stable isotope tracing experiment with DL-Aspartic Acid-¹³C₄ involves several key steps, from cell culture to data analysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the desired confluency (typically mid-exponential growth phase).
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled aspartic acid) with DL-Aspartic Acid-¹³C₄ at a specific concentration (e.g., the physiological concentration of aspartate in the standard medium). Other essential nutrients should be included as required.
-
Isotope Labeling: Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium. Incubate the cells for a predetermined period to allow for the incorporation of the labeled aspartate into downstream metabolites and to reach isotopic steady state. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent, typically an 80:20 methanol:water mixture, to the culture plate. Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Vortex the lysate and then centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. The sample can be stored at -80°C until analysis.
Sample Analysis by Mass Spectrometry
-
Sample Preparation: Dry the collected supernatant using a vacuum concentrator or a stream of nitrogen. The dried metabolites may require derivatization for analysis by gas chromatography-mass spectrometry (GC-MS) to increase their volatility. For liquid chromatography-mass spectrometry (LC-MS), the dried extract is typically reconstituted in an appropriate solvent.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. A hydrophilic interaction liquid chromatography (HILIC) method is often used for the separation of polar metabolites. The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopomers of the target metabolites (e.g., multiple reaction monitoring or full scan with high resolution).
-
GC-MS Analysis: For GC-MS analysis, derivatized samples are injected into the gas chromatograph for separation, followed by detection and fragmentation in the mass spectrometer.
Data Analysis
-
Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the distribution of mass isotopomers for each metabolite of interest. This involves correcting for the natural abundance of ¹³C and other isotopes.
-
Metabolic Flux Analysis (MFA): The calculated MIDs are then used as input for MFA software. By fitting the experimental data to a computational model of the relevant metabolic network, the rates (fluxes) of the intracellular reactions can be estimated.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of L-aspartic acid and a typical experimental workflow for a ¹³C tracing study.
Metabolism of D-Aspartic Acid-¹³C₄
The metabolic fate of D-Aspartic Acid-¹³C₄ is significantly different from its L-enantiomer. D-aspartate is not incorporated into proteins and its primary route of metabolism is oxidative deamination catalyzed by the peroxisomal enzyme D-aspartate oxidase (DDO). This reaction converts D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide. The resulting ¹³C₄-labeled oxaloacetate can then enter the TCA cycle, similar to the L-aspartate-derived oxaloacetate. Therefore, while the initial metabolic step is different, the ¹³C label from D-aspartate can also be found in TCA cycle intermediates and their downstream products.
Conclusion
DL-Aspartic Acid-¹³C₄ is an invaluable tool for researchers and drug development professionals seeking to understand the intricate details of cellular metabolism. By tracing the fate of its ¹³C-labeled carbon backbone, it is possible to quantify the flux through major metabolic pathways, including the TCA cycle, gluconeogenesis, and the biosynthesis of amino acids and nucleotides. This guide provides the foundational knowledge and experimental framework necessary to design, execute, and interpret stable isotope tracing studies with DL-Aspartic Acid-¹³C₄, ultimately enabling a deeper understanding of cellular physiology in health and disease.
References
- 1. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Natural Abundance Correction for DL-Aspartic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction on DL-Aspartic acid-¹³C₄. In stable isotope tracing experiments, particularly in metabolomics and metabolic flux analysis, it is crucial to differentiate between the isotopically labeled tracer and the naturally occurring heavy isotopes of the elements constituting the molecule. This correction ensures the accurate determination of tracer incorporation and the reliable interpretation of metabolic pathway activities.
Introduction: The Need for Natural Abundance Correction
Stable isotope labeling in conjunction with mass spectrometry (MS) is a powerful technique for tracking metabolic pathways.[1][2] DL-Aspartic acid-¹³C₄ is an isotopically labeled tracer where all four carbon atoms are replaced with the heavy isotope ¹³C. When introduced into a biological system, this tracer is incorporated into various metabolic pathways. Mass spectrometry is then used to measure the mass isotopomer distribution (MID) of downstream metabolites, revealing the extent of tracer incorporation.[2][3]
However, the elements that constitute biological molecules, including carbon, hydrogen, nitrogen, and oxygen, naturally exist as a mixture of stable isotopes.[4] For instance, approximately 1.1% of all carbon in nature is ¹³C.[5] This natural abundance of heavy isotopes contributes to the measured mass spectrum of a metabolite, confounding the signal from the experimentally introduced ¹³C-labeled tracer.[3][6] Therefore, a natural abundance correction is an essential data processing step to computationally remove the contribution of naturally occurring heavy isotopes, thereby isolating the true signal from the labeled tracer.[1][3]
Foundational Data
Accurate natural abundance correction is predicated on two key sets of data: the elemental composition of the analyte and the precise natural abundances of the stable isotopes of its constituent elements.
Properties of DL-Aspartic Acid
DL-Aspartic acid is an amino acid with the following elemental composition:
| Property | Value | Citation(s) |
| Chemical Formula | C₄H₇NO₄ | [7][8][9] |
| Monoisotopic Mass | 133.0324 u | [8][9] |
| Labeled Variant | DL-Aspartic acid-¹³C₄ | |
| Labeling | All 4 carbon atoms are ¹³C isotopes |
Natural Isotopic Abundances of Constituent Elements
The following table summarizes the natural abundances of the stable isotopes for the elements present in DL-Aspartic acid. These values are the foundation for the correction calculations.
| Element | Isotope | Mass (u) | Natural Abundance (%) | Citation(s) |
| Carbon | ¹²C | 12.000000 | 98.93 | [10] |
| ¹³C | 13.003355 | 1.07 | [10] | |
| Hydrogen | ¹H | 1.007825 | 99.9885 | [10] |
| ²H (D) | 2.014102 | 0.0115 | [10] | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 | [10] |
| ¹⁵N | 15.000109 | 0.368 | [10] | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 | [10] |
| ¹⁷O | 16.999132 | 0.038 | [10] | |
| ¹⁸O | 17.999160 | 0.205 | [10] |
The Principle of Natural Abundance Correction
The core of natural abundance correction lies in mathematically deconvoluting the measured mass isotopomer distribution (MID) to distinguish between the isotopologues arising from the ¹³C₄ tracer and those resulting from the natural abundance of heavy isotopes. This is typically achieved using matrix-based algorithms.[2][11]
The relationship can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the observed mass isotopomer abundances.
-
C is the correction matrix, which is calculated based on the elemental formula of the compound and the natural isotopic abundances. Each element C(i,j) in the matrix represents the probability that a molecule with 'j' heavy isotopes from the tracer will be measured as having 'i' heavy isotopes in total due to natural abundance.
-
M_corrected is the vector of the true, corrected mass isotopomer abundances that are solely due to the incorporation of the tracer.
Several software packages and tools, such as IsoCorrectoR, Corna, and PolyMID-Correct, have been developed to perform these calculations.[6][11][12][13]
Caption: Isotopologue distributions of unlabeled and labeled aspartic acid.
Experimental Protocol and Data Processing Workflow
The following outlines a generalized protocol for a stable isotope tracing experiment using DL-Aspartic acid-¹³C₄, culminating in natural abundance correction.
Experimental Phase
-
Cell Culture and Tracer Introduction:
-
Culture cells or organisms in a defined medium.
-
Introduce a known concentration of DL-Aspartic acid-¹³C₄ into the medium. The concentration and labeling duration will depend on the experimental goals.
-
Include a parallel control culture with unlabeled DL-Aspartic acid.
-
-
Metabolite Extraction:
-
Harvest the cells at predetermined time points.
-
Quench metabolic activity rapidly to preserve the in vivo metabolic state.
-
Extract metabolites using a suitable protocol (e.g., methanol-chloroform extraction).
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).[14]
-
Acquire data in full scan mode to capture the entire mass spectrum of the eluting compounds.
-
Data Processing and Correction Workflow
The computational workflow is a critical part of the analysis.
Caption: Workflow for natural abundance correction of mass spectrometry data.
-
Peak Identification and Integration:
-
Process the raw MS data using software to identify peaks corresponding to aspartic acid.
-
Integrate the areas of the peaks for each isotopologue (M+0, M+1, M+2, etc.).
-
-
Generation of Measured MID:
-
Normalize the integrated peak areas to obtain the fractional abundance of each mass isotopologue. This vector is the "M_measured".
-
-
Application of Correction Algorithm:
-
Utilize a computational tool (e.g., an R or Python script, or a dedicated software package) to perform the correction.[11][12][13]
-
Input the chemical formula of aspartic acid (C₄H₇NO₄) and the measured MID into the tool.
-
The software will construct the correction matrix based on the natural isotopic abundances (Table 2.2) and solve for the "M_corrected" vector.
-
-
Downstream Analysis:
-
The corrected MID can then be used for metabolic flux analysis or other quantitative studies to accurately determine the contribution of the DL-Aspartic acid-¹³C₄ tracer to the aspartic acid pool and its downstream metabolites.
-
Conclusion
Natural abundance correction is an indispensable step in stable isotope tracing studies that use compounds like DL-Aspartic acid-¹³C₄. By systematically removing the confounding contributions from naturally occurring heavy isotopes, researchers can achieve a clear and accurate picture of metabolic dynamics. The methodologies and data presented in this guide provide a framework for implementing this crucial correction, thereby enhancing the reliability and validity of findings in metabolic research and drug development.
References
- 1. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ciaaw.org [ciaaw.org]
- 5. A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mpbio.com [mpbio.com]
- 8. dl-Aspartic acid [webbook.nist.gov]
- 9. dl-Aspartic acid [webbook.nist.gov]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of DL-Aspartic acid-13C4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for DL-Aspartic acid-13C4, a stable isotope-labeled racemic mixture of aspartic acid crucial for a variety of research applications, particularly in drug development and metabolic studies. This document details potential commercial suppliers, experimental protocols for its use, and relevant biological pathways.
Introduction to DL-Aspartic acid-13C4
DL-Aspartic acid-13C4 is a specialized chemical compound where the four carbon atoms in the aspartic acid molecule are replaced with the heavy isotope carbon-13. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. This isotopic labeling makes the molecule readily distinguishable from its naturally abundant counterparts in biological systems when analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The use of stable isotope-labeled compounds like DL-Aspartic acid-13C4 is instrumental in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. It also serves as an internal standard in quantitative bioanalysis and as a tracer to elucidate metabolic pathways.
Commercial Availability
Direct off-the-shelf commercial availability of DL-Aspartic acid-13C4 is limited, with most major chemical suppliers primarily listing the L-enantiomer (L-Aspartic acid-13C4). However, several leading suppliers in the field of stable isotope-labeled compounds offer custom synthesis services and may have the capability to produce the DL-racemic mixture upon request. Researchers are advised to contact these suppliers directly to inquire about custom synthesis, pricing, and availability.
Below is a table summarizing potential commercial suppliers and their relevant offerings.
| Supplier | Product Focus | Direct Listing for DL-Aspartic acid-13C4 | Custom Synthesis | Contact Information |
| Cambridge Isotope Laboratories, Inc. | Stable isotope-labeled compounds for research. | Listed "DL-ASPARTIC ACID (4-13C, 99%)"[1] | Yes | Available on their website.[2][3][4][5][6] |
| Sigma-Aldrich (Merck) | Broad range of chemicals and lab equipment. | Primarily lists L-Aspartic acid-13C4 and other labeled variants.[7] | Yes | Technical support and custom synthesis inquiries can be made through their website.[8][9][10] |
| Thermo Fisher Scientific | Scientific instrumentation, reagents, and consumables. | Lists unlabeled DL-Aspartic acid and labeled L-Aspartic acid.[11][12][13][14][15] | Yes | Inquiries can be directed to their technical support or sales departments.[16][17][18][19][20] |
| Isotope Science / Alfa Chemistry | Isotope-labeled compounds. | Lists L-Aspartic acid-13C4. | Offers custom synthesis services.[21] | Contact information is available on their website. |
| MedchemExpress | Research chemicals and biochemicals. | Lists L-Aspartic acid-13C4 and L-Aspartic acid-13C4,15N.[22][23] | Offers custom synthesis services. | Contact information is available on their website. |
Key Biological Pathways and Roles of Aspartic Acid
Aspartic acid is a non-essential amino acid with diverse and critical roles in cellular metabolism and signaling. Understanding these pathways is essential for designing and interpreting experiments using DL-Aspartic acid-13C4.
Metabolic Pathways
Aspartate is a central metabolite in several key pathways:
-
Citric Acid Cycle (Krebs Cycle): Aspartate is readily interconverted with oxaloacetate, a key intermediate in the citric acid cycle, through the action of aspartate aminotransferase.
-
Urea Cycle: Aspartate donates a nitrogen atom in the urea cycle for the detoxification of ammonia.
-
Amino Acid Synthesis: In microorganisms and plants, aspartate is the precursor to several other amino acids, including lysine, methionine, and threonine.
-
Nucleotide Synthesis: The nitrogen atom from aspartate is incorporated into purines and pyrimidines during their biosynthesis.
Metabolic pathways involving Aspartic Acid.
Signaling Pathways
Both D- and L-aspartate have roles in cellular signaling, particularly in the nervous system.
-
Neurotransmission: L-Aspartate and, to a lesser extent, D-aspartate act as excitatory neurotransmitters by activating N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors.
-
Neuromodulation: D-Aspartate is involved in the regulation of hormone release and neurogenesis.
Role of Aspartate in synaptic signaling.
Experimental Protocols
The following are generalized protocols for the use of DL-Aspartic acid-13C4 in common research applications. Specific experimental conditions may need to be optimized based on the biological system and analytical instrumentation.
Metabolic Labeling and Sample Preparation for Mass Spectrometry
This protocol describes the in vitro labeling of cells with DL-Aspartic acid-13C4 for metabolic flux analysis.
Materials:
-
Cell culture medium deficient in aspartic acid
-
DL-Aspartic acid-13C4
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Water, ice-cold
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Methodology:
-
Cell Culture: Culture cells in standard medium to the desired confluence.
-
Labeling: Replace the standard medium with the aspartic acid-deficient medium supplemented with a known concentration of DL-Aspartic acid-13C4. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.
-
Cell Harvest: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction:
-
Add ice-cold methanol to the cells and scrape them from the culture dish.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add ice-cold chloroform and water in a ratio that results in a biphasic mixture (e.g., 1:1:1 methanol:chloroform:water).
-
Vortex thoroughly and centrifuge at high speed to separate the polar (aqueous) and non-polar (organic) phases.
-
-
Sample Preparation for MS:
-
Carefully collect the aqueous phase containing the polar metabolites, including the labeled aspartic acid.
-
Dry the extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Workflow for metabolic labeling experiments.
In Vivo Administration and Biofluid Analysis for Pharmacokinetic Studies
This protocol outlines a general procedure for an animal study to assess the pharmacokinetics of a compound using DL-Aspartic acid-13C4 as a tracer.
Materials:
-
Test compound
-
DL-Aspartic acid-13C4
-
Experimental animals (e.g., mice, rats)
-
Vehicle for dosing (e.g., saline, corn oil)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Urine collection apparatus (e.g., metabolic cages)
-
Tissue homogenization equipment
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dosing: Co-administer the test compound and a known amount of DL-Aspartic acid-13C4 to the experimental animals via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points post-dosing. Process the blood to obtain plasma or serum.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces over specified intervals.
-
Tissues: At the end of the study, euthanize the animals and collect tissues of interest.
-
-
Sample Processing:
-
Plasma/Serum: Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
Urine: Centrifuge to remove any particulate matter.
-
Tissues: Homogenize the tissues in a suitable buffer, followed by protein precipitation.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentrations of the parent compound and its metabolites, as well as the labeled aspartic acid and its potential metabolic products, in the biological matrices.
-
Use the data to determine pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, and clearance.
-
Conclusion
DL-Aspartic acid-13C4 is a valuable tool for researchers in drug development and metabolic research. While not as readily available as its L-enantiomer, it can likely be obtained through custom synthesis from reputable suppliers. The experimental protocols and pathway information provided in this guide offer a foundation for the effective use of this stable isotope-labeled compound in elucidating the complex biological roles of aspartic acid and the fate of xenobiotics in biological systems. Researchers are encouraged to consult with the technical support of the suppliers for specific inquiries regarding synthesis and application.
References
- 1. Cambridge Isotope Laboratories DL-ASPARTIC ACID (4-13C, 99%), 1 G, 68315-35-3, | Fisher Scientific [fishersci.com]
- 2. otsuka.co.jp [otsuka.co.jp]
- 3. biocompare.com [biocompare.com]
- 4. cil.isotope.com [cil.isotope.com]
- 5. Customer service | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Cambridge Isotope Laboratories | Contact Details | Pharmacompass.com [pharmacompass.com]
- 7. L-Aspartic acid-13C4 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]
- 8. 支持服务 [sigmaaldrich.com]
- 9. Customer Support [sigmaaldrich.com]
- 10. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. Thermo Scientific Chemicals DL-Aspartic acid, 98+% | Fisher Scientific [fishersci.ca]
- 12. DL-Aspartic acid, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. Thermo Scientific Chemicals D(-)-Aspartic acid, 99+% | Fisher Scientific [fishersci.ca]
- 14. Thermo Scientific Chemicals D-Aspartic acid, 99% | Fisher Scientific [fishersci.ca]
- 15. Thermo Scientific Chemicals DL-Aspartic acid, 98+% | Fisher Scientific [fishersci.ca]
- 16. 協助與支援 | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Customer & Technical Support | Thermo Fisher Scientific [jobs.thermofisher.com]
- 18. info1.thermoscientific.com [info1.thermoscientific.com]
- 19. Contact Us [fishersci.com]
- 20. youtube.com [youtube.com]
- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
Safety and Handling of Carbon-13 Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon-13 (¹³C) labeled compounds are invaluable tools in research and development, offering a non-radioactive, stable isotopic tracer for elucidating metabolic pathways, reaction mechanisms, and the fate of molecules in biological systems. This guide provides a comprehensive overview of the safety and handling considerations associated with ¹³C labeled compounds. It emphasizes that the primary safety concerns are dictated by the chemical properties of the molecule itself, rather than the ¹³C isotope. Detailed protocols for common experimental applications, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the Urea Breath Test (UBT), are presented, alongside guidance on proper storage, handling, and disposal.
Introduction to Carbon-13
Carbon-13 is a naturally occurring, stable isotope of carbon, containing six protons and seven neutrons.[1] It accounts for approximately 1.1% of all natural carbon on Earth.[1][2] Unlike its radioactive counterpart, Carbon-14, ¹³C does not decay and emit radiation, making it an exceptionally safe tool for in vivo studies in both preclinical and clinical settings.[1][] The key attribute of ¹³C that makes it a powerful research tool is its distinct mass, which allows it to be differentiated from the more abundant ¹²C isotope by mass spectrometry and its unique nuclear spin properties that are detectable by NMR spectroscopy.[1]
General Safety and Hazard Assessment
The incorporation of a ¹³C isotope into a molecule does not alter its chemical properties or toxicity. Therefore, the safety precautions required for handling a ¹³C labeled compound are identical to those for the unlabeled version of the same compound. The primary hazard is associated with the chemical reactivity, toxicity, flammability, and other hazardous properties of the molecule itself.
Radiological Safety
Carbon-13 is a stable, non-radioactive isotope and poses no radiological risk.[1][] This is a significant advantage over ¹⁴C, especially in studies involving human subjects, children, and women of childbearing age.[1]
Chemical Toxicity
The toxicity of a ¹³C labeled compound is determined by the toxicological properties of the parent molecule. For example, ¹³C-labeled benzene is just as carcinogenic as unlabeled benzene and must be handled with the same level of caution. Always consult the Safety Data Sheet (SDS) for the specific compound being used for detailed information on its chemical hazards.
Occupational Exposure Limits
There are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) for Carbon-13. However, PELs for the specific chemical compound must be adhered to. For instance, the PEL for carbon dioxide is 5,000 ppm as a time-weighted average (TWA).[4][5]
Quantitative Data
The following tables summarize key quantitative data related to Carbon-13 and its application in labeled compounds.
| Parameter | Value | Reference(s) |
| Natural Abundance of ¹³C | ~1.1% | [1][2] |
| Isotopic Mass of ¹³C | 13.003355 u | |
| Nuclear Spin | 1/2 | [1] |
| Compound Type | Typical Isotopic Enrichment | Reference(s) |
| Commercially Available ¹³C Labeled Compounds | >99% | |
| ¹³C-Urea for Breath Test | 99% | [6] |
| ¹³C-Glucose for Metabolic Studies | 99% | [7] |
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of personnel and the integrity of the ¹³C labeled compounds.
Personal Protective Equipment (PPE)
The required PPE is dictated by the hazards of the chemical compound. As a general laboratory practice, the following should be worn:
-
Eye Protection: Safety goggles or glasses.
-
Skin Protection: A lab coat and chemically compatible gloves.
-
Respiratory Protection: Generally not required for non-volatile compounds under normal use, but may be necessary for volatile compounds or when generating aerosols.
Storage
-
Store ¹³C labeled compounds in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Follow any specific storage requirements outlined in the compound's SDS, such as protection from light or inert atmosphere.
Waste Disposal
The disposal of ¹³C labeled compounds should be based on the chemical hazards of the molecule, not its isotopic nature.[8] Since they are not radioactive, they do not require disposal as radioactive waste.
-
Segregation: Segregate chemical waste containing ¹³C labeled compounds from general laboratory trash.[9]
-
Labeling: Clearly label waste containers with the chemical name and any associated hazards.[9]
-
Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service. For some organic compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an option.[8] Always adhere to local, state, and federal regulations.[8]
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving ¹³C labeled compounds.
Protocol for ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful technique for determining the structure of organic molecules by probing the ¹³C nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of the ¹³C-labeled compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the level of ¹³C enrichment and the sensitivity of the NMR spectrometer.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.[10]
-
Protocol for ¹³C Metabolic Flux Analysis (MFA) using Mass Spectrometry
¹³C-MFA is used to quantify the rates of metabolic pathways by tracing the incorporation of ¹³C from a labeled substrate into downstream metabolites.[11]
Methodology:
-
Tracer Experiment:
-
Culture cells or grow microbes in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose.
-
Harvest the cells once they have reached a metabolic steady state.
-
-
Metabolite Extraction:
-
Quench metabolism rapidly to prevent changes in metabolite levels.
-
Extract metabolites using a suitable solvent, such as 80% methanol.[7]
-
-
Sample Derivatization (for GC-MS):
-
Dry the metabolite extract.
-
Derivatize the sample to increase the volatility of the metabolites. A common method is silylation using MTBSTFA.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acquire data to determine the mass isotopomer distribution for each metabolite of interest.
-
-
Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other isotopes.
-
Use software to fit the corrected data to a metabolic network model to estimate the intracellular fluxes.[12]
-
Protocol for the ¹³C-Urea Breath Test (UBT)
The ¹³C-UBT is a non-invasive diagnostic test for the detection of Helicobacter pylori infection.[13]
Methodology:
-
Patient Preparation:
-
Baseline Breath Sample Collection (Time 0):
-
The patient exhales into a collection bag to provide a baseline breath sample.[13]
-
-
¹³C-Urea Administration:
-
The patient ingests a solution containing ¹³C-labeled urea.[13]
-
-
Waiting Period:
-
The patient waits for a specified period, typically 15 to 30 minutes, to allow for the metabolism of the ¹³C-urea by H. pylori, if present.[13]
-
-
Post-Dose Breath Sample Collection:
-
A second breath sample is collected in a separate bag.[13]
-
-
Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.
-
-
Interpretation:
-
An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.[13]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of ¹³C labeled compounds.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Carbon-13 - isotopic data and properties [chemlin.org]
- 4. buyisotope.com [buyisotope.com]
- 5. isoflex.com [isoflex.com]
- 6. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. headwaybio.com [headwaybio.com]
- 14. digestivehealth.org.au [digestivehealth.org.au]
Methodological & Application
Application Notes and Protocols for In Vivo Metabolic Flux Analysis using DL-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways in living systems.[1][2] DL-Aspartic acid-13C4, a non-radioactive, stable isotope-labeled version of the amino acid aspartate, serves as a valuable tracer for elucidating the in vivo contributions of aspartate to central carbon metabolism. Aspartate is a key node in metabolism, connecting glycolysis, the tricarboxylic acid (TCA) cycle, and the urea cycle, and is a precursor for the synthesis of other amino acids and nucleotides. By tracing the fate of the 13C-labeled carbon backbone of aspartate, researchers can gain insights into the dynamic regulation of these pathways under various physiological and pathological conditions.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic flux analysis using DL-Aspartic acid-13C4. The information is intended for researchers in academia and industry engaged in drug discovery and development, as well as those studying metabolic diseases, oncology, and neurology.
Principle of the Method
The core principle of 13C metabolic flux analysis involves introducing a 13C-labeled substrate (the tracer), in this case, DL-Aspartic acid-13C4, into a biological system.[1] The 13C atoms from the tracer become incorporated into downstream metabolites through enzymatic reactions. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative or absolute rates (fluxes) of metabolic pathways can be determined.[1][3] This is achieved by fitting the experimental labeling data to a metabolic network model.
Applications in Research and Drug Development
-
Cancer Metabolism: Tumor cells often exhibit altered metabolic pathways to support rapid proliferation. Tracing aspartate metabolism can reveal dependencies on specific pathways for nucleotide and amino acid synthesis, identifying potential therapeutic targets.
-
Neurometabolism: Aspartate is an excitatory neurotransmitter and is central to the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. In vivo MFA with 13C-aspartate can shed light on neuronal energy metabolism and its dysregulation in neurodegenerative diseases.
-
Metabolic Diseases: Conditions such as diabetes and non-alcoholic fatty liver disease (NAFLD) are characterized by profound changes in central carbon metabolism. DL-Aspartic acid-13C4 can be used to probe anaplerotic and cataplerotic fluxes in the liver and other organs, providing a deeper understanding of disease pathogenesis.[4]
-
Ischemia/Reperfusion Injury: Studies have utilized 13C-aspartate to trace its role in fueling fumarate production during ischemic hypoxia, which can contribute to the accumulation of succinate.[5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for in vivo metabolic flux analysis using DL-Aspartic acid-13C4.
Caption: A generalized experimental workflow for in vivo metabolic flux analysis.
Detailed Experimental Protocols
Note: The following protocols are adapted from established in vivo stable isotope tracing methodologies. Researchers should optimize these protocols for their specific animal model and experimental goals.
Protocol 1: In Vivo Administration of DL-Aspartic acid-13C4
Materials:
-
DL-Aspartic acid-13C4 (ensure high isotopic purity)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., C57BL/6J mice)
-
Infusion pump and catheters
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Heating pad
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress-related metabolic changes. For certain studies, fasting may be required to achieve a metabolic steady state.
-
Tracer Preparation: Dissolve DL-Aspartic acid-13C4 in sterile saline to the desired concentration. The exact concentration will depend on the target infusion rate and the animal's body weight. Gentle heating may be required to fully dissolve the tracer. Ensure the final solution is sterile-filtered.
-
Animal Preparation: Anesthetize the animal and maintain its body temperature using a heating pad. Surgically implant a catheter into a suitable blood vessel (e.g., tail vein or jugular vein) for tracer infusion. A second catheter may be implanted for blood sampling.
-
Tracer Infusion: Administer a bolus injection of the tracer solution to rapidly increase the plasma concentration of DL-Aspartic acid-13C4. Immediately follow the bolus with a continuous infusion at a constant rate for a predetermined duration (e.g., 90-120 minutes) to achieve isotopic steady state. The infusion rates should be optimized based on preliminary studies to achieve a target enrichment of 5-20% in the plasma.
Protocol 2: Sample Collection and Metabolite Extraction
Materials:
-
Liquid nitrogen
-
Pre-chilled tubes containing quenching solution (e.g., 80% methanol at -80°C)
-
Homogenizer
-
Centrifuge
Procedure:
-
Blood Collection: At specified time points during and at the end of the infusion, collect blood samples into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the blood at 4°C to separate the plasma. Snap-freeze the plasma in liquid nitrogen.
-
Tissue Collection: At the end of the infusion period, euthanize the animal via an approved method (e.g., cervical dislocation) and rapidly excise the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench all enzymatic activity.
-
Metabolite Extraction:
-
Weigh the frozen tissue and homogenize it in a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the homogenate at a high speed at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
The extract can be dried under a stream of nitrogen or by lyophilization before storage at -80°C.
-
Protocol 3: Mass Spectrometry Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: For analysis of non-volatile metabolites like amino acids and organic acids by GC-MS, a chemical derivatization step is necessary to increase their volatility. A common method is two-step derivatization involving methoximation followed by silylation (e.g., with MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer will resolve the different mass isotopomers of each metabolite.
-
Data Analysis: The resulting mass spectra are analyzed to determine the fractional abundance of each mass isotopomer for aspartate and its downstream metabolites. This data is then corrected for the natural abundance of 13C.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Use a liquid chromatography system coupled to a tandem mass spectrometer. The LC separates the metabolites, and the MS/MS allows for sensitive and specific detection of the target metabolites and their isotopologues.
-
Data Analysis: Similar to GC-MS, the data is processed to determine the mass isotopomer distributions.
Data Presentation
The quantitative data obtained from mass spectrometry is crucial for calculating metabolic fluxes. The following tables provide templates for presenting such data.
Table 1: Illustrative Mass Isotopomer Distributions of Key Metabolites in Liver Tissue
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Aspartate | 0.65 | 0.05 | 0.10 | 0.10 | 0.10 |
| Malate | 0.70 | 0.08 | 0.12 | 0.06 | 0.04 |
| Fumarate | 0.72 | 0.07 | 0.11 | 0.06 | 0.04 |
| Citrate | 0.80 | 0.10 | 0.05 | 0.03 | 0.02 |
| Glutamate | 0.85 | 0.08 | 0.04 | 0.02 | 0.01 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical mass isotopomer distributions following infusion with DL-Aspartic acid-13C4.
Table 2: Illustrative Calculated Metabolic Flux Ratios in Brain Tissue
| Flux Ratio | Description | Control Group | Treatment Group |
| VPC / VPDH | Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.25 ± 0.05 | 0.45 ± 0.07 |
| VMalic Enzyme / VPC | Malic Enzyme / Pyruvate Carboxylase | 0.10 ± 0.02 | 0.12 ± 0.03 |
| VAsp-TCA / VTCA | Aspartate contribution to TCA Cycle | 0.15 ± 0.03 | 0.25 ± 0.04 |
*Note: This table presents hypothetical flux ratios calculated from 13C labeling data. The values are for illustrative purposes. p < 0.05
Signaling Pathway and Logical Relationships
The following diagram illustrates the central metabolic pathways involving aspartate.
Caption: Central metabolic pathways interconnected with aspartate.
Conclusion
In vivo metabolic flux analysis using DL-Aspartic acid-13C4 is a sophisticated and informative technique for dissecting the complexities of central carbon metabolism. The protocols and information provided herein offer a framework for researchers to design and execute these challenging but rewarding experiments. Careful experimental design, rigorous sample handling, and appropriate analytical and computational methods are paramount to obtaining high-quality, interpretable data that can advance our understanding of metabolic regulation in health and disease.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Aspartic Acid-13C4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-13C4 is a stable isotope-labeled non-essential amino acid that serves as a powerful tool for tracing the metabolic fate of aspartate in cell culture experiments. Aspartate is a critical metabolite, playing a central role in numerous cellular processes including protein synthesis, nucleotide biosynthesis, and energy metabolism.[1][2] Its involvement in these fundamental pathways makes it a key molecule of interest in various research areas, particularly in cancer biology and drug development.
Stable isotope tracing, utilizing compounds like DL-Aspartic acid-13C4, allows researchers to track the incorporation of the 13C-labeled carbon atoms into downstream metabolites.[3] This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the elucidation of metabolic pathway activities and the quantification of metabolic fluxes.[3][4] These insights are invaluable for understanding cellular physiology in both normal and diseased states.
While L-aspartic acid is the isomer predominantly utilized in mammalian metabolism, the DL-racemic mixture can be used in tracer experiments. It is important to note that the metabolic fate of D-aspartic acid is distinct from its L-isomer and is primarily metabolized by the enzyme D-aspartate oxidase.[5][6] This application note will primarily focus on tracing the metabolic pathways of the L-isomer, which is central to core metabolic processes.
Applications
The use of DL-Aspartic acid-13C4 in cell culture experiments offers a window into the intricate network of cellular metabolism. Key applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within a cell. By monitoring the incorporation of 13C from DL-Aspartic acid-13C4 into various metabolites, researchers can build a quantitative map of cellular metabolism.[4][7] This is particularly useful for understanding how cancer cells rewire their metabolism to support rapid proliferation.[4][7]
-
Pathway Elucidation: Identifying and confirming the activity of metabolic pathways that utilize aspartate. This includes the de novo synthesis of pyrimidine and purine nucleotides, and the synthesis of other amino acids like asparagine.[2]
-
Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways. By treating cells with a drug and tracing the metabolism of DL-Aspartic acid-13C4, researchers can determine if the drug inhibits specific metabolic reactions involving aspartate.
-
Understanding Disease Metabolism: Investigating metabolic alterations in various diseases, such as cancer and inborn errors of metabolism. For instance, studies have shown that aspartate availability can be a limiting factor for cancer cell proliferation under certain conditions.[2]
Detailed Experimental Protocols
This section provides a detailed protocol for a typical stable isotope tracing experiment using DL-Aspartic acid-13C4 in adherent cancer cell lines.
Protocol 1: 13C Metabolic Flux Analysis using DL-Aspartic Acid-13C4
Objective: To quantify the incorporation of carbon from DL-Aspartic acid-13C4 into central carbon metabolism intermediates.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Aspartate-free DMEM
-
DL-Aspartic acid-13C4
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (v/v), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will ensure they are in the mid-exponential growth phase at the time of labeling.
-
Culture cells in standard growth medium supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.
-
-
Preparation of Labeling Medium:
-
Prepare fresh labeling medium by supplementing aspartate-free DMEM with 10% dialyzed FBS and the desired concentration of DL-Aspartic acid-13C4 (typically in the range of the normal physiological concentration of aspartate in the standard medium). A common starting concentration is 0.1 mM.
-
-
Isotope Labeling:
-
When cells reach the desired confluency (typically 70-80%), aspirate the standard growth medium.
-
Wash the cells once with pre-warmed aspartate-free DMEM.
-
Add the pre-warmed labeling medium to each well.
-
Incubate the cells for a specific duration to approach isotopic steady state. The time required can vary depending on the pathway of interest, with intermediates in the TCA cycle typically reaching steady state within a few hours.[1] A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
-
-
Metabolite Extraction:
-
After the desired labeling period, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Place the plates on dry ice for 10 minutes to ensure complete quenching and to facilitate cell lysis.
-
Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Store the metabolite extracts at -80°C until analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for 13C metabolic flux analysis using DL-Aspartic acid-13C4.
Data Presentation
The data obtained from the LC-MS analysis will consist of the mass isotopologue distributions (MIDs) of various metabolites. This data can be presented in a table to clearly show the incorporation of the 13C label over time. The relative abundance of each isotopologue (M+0, M+1, M+2, M+3, M+4) is determined for each metabolite of interest.
Table 1: Representative Mass Isotopologue Distribution Data
The following table is an illustrative example of the type of data that would be generated from a 13C-aspartate tracing experiment in a cancer cell line. Actual results will vary depending on the cell line, experimental conditions, and the specific metabolic pathways that are active.
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Aspartate | 0 | 95.5 | 4.0 | 0.4 | 0.1 | 0.0 |
| 8 | 10.2 | 5.3 | 14.5 | 25.0 | 45.0 | |
| 24 | 5.1 | 2.8 | 8.2 | 15.9 | 68.0 | |
| Malate | 0 | 95.6 | 3.9 | 0.5 | 0.0 | 0.0 |
| 8 | 75.3 | 10.1 | 8.5 | 4.1 | 2.0 | |
| 24 | 60.1 | 12.5 | 15.3 | 8.1 | 4.0 | |
| Fumarate | 0 | 95.4 | 4.1 | 0.5 | 0.0 | 0.0 |
| 8 | 80.2 | 8.9 | 6.8 | 3.1 | 1.0 | |
| 24 | 68.5 | 10.3 | 12.1 | 6.5 | 2.6 | |
| Orotic Acid | 0 | 95.3 | 4.2 | 0.5 | 0.0 | 0.0 |
| 8 | 85.1 | 7.5 | 4.3 | 2.1 | 1.0 | |
| 24 | 72.4 | 9.8 | 8.2 | 6.3 | 3.3 |
M+n represents the isotopologue with 'n' 13C atoms incorporated from the tracer.
Signaling and Metabolic Pathways
Aspartate is a central node in metabolism, connecting several key pathways. Tracing with DL-Aspartic acid-13C4 can help to visualize the flow of carbon through these interconnected routes.
Aspartate's Role in Central Carbon Metabolism
Caption: Central metabolic pathways involving aspartate.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low 13C incorporation | Insufficient labeling time. | Perform a time-course experiment to determine the optimal labeling duration for isotopic steady state. |
| Low concentration of DL-Aspartic acid-13C4. | Increase the concentration of the tracer in the labeling medium. | |
| High concentration of unlabeled aspartate in the medium. | Use aspartate-free medium and dialyzed FBS to reduce background levels of unlabeled aspartate. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding density. |
| Incomplete or inconsistent quenching. | Quench metabolism rapidly and consistently using ice-cold methanol and placing plates on dry ice. | |
| Poor peak shape or resolution in LC-MS | Suboptimal chromatography conditions. | Optimize the LC gradient, column, and mobile phases for the metabolites of interest. |
| Matrix effects. | Perform a dilution series of the sample to assess and mitigate matrix effects. |
Conclusion
DL-Aspartic acid-13C4 is a versatile and powerful tool for investigating cellular metabolism. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust stable isotope tracing experiments. By carefully considering experimental design, sample preparation, and data analysis, the use of DL-Aspartic acid-13C4 can yield valuable insights into the metabolic adaptations of cells in health and disease, ultimately aiding in the development of new therapeutic strategies.
References
- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Aspartic Acid in Biological Matrices using DL-Aspartic acid-13C4 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways. Accurate quantification of aspartic acid in biological samples is vital for clinical research and diagnostics. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as DL-Aspartic acid-13C4, is essential to compensate for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise quantification.[1][2] This application note provides a detailed protocol for the quantification of aspartic acid in plasma using DL-Aspartic acid-13C4 as an internal standard.
Principle
The method employs a stable isotope dilution technique coupled with LC-MS/MS.[2][3] A known concentration of DL-Aspartic acid-13C4 is spiked into the biological sample. This internal standard co-elutes with the endogenous aspartic acid and is differentiated by the mass spectrometer based on its mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the endogenous aspartic acid, effectively correcting for any analytical variability.
Experimental Workflow
Caption: Experimental workflow for aspartic acid quantification.
Materials and Reagents
-
DL-Aspartic acid (Analyte)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Ultrapure Water
-
Sulfosalicylic Acid
-
Control Plasma
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Pipettes
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of DL-Aspartic acid and dissolve it in 10 mL of 0.1 M HCl.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of DL-Aspartic acid-13C4 and dissolve it in 1 mL of 0.1 M HCl.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., water or mobile phase A) to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the DL-Aspartic acid-13C4 internal standard working solution to each tube and vortex for 30 seconds.[5][6]
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[5][6]
-
Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.[5][6]
-
Transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase.[5][6]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | Acclaim™ Trinity™ P1 or similar mixed-mode column |
| Mobile Phase A | 0.5% Formic acid and 1 mM ammonium formate in water |
| Mobile Phase B | Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 4 µL |
| Column Temperature | 30 °C |
| Gradient | A suitable gradient to ensure separation from other amino acids.[7][8] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | As per instrument recommendation |
| Gas Flow | As per instrument recommendation |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aspartic Acid | 134.1 | 74.2 | 15 |
| Aspartic Acid-13C4 | 138.1 | 78.1 | 15 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.
Data Analysis and Quantification
The concentration of aspartic acid in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards. A linear regression analysis is then performed to determine the concentration of aspartic acid in the unknown samples.
Method Performance
Linearity
The method should demonstrate linearity over a biologically relevant concentration range. A typical calibration curve for aspartic acid would be linear with a coefficient of determination (R²) > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing quality control samples at low, medium, and high concentrations. The coefficient of variation (%CV) for precision should be less than 15%, and the accuracy should be within 85-115%.
Signaling Pathway Visualization
While DL-Aspartic acid-13C4 is an internal standard and not directly involved in signaling pathways, it is used to quantify aspartic acid, which is a key node in several metabolic pathways. The following diagram illustrates a simplified view of aspartic acid's central role.
Caption: Central role of Aspartate in metabolism.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of aspartic acid in biological matrices using DL-Aspartic acid-13C4 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. The detailed protocol can be adapted and validated for use with various LC-MS/MS platforms.
References
- 1. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. manuals.plus [manuals.plus]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Aspartic acid-13C4 Labeling in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate and robust quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3][4] By comparing the proteomes of cells grown in "light" (natural abundance) and "heavy" media, SILAC enables precise relative quantification of protein abundance. While traditionally employing essential amino acids like lysine and arginine, the use of non-essential amino acids such as aspartic acid can offer unique advantages in specific experimental contexts, particularly in studies focused on pathways involving aspartate metabolism.
This document provides detailed application notes and a comprehensive protocol for the use of DL-Aspartic acid-13C4 in quantitative proteomics. It addresses the specific challenges and considerations associated with using a non-essential amino acid, including metabolic conversion and isotopic dilution.
Core Applications
The use of DL-Aspartic acid-13C4 for metabolic labeling is particularly suited for:
-
Quantitative analysis of protein expression changes in response to various stimuli, such as drug treatment or changes in growth conditions.
-
Studying the dynamics of protein synthesis and turnover for proteins rich in aspartic acid.
-
Investigating metabolic pathways involving aspartate, as the heavy isotope label can trace the flow of carbon from aspartate to other metabolites and ultimately into the proteome.[5]
-
Pulse-SILAC experiments to monitor de novo protein synthesis over a short period.[4]
Experimental Considerations for DL-Aspartic acid-13C4 Labeling
The use of a non-essential amino acid like aspartic acid requires careful experimental design to ensure accurate and reproducible quantification.
-
Metabolic Conversion and Isotopic Scrambling: Aspartic acid is a central metabolite that can be readily converted into other amino acids (e.g., asparagine, glutamate) and intermediates of the TCA cycle.[5][6][7] This can lead to the incorporation of the 13C label into other amino acids, a phenomenon known as isotopic scrambling.[8] This can complicate data analysis and potentially lead to inaccuracies in protein quantification. It is crucial to assess the extent of scrambling in your specific cell line and experimental conditions.
-
Isotopic Dilution: Since most cell lines can synthesize aspartic acid de novo, the exogenously supplied "heavy" DL-Aspartic acid-13C4 will be diluted by the endogenous "light" aspartic acid pool. This can result in incomplete labeling of the proteome. To mitigate this, it is recommended to use cell lines with a high demand for aspartate or to manipulate the culture conditions to favor the uptake and utilization of the exogenous labeled amino acid.
-
Completeness of Labeling: Achieving near-complete labeling (>95%) is essential for accurate quantification.[2] This typically requires culturing the cells for a sufficient number of cell divisions (at least 5-6) in the "heavy" medium to allow for the turnover of existing "light" proteins.[3] The actual number of passages required should be empirically determined for each cell line.
Experimental Protocol
This protocol outlines a typical workflow for a two-plex SILAC experiment using DL-Aspartic acid-13C4.
Phase 1: Cell Culture and Metabolic Labeling
-
Prepare SILAC Media:
-
"Light" Medium: Prepare a custom DMEM or RPMI-1640 medium that is deficient in aspartic acid. Supplement this medium with a standard concentration of natural L-aspartic acid.
-
"Heavy" Medium: Prepare the same aspartic acid-deficient medium and supplement it with DL-Aspartic acid-13C4 at the same molar concentration as the "light" medium.
-
Note: Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum.[9]
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium (control) and the other in the "heavy" medium (experimental).
-
Passage the cells for at least 5-6 cell doublings to ensure maximal incorporation of the labeled amino acid.
-
Quality Control: After several passages, perform a preliminary mass spectrometry analysis on a small aliquot of protein from the "heavy" labeled cells to determine the labeling efficiency. The goal is to achieve >95% incorporation.
-
Phase 2: Experimental Treatment and Sample Harvesting
-
Apply Experimental Treatment: Once complete labeling is confirmed, the "heavy" labeled cells can be subjected to the experimental condition (e.g., drug treatment), while the "light" labeled cells serve as the control.
-
Harvest Cells:
-
After the treatment period, harvest both the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.
-
Cell pellets can be stored at -80°C until further processing.
-
Phase 3: Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Quantification:
-
Sample Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" lysates. This 1:1 mixing is a critical step in SILAC as it minimizes experimental variability from subsequent sample handling.[2]
-
-
Protein Digestion:
-
In-solution digestion:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating.
-
Alkylate free cysteine residues with iodoacetamide (IAA).
-
Dilute the protein mixture to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.[10]
-
-
In-gel digestion:
-
Separate the combined protein lysate on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie).
-
Excise the protein bands of interest or the entire gel lane.
-
Perform in-gel digestion with trypsin.[11]
-
-
-
Peptide Desalting and Cleanup:
-
Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) tips or columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.[10]
-
Phase 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to accurately measure the mass difference between the "light" and "heavy" peptide pairs.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.[13]
-
The software will identify peptide pairs that are chemically identical but differ in mass by 4 Da (due to the four 13C atoms in DL-Aspartic acid-13C4). The ratio of the peak intensities of these pairs reflects the relative abundance of the corresponding protein in the two samples.
-
Data Presentation
Quantitative data from a DL-Aspartic acid-13C4 labeling experiment should be summarized in a clear and structured format.
Table 1: Illustrative Quantitative Proteomics Data
| Protein Accession | Gene Name | Protein Description | Log2 (Heavy/Light Ratio) | p-value | Regulation |
| P01234 | GENE1 | Example Protein 1 | 1.58 | 0.001 | Upregulated |
| Q56789 | GENE2 | Example Protein 2 | -2.32 | 0.005 | Downregulated |
| A0A123 | GENE3 | Example Protein 3 | 0.15 | 0.85 | Unchanged |
| ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Labeling Efficiency and Incorporation Rate
| Parameter | Value |
| Target Labeling Efficiency | >95% |
| Experimentally Determined Labeling Efficiency | 97.2% |
| Number of Cell Doublings for Adaptation | 6 |
Note: These values are hypothetical and should be determined empirically for each experiment.
Visualizations
Aspartate Metabolism and its Connection to Central Carbon Metabolism
Caption: Metabolic fate of DL-Aspartic acid-13C4 in the cell.
Experimental Workflow for DL-Aspartic acid-13C4 SILAC
Caption: Overview of the DL-Aspartic acid-13C4 SILAC workflow.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactome | Aspartate and asparagine metabolism [reactome.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Quantifying Amino Acid Biosynthesis with DL-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying the flux of metabolites within biological systems. DL-Aspartic acid-13C4 is a stable isotope-labeled tracer utilized to investigate the biosynthesis of the aspartate family of amino acids. As a central metabolite, aspartate serves as a direct precursor for the synthesis of asparagine, lysine, threonine, and methionine, with threonine further contributing to isoleucine biosynthesis.[1][2] By introducing DL-Aspartic acid-13C4 into a cellular system, researchers can meticulously track the incorporation of the 13C label into these downstream amino acids, thereby enabling the quantification of their de novo synthesis rates.
This application note provides a comprehensive protocol for the use of DL-Aspartic acid-13C4 to quantify amino acid biosynthesis in cell culture, followed by detailed procedures for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
A key consideration when using this tracer is that it is a racemic mixture of D- and L-aspartic acid. While L-aspartic acid is the predominant isomer in mammalian metabolic pathways, some cell types possess the enzyme D-aspartate oxidase, which can convert D-aspartate to oxaloacetate, or potentially an aspartate racemase that interconverts D- and L-aspartate.[3][4] The metabolic fate of the D-isomer should be considered during the interpretation of labeling patterns.
Experimental Protocols
This section outlines the detailed procedures for cell culture and labeling, sample preparation for the analysis of protein-bound amino acids, and the subsequent GC-MS analysis.
Cell Culture and Labeling with DL-Aspartic acid-13C4
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
DL-Aspartic acid-13C4
-
Custom amino acid-free medium
-
6-well or 10-cm cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density projected to reach approximately 80% confluency at the time of harvest. Allow cells to adhere and resume exponential growth for 24 hours in their standard complete growth medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing an amino acid-free basal medium with all necessary amino acids, except for aspartic acid, at their normal concentrations. Add DL-Aspartic acid-13C4 to a final concentration that mirrors the physiological concentration in the standard medium (typically 0.1-0.2 mM). Supplement with dFBS to the desired final concentration (e.g., 10%).
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cell monolayer once with pre-warmed sterile PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration to allow for the uptake and metabolic incorporation of the tracer. To determine the time required to reach an isotopic steady state, a time-course experiment (e.g., 0, 4, 8, 16, 24 hours) is recommended.
-
-
Cell Harvesting:
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Proceed swiftly to metabolite extraction and protein isolation.
Protein Hydrolysis and Amino Acid Purification
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
6 M Hydrochloric Acid (HCl)
-
Heating block or oven set to 110°C
-
Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)
-
Cation-exchange resin (e.g., Dowex 50WX8)
Protocol:
-
Protein Extraction:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Pellet the cellular debris by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the protein to a new tube. The protein concentration can be determined at this stage using a standard protein assay.
-
-
Protein Hydrolysis: [5]
-
Precipitate the protein from the lysate (e.g., with acetone or trichloroacetic acid), wash the pellet, and dry it.
-
Add 500 µL of 6 M HCl to the dried protein pellet.
-
Securely cap the tube and incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
After hydrolysis, centrifuge the tube to pellet any insoluble material.
-
Carefully transfer the supernatant (hydrolysate) to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Amino Acid Purification:
-
To remove interfering substances, the dried hydrolysate can be purified using cation-exchange chromatography.
-
Resuspend the dried amino acids in an acidic solution and apply to a conditioned cation-exchange column.
-
Wash the column to remove neutral and anionic compounds.
-
Elute the amino acids with a basic solution (e.g., aqueous ammonia) and dry the eluate.
-
Derivatization and GC-MS Analysis
Materials:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
Pyridine
-
Heating block set to 60°C
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
Protocol:
-
Derivatization:
-
Resuspend the dried, purified amino acids in 50 µL of pyridine.
-
Add 50 µL of MTBSTFA + 1% TBDMSCI to the suspension.
-
Vortex briefly and incubate at 60°C for 1 hour to facilitate the formation of tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Employ a suitable temperature gradient for the chromatographic separation of the amino acid derivatives. An example temperature program is as follows:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 5°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor the specific ions corresponding to each amino acid and their respective 13C-labeled isotopologues.
-
Data Presentation
The primary output of this analysis is the mass isotopomer distribution (MID) for each amino acid of interest. The MID quantifies the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M represents the mass of the unlabeled amino acid derivative.
Table 1: Illustrative Mass Isotopomer Distribution of Aspartate-Derived Amino Acids Following a 24-hour Labeling with DL-Aspartic acid-13C4
| Amino Acid | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Aspartate | 6.8 | 1.2 | 2.9 | 9.1 | 80.0 |
| Asparagine | 45.3 | 7.9 | 14.5 | 16.2 | 16.1 |
| Threonine | 68.2 | 6.1 | 10.3 | 8.9 | 6.5 |
| Isoleucine | 82.5 | 4.3 | 6.2 | 4.1 | 2.9 |
| Methionine | 91.1 | 2.5 | 3.1 | 2.0 | 1.3 |
| Note: The data presented in this table is hypothetical and serves for illustrative purposes only. Actual results will be dependent on the specific cell line, metabolic state, and experimental conditions. |
Table 2: Calculated Fractional Contribution of Aspartate to the Biosynthesis of its Derivative Amino Acids
| Amino Acid | Fractional Contribution from Aspartate (%) |
| Asparagine | 54.7 |
| Threonine | 31.8 |
| Isoleucine | 17.5 |
| Methionine | 8.9 |
| Note: The fractional contribution is calculated from the mass isotopomer distributions. This can be achieved using metabolic flux analysis software or through calculations based on the expected labeling patterns from known biochemical pathways. |
Visualization of Pathways and Workflows
Aspartate-Derived Amino Acid Biosynthesis Pathway
Caption: The metabolic pathway for the biosynthesis of amino acids derived from aspartate.
Experimental Workflow
Caption: A schematic of the experimental workflow for quantifying amino acid biosynthesis.
References
- 1. The biosynthesis and metabolism of the aspartate derived amino acids in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
DL-Aspartic acid-13C4 sample preparation for NMR analysis
An Application Note on the Preparation of DL-Aspartic acid-¹³C₄ Samples for Nuclear Magnetic Resonance (NMR) Analysis
Introduction
DL-Aspartic acid-¹³C₄ is a stable isotope-labeled non-essential amino acid widely utilized in various Nuclear Magnetic Resonance (NMR) investigations to explore the structure, dynamics, and binding of biological macromolecules.[1] Its isotopic enrichment makes it a valuable tool in metabolomics, proteomics, and metabolic flux analysis.[2][3][4] Proper sample preparation is a critical prerequisite for obtaining high-quality, high-resolution NMR spectra. This application note provides a detailed protocol for the preparation of DL-Aspartic acid-¹³C₄ samples for both qualitative and quantitative NMR analysis, intended for researchers, scientists, and professionals in drug development. The key to successful NMR analysis lies in achieving a homogeneous solution free of particulate matter and paramagnetic impurities, which can adversely affect magnetic field homogeneity and lead to poor spectral resolution.[5]
Quantitative Data Summary
For optimal results, sample concentration must be carefully balanced to ensure sufficient signal strength without introducing issues related to solubility limits or solution viscosity.[5] The following tables provide recommended parameters for preparing DL-Aspartic acid-¹³C₄ samples.
Table 1: Recommended Sample Concentration and Mass
| Parameter | ¹H NMR Analysis | ¹³C NMR Analysis (Quantitative) |
| Analyte | DL-Aspartic acid-¹³C₄ | DL-Aspartic acid-¹³C₄ |
| Typical Concentration | 1-5 mg/mL | 10-50 mg/mL[6][7] |
| Molar Concentration | ~7-35 mM | ~70-350 mM |
| Recommended Mass | 1-5 mg[5] | 10-50 mg[6] |
| Internal Standard | DSS or TMSP | DSS or TMSP |
| Standard Concentration | 0.1-1.0 mM | 0.1-1.0 mM |
Note: The molecular weight of DL-Aspartic acid-¹³C₄ is approximately 137.08 g/mol . Concentrations should be optimized based on the specific spectrometer's sensitivity.
Table 2: Solvent and NMR Tube Specifications
| Parameter | Specification | Rationale |
| Recommended Solvent | Deuterium Oxide (D₂O) | Excellent solvent for amino acids; exchangeable protons (-COOH, -NH₂) will not obscure the spectrum.[8] |
| Solvent Volume | 0.6 - 0.7 mL | Optimal for a sample height of 40-50 mm in a standard 5 mm tube, ensuring it fills the RF coil correctly.[5][9] |
| NMR Tube Type | 5 mm high-quality glass (e.g., Wilmad 528-PP or equivalent) | Minimizes baseline distortions and is suitable for most high-resolution spectrometers.[6] |
| Final Sample pH | 6.5 - 7.5 (Adjusted) | Ensures consistency and mimics physiological conditions. A pH of 7.0 is commonly used.[10] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing a DL-Aspartic acid-¹³C₄ sample for NMR analysis.
Caption: Workflow for NMR sample preparation and analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of a DL-Aspartic acid-¹³C₄ Sample for Qualitative ¹³C NMR
Objective: To prepare a sample for structural confirmation and chemical shift assignment.
Materials:
-
DL-Aspartic acid-¹³C₄
-
Deuterium Oxide (D₂O, 99.9% D)
-
High-quality 5 mm NMR tube and cap
-
Glass vial (e.g., 2 mL)
-
Volumetric pipette or micropipette
-
Syringe and syringe filter (0.22 µm, PTFE or similar)
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of DL-Aspartic acid-¹³C₄ directly into a clean, dry glass vial.[7] A higher mass will improve the signal-to-noise ratio and reduce the required acquisition time.
-
Dissolution: Add 0.6 mL of D₂O to the vial using a calibrated pipette.[11] Cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and homogeneous.[5] Gentle warming may be used to aid dissolution if necessary.
-
Filtration and Transfer: To remove any microscopic particulate matter that could interfere with shimming, filter the solution.[11] Draw the solution into a syringe, attach a 0.22 µm syringe filter, and carefully dispense the filtrate into a clean 5 mm NMR tube.[7] Avoid introducing air bubbles.
-
Final Checks: Ensure the sample height in the NMR tube is between 40-50 mm.[7] Cap the tube securely and label it clearly with a unique identifier. Wipe the exterior of the tube with a lint-free tissue before placing it in the spectrometer.
Protocol 2: Preparation for Quantitative NMR (qNMR)
Objective: To prepare a sample for accurate concentration determination using an internal standard.
Materials:
-
All materials from Protocol 1
-
Internal Standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid, or TMSP - 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
Stock solution of the internal standard in D₂O of a known concentration (e.g., 10 mM)
-
Micro-liter syringe
-
Dilute DCl or NaOD solutions in D₂O for pH adjustment
Procedure:
-
Weighing: Accurately weigh approximately 15 mg of DL-Aspartic acid-¹³C₄ into a clean glass vial. The exact mass must be recorded to four decimal places.
-
Solvent and Standard Addition: Add a precise volume of D₂O (e.g., 500 µL). Next, add a precise volume of the internal standard stock solution (e.g., 100 µL) to the vial. The final volume will be 600 µL (0.6 mL). The internal standard must be added directly to the sample to ensure it experiences the same conditions within the NMR coil.[11]
-
Dissolution: Cap and vortex the vial until all components are fully dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution using a calibrated pH meter with a micro-probe. The chemical shifts of aspartic acid protons and carbons are sensitive to pH. Adjust the pH to a target value (e.g., 7.0) by the dropwise addition of dilute DCl or NaOD.[10] Record the final pH.
-
Filtration and Transfer: Filter the final solution into a clean 5 mm NMR tube as described in Protocol 1.
-
Final Checks: Cap and label the tube, including the exact masses and volumes used. The sample is now ready for qNMR analysis.
Factors Influencing Spectral Quality
The quality of the final NMR spectrum is directly dependent on meticulous sample preparation. The following diagram illustrates the relationship between key preparation factors and the resulting spectral quality.
Caption: Impact of preparation practices on NMR spectral quality.
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation of DL-Aspartic acid-¹³C₄ samples for high-resolution NMR analysis. Adherence to these guidelines, particularly concerning sample homogeneity, concentration, and purity, is essential for acquiring reliable and reproducible data. For quantitative studies, the accurate addition of a suitable internal standard is paramount. These methods are designed to be broadly applicable for researchers in academic and industrial settings, facilitating advanced studies in metabolomics, drug discovery, and structural biology.
References
- 1. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 2. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. organomation.com [organomation.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. quora.com [quora.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. hmdb.ca [hmdb.ca]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for Stable Isotope Tracing with DL-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of molecules in biological systems. By replacing atoms with their stable, heavier isotopes, researchers can track the transformation of a substrate into various downstream metabolites. This document provides detailed application notes and protocols for the use of DL-Aspartic acid-13C4 as a tracer in metabolic studies. DL-Aspartic acid-13C4 is a non-radioactive, stable isotope-labeled form of the amino acid aspartic acid, where all four carbon atoms are replaced with the 13C isotope.
Aspartic acid is a central metabolite, playing a critical role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and the synthesis of other amino acids.[1] Tracing with DL-Aspartic acid-13C4 allows for the detailed investigation of these pathways and can provide insights into cellular proliferation, bioenergetics, and the metabolic reprogramming associated with various diseases, including cancer.
This document will cover the principles of experimental design, detailed protocols for both in vitro (cell culture) and in vivo studies, methods for sample analysis by mass spectrometry, and guidance on data interpretation.
Metabolic Pathways of Aspartic Acid
Aspartate is a non-essential amino acid that is synthesized from the TCA cycle intermediate oxaloacetate via transamination.[1] It serves as a crucial node in cellular metabolism, connecting several key pathways.
-
Tricarboxylic Acid (TCA) Cycle: Aspartate can be readily converted back to oxaloacetate, directly replenishing the TCA cycle. Tracing with 13C4-aspartate will lead to the appearance of M+4 labeled oxaloacetate and other TCA cycle intermediates, such as malate and citrate.[2]
-
Nucleotide Biosynthesis: The nitrogen atom and one of the carbon atoms in the pyrimidine ring are derived from aspartate. Additionally, the nitrogen atom at the N1 position of the purine ring is donated by aspartate. Therefore, tracing with 13C4-aspartate can reveal the rate of de novo nucleotide synthesis.[3]
-
Amino Acid Synthesis: Aspartate is the precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine (in bacteria and plants).[1]
-
Urea Cycle: Aspartate donates a nitrogen atom to the urea cycle for the detoxification of ammonia.[1]
-
Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (in the form of malate) from the cytoplasm into the mitochondria, with aspartate being a key component of this cycle.[1]
The following diagram illustrates the central role of aspartate in metabolism and the potential flow of the 13C label from DL-Aspartic acid-13C4.
Experimental Design Considerations
Careful experimental design is crucial for obtaining meaningful and reproducible results from stable isotope tracing studies.
-
Choice of Tracer: DL-Aspartic acid-13C4 is a suitable tracer for studying the metabolic pathways directly linked to aspartate. The "DL-" form contains a racemic mixture of D- and L-aspartic acid. While L-aspartic acid is the biologically active enantiomer in most mammalian systems, the presence of D-aspartic acid should be considered, as it may have distinct metabolic fates or biological activities in certain contexts.
-
Isotopic Steady State: For metabolic flux analysis, it is often desirable to reach an isotopic steady state, where the fractional enrichment of labeled carbons in intracellular metabolites remains constant over time. The time required to reach steady state varies depending on the cell type, growth rate, and the specific metabolic pathway being investigated. It is recommended to perform a time-course experiment to determine the optimal labeling duration.[2]
-
Tracer Concentration: The concentration of DL-Aspartic acid-13C4 in the culture medium should be carefully chosen. It should be high enough to ensure sufficient incorporation into downstream metabolites for detection by mass spectrometry, but not so high as to cause metabolic perturbations. The concentration of aspartate in standard culture media can be used as a starting point.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include cells grown in medium with unlabeled aspartic acid to determine the natural abundance of 13C and to control for any effects of aspartate supplementation itself.
Experimental Protocols
In Vitro Cell Culture Protocol
This protocol provides a general framework for tracing the metabolism of DL-Aspartic acid-13C4 in adherent cell cultures.
Materials:
-
Cells of interest
-
Complete culture medium
-
Culture medium lacking aspartic acid
-
DL-Aspartic acid-13C4
-
Unlabeled DL-Aspartic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Chloroform, LC-MS grade
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
Tracer Introduction:
-
Prepare the labeling medium by supplementing aspartate-free medium with DL-Aspartic acid-13C4 to the desired final concentration.
-
Prepare a control medium by supplementing aspartate-free medium with unlabeled DL-Aspartic acid to the same final concentration.
-
Aspirate the standard culture medium from the cells and wash once with warm PBS.
-
Add the labeling or control medium to the respective wells.
-
-
Incubation: Incubate the cells for the predetermined optimal labeling time to achieve isotopic steady state.
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[4]
-
-
Sample Storage: Store the dried metabolite extracts at -80°C until analysis.
The following diagram outlines the experimental workflow for in vitro stable isotope tracing.
In Vivo Animal Protocol (General Framework)
This protocol provides a general guideline for in vivo tracing studies in a mouse model. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Animal model (e.g., mice)
-
DL-Aspartic acid-13C4 dissolved in a sterile, biocompatible vehicle (e.g., saline)
-
Unlabeled DL-Aspartic acid in vehicle (for control group)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Homogenizer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Tracer Administration:
-
The route of administration will depend on the research question. Common routes include intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion.[5]
-
Administer a bolus of DL-Aspartic acid-13C4 at a predetermined dose.
-
-
Tracer Circulation: Allow the tracer to circulate for a specific duration. The timing will depend on the metabolic pathways of interest and should be optimized in preliminary studies.
-
Tissue Collection:
-
Anesthetize the animal.
-
Collect blood via cardiac puncture or other appropriate method.
-
Perfuse the animal with ice-cold saline to remove blood from the tissues.
-
Rapidly excise the tissues of interest (e.g., tumor, liver, brain) and immediately freeze them in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled homogenization buffer (e.g., 80% methanol) using a suitable homogenizer.
-
Follow a similar extraction procedure as described for the in vitro protocol (centrifugation, collection of supernatant, and drying).
-
-
Sample Storage: Store the dried metabolite extracts at -80°C until analysis.
Sample Analysis by Mass Spectrometry
Mass spectrometry is the primary analytical technique for detecting and quantifying stable isotope-labeled metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For polar metabolites like amino acids, a derivatization step is required to increase their volatility.[4]
Derivatization Protocol (Silylation):
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50 µL of pyridine).
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes.
-
The sample is now ready for injection into the GC-MS.[4]
GC-MS Parameters (General):
-
Column: A non-polar or semi-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250-280°C.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 320°C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to capture the mass isotopomer distributions of the metabolites.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of polar and non-volatile metabolites without the need for derivatization.
LC-MS Parameters (General):
-
Column: A column suitable for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing reagent.[6]
-
Mobile Phases: Typically a mixture of water and an organic solvent (e.g., acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements and to distinguish between isotopologues.
-
Acquisition Mode: Full scan mode to obtain the mass isotopomer distributions.
Data Presentation and Interpretation
The primary data obtained from a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.[2]
Data Correction
The raw MID data must be corrected for the natural abundance of 13C (approximately 1.1%) to determine the true fractional enrichment from the tracer. Several software packages and online tools are available for this correction.[2]
Quantitative Data Summary
The following tables provide a hypothetical example of corrected fractional enrichment data from a cell culture experiment using DL-Aspartic acid-13C4. This data illustrates how the 13C label is incorporated into downstream metabolites.
Table 1: Fractional Enrichment of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Aspartate | 0.05 | 0.01 | 0.02 | 0.02 | 0.90 |
| Oxaloacetate | 0.15 | 0.03 | 0.05 | 0.07 | 0.70 |
| Malate | 0.20 | 0.05 | 0.10 | 0.15 | 0.50 |
| Fumarate | 0.25 | 0.06 | 0.12 | 0.17 | 0.40 |
| Citrate | 0.30 | 0.08 | 0.15 | 0.22 | 0.25 |
| Oxaloacetate is often unstable and its labeling is inferred from aspartate.[2] |
Table 2: Fractional Enrichment of Nucleotide Precursors
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Carbamoyl Aspartate | 0.40 | 0.10 | 0.15 | 0.15 | 0.20 |
| UMP | 0.60 | 0.15 | 0.10 | 0.10 | 0.05 |
| AMP | 0.70 | 0.12 | 0.08 | 0.07 | 0.03 |
Interpretation of Labeling Patterns
The labeling patterns provide valuable information about the activity of different metabolic pathways.
-
High M+4 in TCA Cycle Intermediates: A high fractional enrichment of M+4 in metabolites like malate and fumarate indicates a significant contribution of the exogenous 13C4-aspartate to the TCA cycle.[2]
-
Labeling in Nucleotides: The presence of 13C labels in pyrimidine and purine bases indicates active de novo nucleotide biosynthesis.
-
Labeling in Other Amino Acids: The incorporation of 13C into asparagine would be expected as it is directly synthesized from aspartate. The extent of labeling in other amino acids can reveal the activity of their respective biosynthetic pathways.
The following diagram illustrates the logical flow of interpreting the labeling patterns.
Conclusion
Stable isotope tracing with DL-Aspartic acid-13C4 is a versatile and powerful tool for investigating cellular metabolism. By following the detailed protocols and considering the key aspects of experimental design and data interpretation outlined in these application notes, researchers can gain valuable insights into the complex and interconnected network of metabolic pathways involving aspartate. This knowledge can contribute to a better understanding of fundamental biological processes and the development of new therapeutic strategies for a variety of diseases.
References
Application Notes and Protocols for Measuring Protein Turnover with DL-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic turnover of proteins, encompassing their synthesis and degradation, is a fundamental process that governs cellular homeostasis, adaptation to stimuli, and overall organismal health. Dysregulation of protein turnover is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions. Consequently, the precise measurement of protein turnover rates is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.
Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful and quantitative method to measure protein turnover on a proteome-wide scale.[1] This approach involves the introduction of a "heavy," non-radioactive, stable isotope-labeled amino acid into a biological system.[1][2] The incorporation of this heavy amino acid into newly synthesized proteins can be tracked over time, allowing for the calculation of synthesis and degradation rates for individual proteins.[1][3]
This document provides detailed application notes and protocols for measuring protein turnover using DL-Aspartic acid-13C4. Aspartic acid is a non-essential amino acid that plays a role in various metabolic pathways, and its labeled form can serve as a valuable tracer for proteome dynamics.[4][5] These guidelines are intended for researchers, scientists, and drug development professionals seeking to apply this robust technique in their studies.
Core Principle: Stable Isotope Labeling
The foundational principle of this technique lies in the ability of mass spectrometry to differentiate between peptides containing the natural "light" isotope of carbon (¹²C) and those incorporating the "heavy" stable isotope (¹³C).[1][6] DL-Aspartic acid-13C4 contains four ¹³C atoms, resulting in a 4 Dalton mass shift for every aspartic acid residue incorporated into a peptide. By monitoring the change in the ratio of heavy to light peptides over time, the rates of protein synthesis and degradation can be determined.[3][7]
Applications in Research and Drug Development
The measurement of protein turnover using DL-Aspartic acid-13C4 has broad applications:
-
Understanding Disease Mechanisms: Elucidating how protein turnover is altered in diseases like cancer, neurodegenerative disorders, and metabolic syndromes.[1]
-
Target Identification and Validation: Identifying proteins with altered turnover rates that may serve as novel therapeutic targets.
-
Pharmacodynamic Biomarker Development: Assessing the in vivo efficacy of drugs that modulate protein synthesis or degradation pathways.
-
Toxicity and Safety Assessment: Evaluating the off-target effects of drug candidates on global protein turnover.
-
Basic Research: Investigating the regulation of cellular processes such as cell growth, differentiation, and stress responses.[3][8]
Experimental Workflow Overview
A typical protein turnover experiment using DL-Aspartic acid-13C4 involves several key stages, from labeling to data analysis.
Protocols
Protocol 1: In Vitro Protein Turnover Analysis in Cultured Cells (Dynamic SILAC)
This protocol outlines a dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to measure protein turnover in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium and supplements (e.g., DMEM, FBS)
-
Light SILAC medium: Standard medium containing unlabeled L-Aspartic acid
-
Heavy SILAC medium: Standard medium where unlabeled L-Aspartic acid is replaced with DL-Aspartic acid-13C4
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer coupled to a liquid chromatography system (LC-MS/MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard "light" medium to expand the cell population.
-
At the start of the experiment (t=0), switch the cells to the "heavy" medium containing DL-Aspartic acid-13C4. This begins the "pulse" phase where newly synthesized proteins will incorporate the heavy label.[9]
-
-
Time-Course Cell Harvesting:
-
Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) after the switch to heavy medium. The time points should be chosen based on the expected turnover rates of the proteins of interest.
-
For each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
-
Protein Extraction and Quantification:
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein (e.g., 50 µg) from each time point.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solutions with trifluoroacetic acid (TFA).
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide samples using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the peak intensities of the light (¹²C-Asp) and heavy (¹³C4-Asp) peptide pairs.
-
Calculate the fraction of newly synthesized protein at each time point using the ratio of heavy to total (heavy + light) peptide intensity.
-
Determine the protein turnover rate (k) and half-life (t₁/₂) by fitting the incorporation data to a first-order kinetics model.[3][8]
-
Protocol 2: In Vivo Protein Turnover Analysis in a Mouse Model
This protocol describes a method for measuring protein turnover in mouse tissues using a diet containing DL-Aspartic acid-13C4.
Materials:
-
Mice (strain and age appropriate for the study)
-
Control diet containing unlabeled L-Aspartic acid
-
Labeled diet with a portion of the L-Aspartic acid replaced with DL-Aspartic acid-13C4
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Equipment for tissue homogenization (e.g., bead beater, Dounce homogenizer)
-
Materials for protein digestion and LC-MS/MS analysis as described in Protocol 1.
Procedure:
-
Animal Acclimatization and Labeling:
-
Acclimate the mice to the control diet for a week.
-
Switch the mice to the labeled diet containing DL-Aspartic acid-13C4. The labeling can be continuous or a pulse-chase design.[10]
-
-
Time-Course Tissue Collection:
-
At designated time points (e.g., 0, 1, 3, 7, 14, 21 days), euthanize the mice and collect the tissues of interest (e.g., liver, brain, muscle).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
-
Protein Extraction from Tissues:
-
Thaw the tissues on ice and homogenize them in a suitable lysis buffer.
-
Centrifuge the homogenates to remove cellular debris and collect the protein-containing supernatant.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Follow steps 4-7 from Protocol 1 for protein digestion, desalting, LC-MS/MS analysis, and data analysis. The data analysis workflow is similar to the in vitro protocol, involving the quantification of isotopic ratios and fitting the data to kinetic models to determine protein turnover rates in the specific tissues.
-
Data Presentation
The quantitative data obtained from protein turnover experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Representative Protein Turnover Rates in Cultured HeLa Cells
| Protein | Gene | Function | Half-life (hours) |
| Histone H3.1 | HIST1H3A | Chromatin organization | > 72 |
| GAPDH | GAPDH | Glycolysis | 48 |
| Cyclin B1 | CCNB1 | Cell cycle regulation | 1.5 |
| Ornithine decarboxylase | ODC1 | Polyamine biosynthesis | 0.5 |
Note: This is example data and not specific to DL-Aspartic acid-13C4 labeling. Actual values will vary depending on the experimental system and labeled amino acid.
Table 2: Protein Turnover Rates in Different Mouse Tissues
| Protein | Gene | Liver Half-life (days) | Brain Half-life (days) | Muscle Half-life (days) |
| Albumin | ALB | 20 | N/A | N/A |
| GFAP | GFAP | N/A | 35 | N/A |
| Myosin-4 | MYH4 | N/A | N/A | 30 |
| Catalase | CAT | 1.5 | 1.5 | 1.7 |
Note: This is example data and not specific to DL-Aspartic acid-13C4 labeling. Actual values will vary depending on the experimental system and labeled amino acid.
Signaling Pathway Analysis
Protein turnover is tightly regulated by complex signaling networks. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of protein synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 8. researchgate.net [researchgate.net]
- 9. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mass spectrometry workflow for measuring protein turnover rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Central Carbon Metabolism: Application of DL-Aspartic Acid-¹³C₄
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-¹³C₄ is a stable isotope-labeled tracer employed to investigate the intricate network of central carbon metabolism. As a key intermediate, aspartate is strategically positioned at the intersection of several major metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, and nucleotide biosynthesis. By tracing the incorporation of the four ¹³C atoms from DL-Aspartic acid-¹³C₄ into downstream metabolites, researchers can gain valuable insights into metabolic pathway activity, identify metabolic reprogramming in disease states, and assess the mechanism of action of therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing DL-Aspartic acid-¹³C₄ in metabolic flux analysis.
Principle of ¹³C-Tracer Analysis
Stable isotope tracing is a powerful technique to elucidate metabolic fluxes.[1] When cells are cultured in a medium containing a ¹³C-labeled substrate like DL-Aspartic acid-¹³C₄, the labeled carbon atoms are incorporated into various downstream metabolites through enzymatic reactions. The extent and pattern of ¹³C enrichment in these metabolites can be precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This data, in conjunction with metabolic network models, allows for the quantification of intracellular reaction rates, known as metabolic fluxes.
Applications in Research and Drug Development
-
Mapping Metabolic Pathways: Tracing the fate of the ¹³C-labeled carbon backbone of aspartate allows for the elucidation of active metabolic pathways and the discovery of novel metabolic routes.
-
Identifying Metabolic Bottlenecks and Dysregulation: In diseases such as cancer, metabolic pathways are often rewired to support rapid proliferation. DL-Aspartic acid-¹³C₄ can be used to identify these alterations and pinpoint potential therapeutic targets.[3]
-
Mechanism of Action Studies: For drug development professionals, this tracer can help elucidate how a compound modulates specific metabolic pathways, providing crucial information on its mechanism of action.
-
Pharmacodynamic Biomarker Development: The metabolic changes induced by a drug, as measured by ¹³C-flux analysis, can potentially serve as pharmacodynamic biomarkers to assess drug efficacy and patient response.
Quantitative Data Presentation
The following tables present representative mass isotopomer distribution (MID) data that would be expected from a DL-Aspartic acid-¹³C₄ tracing experiment in a mammalian cell line. This data is illustrative and serves to demonstrate the type of quantitative information that can be obtained. The M+n notation indicates the mass isotopologue with 'n' ¹³C atoms incorporated from the tracer.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Malate | 35.2 | 5.8 | 15.3 | 4.1 | 39.6 |
| Fumarate | 38.1 | 6.2 | 14.9 | 3.9 | 36.9 |
| Citrate/Isocitrate | 45.5 | 8.1 | 18.2 | 7.9 | 20.3 |
| α-Ketoglutarate | 50.1 | 9.5 | 20.3 | 10.2 | 9.9 |
| Succinate | 42.3 | 7.7 | 16.8 | 5.5 | 27.7 |
Table 2: Mass Isotopomer Distribution of Aspartate-Related Amino Acids
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Aspartate | 2.1 | 1.5 | 3.2 | 5.5 | 87.7 | N/A |
| Glutamate | 48.9 | 9.1 | 21.0 | 11.5 | 8.5 | 1.0 |
| Alanine | 75.3 | 15.2 | 8.1 | 1.4 | N/A | N/A |
Experimental Protocols
Cell Culture and ¹³C-Labeling
A detailed protocol for labeling adherent mammalian cells with a ¹³C-labeled substrate.
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking endogenous aspartate. Supplement this medium with dialyzed fetal bovine serum (to minimize unlabeled amino acids) and the desired concentration of DL-Aspartic acid-¹³C₄ (typically 0.1-1 mM).
-
Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the stable isotope and to approach an isotopic steady state. The optimal incubation time should be determined empirically for each cell line and experimental condition but is often in the range of 6-24 hours.
Metabolite Extraction
-
Quenching: To halt all metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl solution.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Cell Lysis: Scrape the cells into the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.
GC-MS Analysis of Amino Acids
-
Derivatization: To increase their volatility for GC-MS analysis, the dried metabolite extracts need to be derivatized. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Reconstitute the dried extract in a suitable solvent (e.g., 20 µL of pyridine).
-
Add an equal volume of MTBSTFA.
-
Incubate the mixture at 60-80°C for 30-60 minutes.
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A mid-polarity column such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 270°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to a final temperature of 300°C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-650) to obtain mass isotopomer distributions.
-
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized amino acids and other metabolites of interest.
-
Mass Isotopomer Distribution (MID) Calculation: For each metabolite, determine the area of each mass isotopologue peak (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes using established algorithms.
-
Metabolic Flux Analysis (MFA): Utilize specialized software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the corrected MIDs to a metabolic network model.
Visualizations
Caption: Experimental workflow for ¹³C-metabolic flux analysis.
Caption: Aspartate's role in central carbon metabolism.
References
- 1. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 2. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: GC-MS Method for the Detection of DL-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the qualitative and quantitative analysis of amino acids.[1] Due to their low volatility, amino acids require a derivatization step to increase their volatility for successful separation and detection by GC-MS.[2] This application note provides a detailed protocol for the detection and quantification of DL-Aspartic acid-13C4, a stable isotope-labeled form of aspartic acid, using GC-MS. This method is particularly relevant for metabolic flux analysis (13C-MFA), where tracing the incorporation of heavy isotopes into metabolites like aspartic acid provides valuable insights into cellular metabolism.[3][4] The use of an isotopic analogue as an internal standard is a common practice in quantitative GC-MS analysis to ensure high precision and accuracy.
The protocol described herein focuses on the derivatization of DL-Aspartic acid-13C4 using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a volatile tert-butyldimethylsilyl (TBDMS) derivative.[3] Subsequent analysis is performed by GC-MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: DL-Aspartic acid-13C4 Isotope Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low DL-Aspartic acid-13C4 incorporation in cellular experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing low incorporation of ¹³C from DL-Aspartic acid-13C4 into my target metabolites?
Low incorporation can stem from several factors, broadly categorized as issues with the tracer itself, cellular uptake and metabolism, or experimental and analytical procedures. Key areas to investigate include:
-
Tracer Integrity and Stability: Ensure the labeled compound has been stored correctly and has not degraded.
-
Cellular Transport: The cell line's ability to transport aspartate may be limited.
-
Metabolic Dilution: Cells can synthesize aspartate de novo from other carbon sources (like glucose or glutamine), diluting the ¹³C-labeled pool. Aspartic acid is a non-essential amino acid, meaning many cell lines can produce their own.[1]
-
Isotopic Steady State: The labeling duration may be insufficient to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.
-
Competing Substrates: The presence of unlabeled aspartate or related amino acids (like asparagine, which can convert to aspartate) in the culture medium will compete with the labeled tracer.[1]
-
Analytical Errors: Issues such as low signal-to-noise ratio during mass spectrometry analysis or co-elution of metabolites can lead to inaccurate measurements of ¹³C enrichment.[2][3]
Q2: What is the difference between using L-Aspartic acid-¹³C4 and DL-Aspartic acid-¹³C4?
The "DL" prefix indicates a racemic mixture, containing both the L- and D-isomers of aspartic acid. This is a critical distinction, as mammalian cells primarily utilize the L-isomer in central carbon metabolism.
-
L-Aspartic acid: Actively participates in core metabolic pathways. It is a key node connecting amino acid metabolism with the Tricarboxylic Acid (TCA) cycle via transamination to oxaloacetate.
-
D-Aspartic acid: Plays distinct physiological roles, particularly in neuronal and endocrine tissues, but does not typically enter central carbon metabolism in the same way as the L-isomer.[4] Its uptake, release, and degradation are handled by specific cellular mechanisms that are separate from L-aspartate pathways.[4]
Using a DL-mixture means that only about 50% of the tracer (the L-isomer) is available for incorporation into pathways like the TCA cycle. This can be a primary reason for observing lower-than-expected enrichment.
Q3: How long should I label my cells with DL-Aspartic acid-¹³C4 to achieve isotopic steady state?
The time required to reach isotopic steady state varies significantly depending on the cell line's proliferation rate and the turnover rate of the metabolic pool . For many mammalian cell lines, a duration of 24-48 hours is a common starting point for amino acid tracers.[5] However, for pathways with slow turnover, longer incubation times may be necessary. It is recommended to perform a time-course experiment (e.g., sampling at 8, 16, 24, and 48 hours) to empirically determine when isotopic enrichment plateaus for your specific model system.
Q4: What concentration of DL-Aspartic acid-¹³C4 should I use in my culture medium?
The optimal concentration depends on the formulation of your basal medium and the metabolic characteristics of your cells. The goal is to provide enough labeled substrate to maximize incorporation without causing metabolic perturbations. A common approach is to match the concentration of the corresponding unlabeled amino acid in the standard culture medium. If the medium is aspartate-free, you must determine a concentration that supports normal cell growth.
Section 2: Troubleshooting Guide for Low ¹³C Incorporation
This guide is designed to help you systematically identify and resolve the root cause of low DL-Aspartic acid-13C4 incorporation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low tracer incorporation.
Caption: A decision tree for troubleshooting low ¹³C incorporation.
Data Summary Tables
Table 1: Troubleshooting Summary for Low ¹³C Incorporation
| Problem Area | Potential Cause | Recommended Action |
| Tracer & Medium | Degradation of DL-Aspartic acid-¹³C4. | Verify proper storage (room temperature, away from light/moisture).[6][7] Use fresh tracer if possible. |
| Use of DL-racemic mixture. | Only the L-isomer is efficiently used in central metabolism.[4] Switch to L-Aspartic acid-¹³C4 for higher incorporation. | |
| Competition from unlabeled sources. | Use custom medium devoid of unlabeled aspartate and asparagine. | |
| Cellular Metabolism | Insufficient tracer uptake. | Confirm expression of relevant amino acid transporters (e.g., X-AG system).[4] Increase tracer concentration in the medium. |
| High de novo synthesis of aspartate. | Cells produce aspartate from TCA cycle intermediates. This dilutes the labeled pool. Perform parallel labeling with ¹³C-glucose or ¹³C-glutamine to quantify this flux. | |
| Insufficient labeling time. | Perform a time-course experiment to determine the point of isotopic steady state (enrichment plateau).[5] | |
| Analytical & Data | Low signal-to-noise ratio in MS data. | Increase the amount of biological material per sample.[2] Optimize mass spectrometer settings to enhance the signal for target metabolites.[2] |
| Gross measurement errors. | Carefully inspect ion chromatograms for evidence of co-elution.[3] Exclude contaminated data points from flux analysis.[3] | |
| Incorrect metabolic model. | Ensure the model includes all relevant pathways, such as de novo synthesis.[2][3] Errors in reaction stoichiometry or atom transitions will lead to poor data fits.[3] |
Table 2: Comparison of L-Aspartate and D-Aspartate Metabolism in Mammalian Cells
| Characteristic | L-Aspartic Acid | D-Aspartic Acid |
| Primary Role | Central Carbon Metabolism, Protein Synthesis | Neuromodulation, Endocrine Signaling |
| Key Metabolic Entry | Transamination to Oxaloacetate (TCA Cycle) | Does not typically enter the TCA cycle directly. |
| Cellular Transport | Various amino acid transporters | Specific mechanisms, including potential efflux via L-Glu transporter systems.[4] |
| Metabolic Fate | TCA cycle anaplerosis, synthesis of other amino acids, purines, and pyrimidines. | Primarily degradation or specific signaling roles.[4] |
| Relevance to Tracer | The active component for tracing central metabolism. | Largely inactive for central metabolism tracing; its presence dilutes the effective tracer concentration. |
Section 3: Key Experimental Protocols
Protocol 1: General Protocol for Cell Labeling with DL-Aspartic acid-¹³C4
-
Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and resume proliferation for 24 hours in their standard growth medium.
-
Medium Preparation: Prepare the labeling medium. This should ideally be an aspartate-free basal medium (e.g., custom DMEM) supplemented with dialyzed fetal bovine serum (to reduce unlabeled amino acids) and all necessary components, including the DL-Aspartic acid-13C4 at the desired final concentration.
-
Initiate Labeling: Aspirate the standard growth medium from the cells. Wash the cell monolayer once with pre-warmed, sterile phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Culture the cells for the desired duration (e.g., 24-48 hours, or as determined by a time-course experiment) under standard culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction: At the end of the labeling period, proceed immediately to metabolite extraction to quench metabolic activity and preserve the isotopic enrichment state.
Protocol 2: Metabolite Extraction for LC-MS Analysis
This protocol is critical for preventing metabolic activity post-harvest, which can alter labeling patterns.
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Wash the cells rapidly with a sufficient volume of ice-cold saline solution (e.g., 0.9% NaCl) to remove extracellular metabolites. Aspirate the saline completely.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water mixture) to each well of a 6-well plate.
-
Cell Lysis & Scraping: Place the plate on a rocker in a cold room (4°C) for 10-15 minutes to ensure cell lysis. Scrape the cells from the plate surface into the solvent mixture.
-
Collection & Centrifugation: Transfer the cell/solvent mixture to a microcentrifuge tube. Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis. Dry the sample under nitrogen or in a vacuum concentrator before storage at -80°C or reconstitution for analysis.
Section 4: Metabolic Pathway Visualization
The diagram below illustrates the central metabolic role of L-aspartate and highlights the potential for isotopic dilution from other carbon sources.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
Technical Support Center: Optimizing DL-Aspartic Acid-¹³C₄ Labeling
Welcome to the technical support center for optimizing DL-Aspartic acid-¹³C₄ concentration in labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful stable isotope labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is DL-Aspartic acid-¹³C₄, and what are its primary applications in research?
DL-Aspartic acid-¹³C₄ is a stable isotope-labeled form of the non-essential amino acid aspartic acid. It contains four Carbon-13 (¹³C) atoms, making it heavier than its natural counterpart. This mass difference allows researchers to trace the metabolic fate of aspartic acid and the molecules derived from it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Primary applications include:
-
Metabolic Flux Analysis: Tracing the flow of carbon from aspartic acid through central metabolic pathways, such as the Krebs cycle (TCA cycle) and nucleotide synthesis.[1][2]
-
Quantitative Proteomics (SILAC): While less common than using essential amino acids, it can be used to quantify protein synthesis and turnover.
-
Drug Development: Used as a tracer to understand the mechanism of action and metabolic effects of drugs.
Q2: Why is it challenging to label cells with a non-essential amino acid like aspartic acid?
Labeling with non-essential amino acids like aspartic acid presents a unique challenge because cells can synthesize them endogenously.[3][4] This de novo synthesis dilutes the pool of the exogenously supplied labeled aspartic acid, potentially leading to low incorporation efficiency into proteins and other biomolecules. Achieving high labeling efficiency often requires strategies to either inhibit the endogenous synthesis pathway or provide a sufficiently high concentration of the labeled amino acid to outcompete the internal production.
Q3: What are the potential effects of using a DL-racemic mixture of aspartic acid for labeling?
Most biological systems, particularly mammalian cells, primarily utilize the L-isomer of amino acids for protein synthesis.[4] The D-isomer, D-aspartic acid, is not typically incorporated into proteins but does have roles in the neuroendocrine and endocrine systems and is metabolized by D-aspartate oxidase.[5]
When using a DL-mixture, consider the following:
-
Only L-Aspartic acid-¹³C₄ will be incorporated into proteins. This means that effectively only half of the provided labeled compound is available for protein labeling.
-
Potential for D-aspartic acid toxicity. High concentrations of D-aspartic acid have been shown to induce oxidative stress and mitochondrial dysfunction in some contexts.[6] It is crucial to determine the optimal concentration that maximizes labeling without causing cellular stress.
Troubleshooting Guides
Low Labeling Efficiency
Problem: After culturing cells with DL-Aspartic acid-¹³C₄, mass spectrometry analysis shows low incorporation of the ¹³C label into proteins or metabolites of interest.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Endogenous (de novo) synthesis of L-aspartic acid. | Increase the concentration of DL-Aspartic acid-¹³C₄ in the medium to outcompete endogenous synthesis. Optimize the concentration through a dose-response experiment. |
| Insufficient incubation time. | Ensure cells have undergone a sufficient number of cell divisions (at least 5-6) in the labeling medium to achieve steady-state labeling.[7] |
| Presence of unlabeled aspartic acid in the medium or serum. | Use a custom amino acid-free medium as a base. Supplement with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[8] |
| Incorrect concentration of other nutrients. | Ensure that precursors for aspartate synthesis (e.g., glutamine, glucose) are not at levels that would excessively drive endogenous production. |
Cell Viability Issues
Problem: Cells show signs of stress, such as reduced proliferation, morphological changes, or death, after the addition of DL-Aspartic acid-¹³C₄.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Toxicity from high concentrations of D-aspartic acid. | Perform a dose-response experiment to determine the maximum non-toxic concentration of DL-Aspartic acid. Start with a low concentration and incrementally increase it, monitoring cell viability and morphology at each step. High doses of L-aspartic acid can also be toxic.[9][10] |
| Metabolic burden from altered amino acid pools. | Ensure that the addition of high levels of aspartic acid does not create an imbalance with other amino acids in the medium. Supplementing with a balanced mixture of non-essential amino acids may be beneficial.[3][11] |
| Contaminants in the labeled amino acid. | Ensure the purity of the DL-Aspartic acid-¹³C₄. Use a reputable supplier and check the certificate of analysis. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of DL-Aspartic Acid-¹³C₄
This protocol outlines a dose-response experiment to find the ideal concentration that maximizes labeling efficiency while minimizing cytotoxicity.
Materials:
-
Cell line of interest
-
Aspartic acid-free cell culture medium (e.g., custom DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
DL-Aspartic acid-¹³C₄
-
Unlabeled L-Aspartic acid (for control)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Prepare Labeling Media: Prepare a series of complete culture media (containing 10% dFBS) with varying concentrations of DL-Aspartic acid-¹³C₄. A suggested range is from the physiological concentration in standard media (approx. 0.1 mM) up to 2 mM. Also, prepare a control medium with the standard concentration of unlabeled L-Aspartic acid.
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Labeling: After allowing cells to adhere overnight, replace the standard medium with the prepared labeling and control media.
-
Incubation: Culture the cells for a period equivalent to at least three cell doublings.
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay on a subset of the wells for each concentration.
-
Sample Collection for Labeling Analysis:
-
Wash the remaining cells twice with ice-cold PBS.
-
Lyse the cells and harvest the protein lysate.
-
Perform protein digestion (e.g., with trypsin).
-
-
Mass Spectrometry Analysis: Analyze the peptide digests by LC-MS/MS to determine the incorporation efficiency of ¹³C-aspartic acid at each concentration.
-
Data Analysis: Plot labeling efficiency and cell viability against the concentration of DL-Aspartic acid-¹³C₄. The optimal concentration is the one that provides the highest labeling efficiency without a significant decrease in cell viability.
Protocol 2: Measuring Aspartic Acid Concentration in Cell Culture Medium
This protocol describes how to measure the concentration of aspartic acid in your cell culture medium to monitor its consumption.
Materials:
-
Cell culture supernatant
-
Amino Acid Analyzer or HPLC with pre-column derivatization reagents (e.g., OPA and FMOC)[12][13]
-
Internal standard (e.g., norleucine)[14]
-
Protein precipitation solution (e.g., sulfosalicylic acid)
Procedure:
-
Sample Collection: Collect a sample of the cell culture medium at different time points during the experiment.
-
Sample Preparation:
-
Derivatization (for HPLC): Perform pre-column derivatization of the amino acids in the supernatant according to the kit manufacturer's instructions.[12][13]
-
Analysis: Analyze the prepared sample using an amino acid analyzer or HPLC.[14][15]
-
Quantification: Calculate the concentration of aspartic acid by comparing its peak area to that of a standard curve.
Visualizations
Caption: Workflow for determining the optimal DL-Aspartic acid-¹³C₄ concentration.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: Metabolic fate of DL-Aspartic acid-¹³C₄ in mammalian cells.
References
- 1. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 2. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purmabiologics.com [purmabiologics.com]
- 4. Aspartic acid - Wikipedia [en.wikipedia.org]
- 5. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Aspartic acid induced oxidative stress and mitochondrial dysfunctions in testis of prepubertal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Toxic effects of l-aspartic acid at high dose levels on kidneys and salivary glands in Fischer 344 rats detected in a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
- 14. membrapure.de [membrapure.de]
- 15. Determination of Amino Acids in Cell Culture and Fermentation Broth Media Using Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C-Aspartic Acid Stable Isotope Tracing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 13C-aspartic acid in stable isotope tracing experiments.
Troubleshooting Guide
Experimental Design & Setup
Question: How long should I incubate my cells with 13C-aspartic acid to achieve isotopic steady state?
Answer: The time required to reach isotopic steady state depends on the cell type, the metabolic pathway of interest, and the pool sizes of the metabolites being measured. For glycolytic intermediates, steady state can often be reached within minutes, while for TCA cycle intermediates, it may take several hours.[1][2] It is recommended to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific experimental system. For many amino acids that are present in both the cell and the culture medium, a true isotopic steady state may not be reached due to the continuous exchange between intracellular and extracellular pools.[2][3]
Question: My cells are not taking up the 13C-aspartic acid. What could be the reason?
Answer: Insufficient uptake of 13C-aspartic acid could be due to several factors. Astrocytes, for example, are known to dominate aspartate clearance in the brain and readily take it up in culture.[4] However, other cell types might have lower expression of the necessary amino acid transporters. Ensure that the cell type you are using is capable of transporting aspartate efficiently. You may also want to check the viability of your cells and the concentration of the tracer in the medium.
Cell Culture & Labeling
Question: I am observing unexpected labeling patterns in my metabolites. Could the culture medium be the source of the problem?
Answer: Yes, the composition of your culture medium can significantly impact metabolic pathways and labeling patterns. For instance, the presence of other carbon sources like glucose or glutamine will influence how 13C-aspartic acid is metabolized.[5][6] It is crucial to use a defined medium where you can control the concentration of all nutrients. Aspartate-free medium is often recommended to ensure that the labeling patterns observed are a direct result of the metabolism of the provided 13C-aspartic acid.[3]
Question: Can the 13C-aspartic acid tracer be contaminated?
Answer: While rare, isotopic impurities in the tracer can lead to unexpected labeling patterns. Always check the certificate of analysis from the manufacturer to confirm the isotopic purity of your 13C-aspartic acid.[7]
Sample Preparation & Metabolite Extraction
Question: I am seeing a lot of variability between my replicate samples. What could be causing this during sample preparation?
Answer: Variability between replicates often arises from inconsistent sample handling. It is critical to rapidly quench metabolism to prevent further enzymatic activity after harvesting the cells.[8] This is typically done by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a pre-chilled extraction solvent, such as an 80:20 methanol:water mixture.[9] Ensure that the quenching and extraction steps are performed quickly and consistently for all samples.
Question: What is the best method to extract metabolites for 13C-aspartic acid tracing analysis?
Answer: A common and effective method for extracting polar metabolites is to use a cold solvent mixture, typically 80% methanol. After quenching, cells are scraped into the cold extraction solvent, and the lysate is centrifuged to pellet cellular debris and proteins. The supernatant containing the polar metabolites is then collected for analysis.[9]
Mass Spectrometry Analysis
Question: My mass spectrometry signal is low for aspartate and its downstream metabolites. How can I improve this?
Answer: Low signal intensity can be due to several factors. Ensure that your metabolite extraction was efficient and that your samples are sufficiently concentrated. The choice of derivatization agent can also significantly impact signal intensity in GC-MS analysis.[10][11] For LC-MS analysis, optimizing the chromatography to ensure good peak shape and separation from interfering compounds is crucial. Additionally, proper maintenance and calibration of the mass spectrometer are essential for optimal sensitivity.
Question: How do I correct for the natural abundance of 13C in my data?
Answer: It is essential to correct for the natural abundance of stable isotopes to accurately determine the incorporation of the 13C label from the tracer.[11] This is typically done using computational tools and algorithms that take into account the chemical formula of the metabolite and the natural abundance of all its constituent elements. Several software packages are available that can perform these corrections.[11]
Data Interpretation
Question: I see 13C label in metabolites that are not directly downstream of aspartate. What does this mean?
Answer: This phenomenon, known as isotopic scrambling, can occur due to reversible enzymatic reactions or the convergence of different metabolic pathways.[8] For example, the symmetrical nature of succinate in the TCA cycle can lead to a redistribution of 13C labels.[12] It is important to have a thorough understanding of the underlying biochemistry to correctly interpret these labeling patterns. Using multiple isotopic tracers can sometimes help to de-convolute complex metabolic pathways.[3]
Question: How can I differentiate between pyruvate anaplerosis and other pathways that label TCA cycle intermediates?
Answer: When using a glucose tracer, M+3 labeling of malate, aspartate, and fumarate can be indicative of pyruvate anaplerosis.[3] However, these isotopologues can also be formed through multiple rounds of the TCA cycle. To confirm pyruvate anaplerosis, the M+3 labeling of these metabolites should be compared to the M+3 labeling of succinate.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways that can be traced using 13C-aspartic acid?
A1: 13C-aspartic acid is an excellent tracer for studying the tricarboxylic acid (TCA) cycle, as it can be converted to oxaloacetate, a key TCA cycle intermediate.[13] It is also a precursor for the synthesis of other amino acids, such as asparagine, lysine, methionine, and threonine in some organisms.[13] Additionally, aspartate plays a role in the urea cycle and nucleotide biosynthesis.[4][13]
Q2: What are the advantages of using 13C-aspartic acid as a tracer compared to 13C-glucose or 13C-glutamine?
A2: While 13C-glucose and 13C-glutamine are more commonly used and trace a wider range of central carbon metabolism pathways, 13C-aspartic acid allows for a more targeted investigation of pathways directly involving aspartate and oxaloacetate.[14] This can be particularly useful for studying anaplerotic and cataplerotic reactions related to the TCA cycle.
Q3: What type of mass spectrometer is best suited for 13C-aspartic acid tracing experiments?
A3: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used for 13C tracing experiments. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are particularly advantageous as they can distinguish between metabolites with very similar masses and provide more accurate measurements of isotopic enrichment.[1]
Q4: Is it necessary to perform derivatization for the analysis of 13C-labeled aspartate and related metabolites?
A4: For GC-MS analysis, derivatization is necessary to make the amino acids and other polar metabolites volatile. Common derivatization methods include trimethylsilylation and tert-butyldimethylsilylation.[10][11] For LC-MS analysis, derivatization is not always required, but it can sometimes be used to improve chromatographic separation and ionization efficiency.
Q5: What is the importance of reaching isotopic steady state in 13C tracing experiments?
A5: Reaching isotopic steady state, where the 13C enrichment in a given metabolite becomes stable over time, is crucial for certain types of metabolic flux analysis.[2][3] It simplifies the mathematical modeling required to calculate metabolic fluxes. However, even if a true steady state is not achieved, dynamic labeling patterns can still provide valuable qualitative and quantitative information about pathway activities.[3]
Data Presentation
Table 1: Expected 13C Labeling of Key Metabolites from [U-13C4]Aspartic Acid
| Precursor | Metabolite | Expected Mass Shift (M+) | Pathway |
| [U-13C4]Aspartic Acid | Oxaloacetate | M+4 | Transamination |
| Malate | M+4 | TCA Cycle | |
| Fumarate | M+4 | TCA Cycle | |
| Succinate | M+4 | TCA Cycle | |
| α-Ketoglutarate | M+4 | TCA Cycle (after one turn) | |
| Citrate | M+4 | TCA Cycle (after one turn) | |
| Asparagine | M+4 | Asparagine Synthesis |
Experimental Protocols
General Protocol for 13C-Aspartic Acid Labeling in Cultured Cells
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the desired confluency in the exponential growth phase.
-
Media Preparation: Prepare the experimental medium by supplementing a base medium lacking aspartate with [U-13C4]aspartic acid and other necessary nutrients.
-
Isotope Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared 13C-labeling medium to the cells.
-
Incubate for the predetermined duration to allow for isotopic labeling.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites and store it at -80°C until analysis.[9]
-
Visualizations
Caption: A typical experimental workflow for 13C-aspartic acid stable isotope tracing.
Caption: Metabolic fate of [U-13C4]aspartic acid in central carbon metabolism.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling in DL-Aspartic acid-13C4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Aspartic acid-13C4. Our goal is to help you minimize isotopic scrambling and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in DL-Aspartic acid-13C4 experiments?
Q2: What are the primary causes of isotopic scrambling with 13C-labeled aspartic acid?
A2: The main causes of isotopic scrambling when using DL-Aspartic acid-13C4 as a tracer include:
-
Metabolic Interconversion: Aspartate is closely linked to the Tricarboxylic Acid (TCA) cycle, a central hub of metabolism.[3][4] The carbon skeleton of aspartate can be readily converted into TCA cycle intermediates like oxaloacetate and fumarate.[3][4]
-
Symmetry in Metabolic Intermediates: The TCA cycle contains symmetrical molecules such as succinate and fumarate.[1] When labeled carbons from aspartate enter the TCA cycle, the symmetry of these intermediates can lead to a randomization of the label positions.[1]
-
Reversible Reactions: Many enzymatic reactions in central carbon metabolism are reversible.[1][2] This bidirectionality can cause the 13C labels to be redistributed back through interconnected pathways, leading to unexpected labeling patterns.[1]
-
Enzymatic Activity During Sample Preparation: If metabolic activity is not halted completely and rapidly during sample harvesting and extraction, enzymes can continue to metabolize the labeled aspartate, causing scrambling to occur post-experiment.[1]
Q3: How can I detect if isotopic scrambling is occurring in my experiment?
A3: Detecting isotopic scrambling requires careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Key indicators include:
-
Unexpected Isotopologue Distributions: The presence of 13C enrichment in atoms that should not be labeled based on the direct metabolic pathways of aspartate.[1]
-
Fragment Analysis (MS): Analyzing the isotopic enrichment of different fragments of downstream metabolites can reveal the specific positions of scrambled labels.[1]
-
Comparison to Controls: Comparing the labeling patterns in your experimental samples with those from unlabeled controls can help identify anomalous 13C incorporation.[1]
-
Advanced Analytical Methods: Techniques like tandem mass spectrometry (MS/MS) can be used to determine the complete positional isotopomer distribution of aspartate and its metabolites, providing a detailed picture of any scrambling that has occurred.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected 13C labeling in TCA cycle intermediates not directly downstream of oxaloacetate. | 1. High rates of reversible reactions in the TCA cycle.2. Entry of labeled carbons into the TCA cycle via pathways other than direct conversion of aspartate to oxaloacetate.3. Symmetrical nature of fumarate and succinate leading to label randomization. | 1. Perform time-course experiments to track the appearance of labels in different intermediates.2. Use metabolic inhibitors (if appropriate for the experimental question) to block specific pathways and isolate the flow of the label.3. Employ advanced MS techniques to resolve positional isotopomers and accurately model flux through the TCA cycle.[5][6][7] |
| Broad or unexpected mass isotopomer distributions in aspartate-derived metabolites. | 1. Isotopic scrambling due to interconnected metabolic pathways.2. Incomplete quenching of metabolic activity during sample preparation. | 1. Implement a rapid quenching protocol using liquid nitrogen to immediately halt all enzymatic activity.[1]2. Optimize your metabolite extraction procedure to minimize the potential for enzymatic reactions to continue.[1] |
| Low overall 13C enrichment in target metabolites. | 1. Dilution of the labeled aspartate pool with unlabeled endogenous aspartate.2. Slow uptake or metabolism of the labeled tracer. | 1. Ensure sufficient incubation time for the labeled substrate to reach isotopic steady state.2. Verify the concentration and purity of your DL-Aspartic acid-13C4 tracer. |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Cells
This protocol is designed to rapidly halt metabolic activity to prevent isotopic scrambling during sample preparation.[1]
Materials:
-
Liquid Nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water
-
Cell scraper
Procedure:
-
Media Removal: Aspirate the culture medium from the cell culture dish.
-
Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS. Perform this step quickly (less than 10 seconds) to minimize metabolic changes.[1]
-
Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells and halt all metabolic activity.[1]
-
Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish.[1] c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent.[1] d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis.[1] b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.[1]
-
Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).
Visualizations
Caption: Metabolic fate of DL-Aspartic acid-13C4 and key points of isotopic scrambling in the TCA cycle.
Caption: Recommended workflow for rapid quenching and metabolite extraction to minimize isotopic scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Metabolic Pathway Crossover with DL-Aspartic acid-13C4
Welcome to the technical support center for researchers utilizing DL-Aspartic acid-13C4 in metabolic flux analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the correction for metabolic pathway crossover and the use of a racemic tracer.
Frequently Asked Questions (FAQs)
Q1: What is metabolic pathway crossover and why is it a concern in my tracer experiment?
A1: Metabolic pathway crossover, in the context of 13C-MFA, refers to the contribution of multiple metabolic pathways to the synthesis of a single metabolite. When using a tracer like DL-Aspartic acid-13C4, the labeled carbon atoms can be incorporated into various downstream metabolites through different routes. Accurately quantifying the flux through a specific pathway of interest requires correcting for the contributions from these alternative, or "crossover," pathways.
Q2: I'm using DL-Aspartic acid-13C4. Does the "DL" part of the name matter for my experiment?
A2: Yes, the "DL" designation is critically important. It indicates that the tracer is a racemic mixture, containing equal amounts of D-aspartic acid and L-aspartic acid. While L-aspartic acid is a standard amino acid readily incorporated into central carbon metabolism, D-aspartic acid has its own distinct metabolic fate in mammalian cells.[1] The metabolism of the D-isomer can contribute to the labeling patterns of downstream metabolites, potentially confounding the interpretation of fluxes from L-aspartate metabolism if not properly accounted for.
Q3: How is D-aspartic acid metabolized in mammalian cells?
A3: D-aspartic acid is primarily metabolized by the enzyme D-aspartate oxidase (DDO), which converts it to oxaloacetate.[2] Oxaloacetate is a key intermediate in the TCA cycle. Therefore, the 13C4-labeled carbon skeleton of D-aspartate can enter the central carbon metabolism and contribute to the labeling of TCA cycle intermediates and other connected metabolites. The activity of DDO can vary significantly between different cell types and tissues.
Q4: What is natural isotopic abundance and why must I correct for it?
A4: Natural isotopic abundance refers to the fact that elements in nature exist as a mixture of isotopes. For carbon, approximately 1.1% is the heavy isotope 13C.[3] When you measure the mass isotopomer distribution (MID) of a metabolite using a mass spectrometer, the instrument detects both the 13C from your tracer and the naturally occurring 13C.[3] Correcting for this natural abundance is a critical first step in data analysis to ensure that you are only quantifying the incorporation of your labeled tracer.[3][4][5] Failure to do so will lead to inaccurate flux calculations.[3]
Q5: What are the key analytical techniques for analyzing 13C-labeled aspartate and its downstream metabolites?
A5: The most common analytical technique is mass spectrometry (MS) coupled with a separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6] For GC-MS analysis, amino acids and other polar metabolites must first be derivatized to make them volatile.[7][8][9][10] To distinguish between the D- and L-isomers of aspartic acid, chiral chromatography is required.
Troubleshooting Guides
Problem 1: Unexpected Labeling Patterns in TCA Cycle Intermediates
Symptoms:
-
You observe labeling in TCA cycle intermediates (e.g., malate, citrate, fumarate) that seems inconsistent with the known entry points of L-aspartate metabolism.
-
The fractional enrichment of these metabolites is higher than you anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolism of the D-isomer of Aspartic Acid | 1. Assess D-aspartate oxidase (DDO) activity: Research the literature to determine if your cell line or tissue is known to have significant DDO activity. If information is unavailable, consider performing an enzyme activity assay. 2. Perform chiral separation: Use chiral chromatography (LC-MS or GC-MS) to separate and quantify the isotopologues of D- and L-aspartate in your samples. This will allow you to determine the extent to which each isomer is being consumed. 3. Model D-isomer metabolism: If D-aspartate is being metabolized, you will need to incorporate the flux through DDO into your metabolic model. This will add a new reaction that converts D-aspartate to oxaloacetate. |
| Endogenous Racemization | 1. Consider aspartate racemase activity: Some cells can convert L-aspartate to D-aspartate. This would mean that even if you used a pure L-aspartic acid-13C4 tracer, some of it could be converted to the D-isomer and metabolized via DDO. Chiral separation is necessary to detect this. |
| Incorrect Natural Abundance Correction | 1. Verify your correction algorithm: Ensure you are using a validated method to correct for natural 13C abundance.[3][4][5] 2. Analyze an unlabeled control: The corrected MID of an unlabeled control sample should show approximately 100% M+0.[3][4] If it does not, there is an issue with your correction parameters or software. |
Problem 2: Difficulty in Quantifying the Contribution of Different Pathways to a Metabolite Pool
Symptoms:
-
You are unable to resolve the relative contributions of two or more pathways that converge on a single metabolite.
-
Your metabolic flux analysis model has a poor fit to the experimental data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Information | 1. Use multiple tracers: A single tracer may not provide enough constraints to resolve all fluxes in a complex network. Consider a parallel labeling experiment with another tracer that enters the network at a different point (e.g., 13C-glucose or 13C-glutamine).[11] 2. Analyze additional metabolites: Measure the MIDs of more downstream metabolites to provide additional constraints on your model. |
| Inaccurate Metabolic Model | 1. Review your network map: Ensure that all relevant metabolic pathways are included in your model. Consult pathway databases like KEGG or Reactome. 2. Consider compartmentalization: In eukaryotic cells, metabolism is compartmentalized (e.g., mitochondria and cytosol). Your model may need to account for these separate pools of metabolites and the transport between them. |
| Issues with Racemic Tracer | 1. Implement a dual-isomer model: If both D- and L-aspartate are being metabolized, your model needs to account for both as distinct substrates with their own metabolic pathways. This will require data from chiral separation to inform the model. |
Experimental Protocols
Protocol 1: General Workflow for 13C-MFA with DL-Aspartic acid-13C4
This protocol provides a high-level overview of a steady-state 13C-MFA experiment.
-
Cell Culture and Adaptation: Culture cells to the desired density in a standard medium. Before the tracer experiment, adapt the cells to a medium containing unlabeled DL-aspartic acid at the same concentration as the labeled tracer to ensure metabolic steady state.
-
Tracer Experiment: Replace the unlabeled medium with the experimental medium containing DL-Aspartic acid-13C4.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time will vary depending on the cell type and growth rate and should be determined empirically.
-
Sample Collection and Quenching: Rapidly quench metabolism to halt enzymatic activity. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -20°C 60% methanol).
-
Metabolite Extraction: Extract metabolites from the cell pellets using a suitable solvent, such as a cold methanol/water mixture.
-
Sample Preparation for MS Analysis:
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS. For distinguishing D- and L-isomers, a chiral column is necessary.
-
Data Analysis:
Protocol 2: Derivatization of Aspartic Acid for GC-MS Analysis
This protocol describes a common two-step derivatization method.
-
Esterification:
-
Add acidified methanol (e.g., 3 M HCl in methanol) to the dried metabolite extract.
-
Heat at 60-80°C for 60 minutes to esterify the carboxyl groups.
-
Dry the sample under a stream of nitrogen.
-
-
Acylation:
-
Add an acylating agent, such as pentafluoropropionic anhydride (PFPA) in an organic solvent (e.g., ethyl acetate).
-
Heat at 60-70°C for 30 minutes to derivatize the amino and other reactive groups.
-
Dry the sample and reconstitute it in a suitable solvent for GC-MS injection.
-
Data Presentation
Table 1: Example Mass Isotopomer Distribution (MID) Data
This table shows hypothetical MID data for key metabolites after labeling with DL-Aspartic acid-13C4. Data should be corrected for natural abundance.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| L-Aspartate | 0.10 | 0.05 | 0.05 | 0.10 | 0.70 |
| D-Aspartate | 0.50 | 0.05 | 0.05 | 0.10 | 0.30 |
| Malate | 0.40 | 0.15 | 0.10 | 0.15 | 0.20 |
| Fumarate | 0.45 | 0.15 | 0.10 | 0.15 | 0.15 |
| Citrate | 0.60 | 0.10 | 0.10 | 0.10 | 0.10 |
Visualizations
Caption: Experimental workflow for 13C-MFA with DL-Aspartic acid-13C4.
References
- 1. Biochemistry of D-aspartate in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: DL-Aspartic Acid-13C4 Data Analysis and Interpretation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Aspartic acid-13C4 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during data analysis and interpretation.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues encountered during DL-Aspartic acid-13C4 tracer experiments.
Mass Spectrometry (MS) Data Analysis
Problem: Low Signal Intensity or Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for aspartic acid ionization (typically acidic for positive mode). |
| Matrix Effects | Perform a serial dilution of the sample to assess for ion suppression. Improve sample cleanup procedures to remove interfering substances. |
| Incomplete Derivatization | If using Gas Chromatography-MS (GC-MS), ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. |
| Instrument Contamination | Run blank injections to check for system contamination. Clean the MS source and ion optics if necessary. |
Problem: Inaccurate Mass Measurement or Unexpected Mass Shifts
| Possible Cause | Troubleshooting Steps |
| Instrument Calibration Drift | Calibrate the mass spectrometer before each analytical run using a certified calibration standard. |
| Incomplete Isotopic Labeling | Verify the isotopic purity of the DL-Aspartic acid-13C4 standard. Incomplete labeling will result in a distribution of isotopologues. |
| Metabolic Transformation | DL-Aspartic acid can be metabolized to other compounds (e.g., oxaloacetate, other amino acids). Use tandem MS (MS/MS) to confirm the identity of the detected peaks based on fragmentation patterns. |
| Adduct Formation | Analyze the mass spectrum for common adducts (e.g., +Na, +K). Modify chromatographic conditions or sample preparation to minimize adduct formation. |
Nuclear Magnetic Resonance (NMR) Data Analysis
Problem: Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | Increase the concentration of the analyte in the NMR tube. |
| Insufficient Number of Scans | Increase the number of transients acquired to improve the signal-to-noise ratio (S/N ∝ √number of scans). |
| Suboptimal NMR Parameters | Optimize acquisition parameters such as pulse width, relaxation delay, and acquisition time. |
Problem: Complex Spectra and Peak Overlap
| Possible Cause | Troubleshooting Steps |
| Presence of both D and L isomers | The use of DL-Aspartic acid will result in separate peaks for each enantiomer in a chiral environment. Consider using enantiomerically pure L-Aspartic acid-13C4 if stereospecificity is critical. |
| 13C-13C Coupling | In fully labeled (13C4) aspartic acid, complex splitting patterns will arise due to 13C-13C J-coupling. Utilize 2D NMR techniques like HSQC and HMBC to resolve overlapping signals and assign correlations. |
| pH Effects on Chemical Shifts | The chemical shifts of the carboxyl and alpha-carbon are sensitive to pH changes. Ensure consistent and buffered pH across all samples. |
Frequently Asked Questions (FAQs)
1. What are the main metabolic fates of DL-Aspartic acid-13C4 in cells?
DL-Aspartic acid-13C4 is primarily used as a tracer for central carbon metabolism. Upon entering the cell, it can be converted to oxaloacetate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, via the enzyme aspartate aminotransferase.[1] This allows for the tracing of carbon atoms through the TCA cycle and into other biosynthetic pathways originating from it, such as gluconeogenesis and the synthesis of other amino acids.[1]
2. How can I quantify the fractional 13C enrichment of aspartate-derived metabolites?
Fractional 13C enrichment can be determined using mass spectrometry by analyzing the mass isotopologue distribution (MID) of the target metabolite. The raw mass spectra need to be corrected for the natural abundance of 13C.[2] This corrected MID provides the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), which reflects the extent of 13C incorporation from the tracer.
3. What are the key considerations for sample preparation when using DL-Aspartic acid-13C4?
Rapid quenching of metabolic activity and efficient extraction of metabolites are critical.[3][4][5] Quenching is typically achieved by flash-freezing cells in liquid nitrogen or using cold methanol.[3][4][5] Extraction is often performed with a cold solvent mixture, such as methanol/water or acetonitrile/methanol/water, to ensure a broad coverage of metabolites.[6]
4. How do I interpret the labeling patterns of TCA cycle intermediates derived from DL-Aspartic acid-13C4?
When [U-13C4]Aspartic acid enters the TCA cycle as oxaloacetate, it will generate M+4 labeled intermediates in the first turn of the cycle. By tracking the distribution of these labeled carbons in subsequent turns, one can infer the activity of different segments of the TCA cycle and related anaplerotic and cataplerotic pathways.
5. Can I use DL-Aspartic acid-13C4 as an internal standard for quantitative analysis?
Yes, DL-Aspartic acid-13C4 can be used as an internal standard for the quantification of unlabeled aspartic acid using isotope dilution mass spectrometry.[7][8] It is crucial to use a high-purity standard and to account for any potential for microheterogeneity of the internal standard, which could lead to overestimation of the target analyte.[9]
Data Presentation
The following table summarizes hypothetical quantitative data from a tracer experiment using [U-13C4]Aspartic acid in cultured cells, demonstrating the fractional 13C enrichment in key metabolites.
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treated |
| Aspartic Acid | M+4 | 95.2 ± 1.5 | 94.8 ± 1.8 |
| Malate | M+4 | 68.3 ± 3.1 | 55.7 ± 2.9 |
| Fumarate | M+4 | 65.1 ± 2.8 | 52.4 ± 3.3 |
| Citrate | M+4 | 45.6 ± 2.5 | 32.1 ± 2.2 |
| Glutamate | M+4 | 38.9 ± 2.1 | 25.6 ± 1.9 |
Data are presented as mean ± standard deviation from three biological replicates.
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular Metabolites for MS Analysis
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Tracer Incubation: Replace the culture medium with a medium containing DL-Aspartic acid-13C4 at the desired concentration and incubate for a specific duration.
-
Quenching:
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Sample Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for MS analysis (e.g., 50% acetonitrile in water).
-
Protocol 2: Sample Preparation for NMR Analysis
-
Cell Lysis and Extraction: Following the quenching and extraction steps described above, collect the metabolite-containing supernatant.
-
Solvent Removal: Dry the supernatant completely using a vacuum concentrator or by lyophilization.
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of NMR buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
pH Adjustment: Adjust the pH of the sample to a precise and consistent value (e.g., pH 7.0) using small additions of NaOD or DCl, as chemical shifts of aspartic acid are pH-dependent.
-
Transfer to NMR Tube: Transfer the final sample to an NMR tube for analysis.
Mandatory Visualization
Caption: A flowchart of the key steps in a 13C metabolic flux experiment.
Caption: Entry of DL-Aspartic acid-13C4 into the TCA cycle.
References
- 1. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 8. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Aspartic acid-13C4 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of DL-Aspartic acid-13C4 using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the signal-to-noise (S/N) ratio for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor signal-to-noise for DL-Aspartic acid-13C4 in my LC-MS/MS analysis?
A1: The most common cause of a poor signal-to-noise ratio for polar analytes like DL-Aspartic acid-13C4 is the presence of matrix effects.[1][2][3] Matrix effects arise from co-eluting endogenous components in your sample (e.g., salts, phospholipids, other metabolites) that interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3] This interference can either suppress or, less commonly, enhance the signal, leading to poor sensitivity and reproducibility.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of DL-Aspartic acid-13C4 in a pure solvent (neat solution) versus its response when spiked into a blank sample matrix that has undergone your entire sample preparation workflow. A significant difference in signal intensity indicates the presence of matrix effects. Another approach is the post-column infusion method, where a constant flow of your analyte is introduced into the mobile phase after the analytical column, and a blank matrix is injected. Dips or peaks in the baseline signal at the retention time of interfering components indicate matrix effects.
Q3: What are the general strategies to improve the signal-to-noise ratio for DL-Aspartic acid-13C4?
A3: Improving the signal-to-noise ratio involves a multi-faceted approach focusing on three main areas:
-
Effective Sample Preparation: To minimize matrix effects by removing interfering substances.[1][4][5]
-
Optimized Chromatographic Separation: To resolve DL-Aspartic acid-13C4 from co-eluting matrix components.[2][6]
-
Enhanced Ionization and Detection: To maximize the signal of your analyte in the mass spectrometer.[7][8][9]
Q4: Is derivatization necessary for analyzing DL-Aspartic acid-13C4?
A4: While not strictly necessary with modern HILIC columns and sensitive mass spectrometers, pre-column derivatization is a powerful strategy to improve the signal-to-noise ratio.[10][11] Derivatization can increase the hydrophobicity of aspartic acid, leading to better retention on reversed-phase columns and improved ionization efficiency.[12][13][14]
Troubleshooting Guides
Issue 1: Low Signal Intensity and High Background Noise
This is a classic signal-to-noise problem, often stemming from sample matrix complexity and suboptimal instrument settings.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal-to-noise.
Detailed Steps:
-
Optimize Protein Precipitation: For biological samples like plasma or serum, ensure efficient protein removal. Using cold acetonitrile or an acid like trichloroacetic acid (TCA) is common.[4]
-
Incorporate Solid-Phase Extraction (SPE): SPE is highly effective at removing salts and phospholipids. A mixed-mode cation exchange SPE is often suitable for amino acids.[2][4]
-
Optimize Mobile Phase: For underivatized analysis, a HILIC column with a mobile phase containing acetonitrile and an aqueous component with additives like ammonium formate and formic acid often yields good results.[6][7] These additives aid in protonation and improve peak shape.
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source settings, such as capillary voltage, gas flow, and temperature, to maximize the ion signal for your specific instrument and flow rate.[15]
-
Fine-tune MRM Transitions: Ensure you are using the optimal precursor and product ions for DL-Aspartic acid-13C4 and that the collision energy is maximized for the desired fragmentation.
-
Consider Derivatization: If the above steps do not sufficiently improve the signal, consider a derivatization strategy.
Issue 2: Inconsistent Signal/Poor Reproducibility
Poor reproducibility is often linked to variable matrix effects between samples or instability of the analyte during sample preparation and analysis.
Logical Troubleshooting
Caption: Troubleshooting guide for inconsistent signal.
Detailed Steps:
-
Review Sample Handling: Ensure consistent sample collection, storage, and thaw cycles, as degradation can be a source of variability.
-
Standardize Sample Preparation: Use precise volumes and ensure complete mixing at each step. Automated liquid handlers can improve precision.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample. If carryover is observed, optimize the autosampler wash method.
-
Evaluate Chromatography: Poorly shaped or shifting peaks can lead to inconsistent integration. Ensure the column is properly equilibrated and the mobile phase is fresh. Retention time shifts can indicate column degradation or changes in mobile phase composition.
Quantitative Data Summary
The following tables provide an overview of typical LC-MS/MS parameters and achievable sensitivity for aspartic acid, which serves as a proxy for DL-Aspartic acid-13C4.
Table 1: Optimized LC-MS/MS Parameters for Underivatized Aspartic Acid
| Parameter | Typical Value/Setting | Rationale |
| LC Column | HILIC (e.g., Intrada Amino Acid) | Good retention for polar compounds without derivatization.[6] |
| Mobile Phase A | 10-100 mM Ammonium Formate in Water | Provides ionic strength and improves peak shape.[6][7] |
| Mobile Phase B | Acetonitrile with 0.1-0.3% Formic Acid | Organic mobile phase for HILIC separation; acid promotes ionization.[6][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Aspartic acid readily forms [M+H]+ ions.[6] |
| MRM Transition | e.g., m/z 134.1 > 74.1 (for unlabeled) | Specific transition for sensitive and selective detection.[16] |
| Collision Energy | 19-35 eV | Optimized to produce the most stable and abundant product ion.[15] |
Table 2: Achievable Sensitivity for Aspartic Acid in Biological Matrices
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | S/N at LOQ |
| Direct Analysis (HILIC-MS/MS) | 10 nM[16] | 50 nM[17] | > 5:1[16][17] |
| Derivatization (LC-MS/MS) | 5.4 - 91 fmol (on column)[12] | 1.1 - 108.0 fmol (on column)[18] | > 10:1 |
Experimental Protocols
Protocol 1: Protein Precipitation and SPE for Plasma Samples
This protocol is a general guideline for cleaning up plasma samples prior to LC-MS/MS analysis of DL-Aspartic acid-13C4.
Workflow Diagram
Caption: Sample preparation workflow using protein precipitation and SPE.
Methodology:
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold (-20°C) acetonitrile containing DL-Aspartic acid-13C4 at the desired concentration.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the SPE sorbent with 1 mL of 0.1% formic acid in water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the sorbent with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute the DL-Aspartic acid-13C4 with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Protocol 2: Pre-column Derivatization with Urea
This protocol describes a simple derivatization method to improve the chromatographic retention and signal intensity of amino acids.[13][14][19]
Methodology:
-
Reaction Mixture:
-
In a microcentrifuge tube, mix 100 µL of your cleaned sample (or standard) with 100 µL of a 100 mM urea solution in a pH 9 buffer (e.g., borate buffer).
-
-
Incubation:
-
Incubate the mixture at 60°C for 2 hours. This reaction converts the amino group to a carbamoyl group, increasing hydrophobicity.[19]
-
-
Analysis:
-
After incubation, the sample can be directly injected into the LC-MS/MS system, typically using a reversed-phase column (e.g., C18).
-
This technical support center provides a starting point for troubleshooting and optimizing the analysis of DL-Aspartic acid-13C4. Optimal conditions will always be dependent on the specific sample matrix and instrumentation used.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. research.monash.edu [research.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem-agilent.com [chem-agilent.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete labeling in DL-Aspartic acid-13C4 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Aspartic acid-13C4 in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of DL-Aspartic acid-13C4, and how can I verify it?
A1: Commercially available DL-Aspartic acid-13C4 typically has an isotopic purity of 98-99%. However, it is crucial to verify the isotopic enrichment of a new lot before use. This can be done by dissolving the standard in a suitable solvent and analyzing it via high-resolution mass spectrometry (HRMS). The resulting mass spectrum should show a dominant peak for the M+4 isotopologue. Significant peaks at M+0, M+1, M+2, or M+3 could indicate incomplete synthesis or contamination.[1][2]
Q2: I am observing a lower than expected M+4 peak for my DL-Aspartic acid-13C4 standard. What could be the cause?
A2: A lower than expected M+4 peak suggests incomplete labeling during the synthesis of the tracer. This means your tracer contains a mixture of isotopologues with fewer than four 13C atoms. This can significantly impact the accuracy of your experimental results, leading to an underestimation of incorporation.[2] It is essential to quantify the isotopic purity and correct for it in your data analysis.
Q3: My mass spectrometry data shows unexpected peaks after introducing DL-Aspartic acid-13C4 to my cell culture. What are the possible reasons?
A3: Unexpected peaks can arise from several sources:
-
Metabolic conversion: Aspartic acid is a central metabolite and can be converted into various other compounds, such as asparagine, alanine, oxaloacetate, and subsequently into other TCA cycle intermediates.[3][4][5]
-
Contamination: The cell culture medium or experimental reagents might contain unlabeled aspartic acid or other interfering compounds.
-
Degradation of the tracer: Aspartic acid can be unstable under certain conditions and may degrade. A common degradation pathway involves the formation of a succinimide intermediate, which can lead to isomerization and cleavage of the molecule.[6][7]
Q4: How can I minimize the degradation of DL-Aspartic acid-13C4 in my experiments?
A4: To minimize degradation, it is recommended to:
-
Store the lyophilized powder at the recommended temperature (usually room temperature, away from light and moisture) and the stock solution at -20°C or -80°C for long-term storage.
-
Prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
Be mindful of the pH of your solutions, as both acidic and basic conditions can promote degradation. Aspartic acid is generally most stable at a pH of 4-5.[8]
Q5: What are the key metabolic pathways I should consider when tracing DL-Aspartic acid-13C4?
A5: DL-Aspartic acid is a versatile metabolite. Key pathways to consider include:
-
Transamination: Conversion to oxaloacetate, a key component of the TCA cycle.[9]
-
Amino acid synthesis: It serves as a precursor for the synthesis of other amino acids like asparagine, lysine, methionine, and threonine.[5][9]
-
Urea cycle: It participates in the urea cycle.[5]
-
Gluconeogenesis: It can be used for the synthesis of glucose.[9]
-
Nucleotide synthesis: It is a precursor for purine and pyrimidine synthesis.[9]
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Incomplete Labeling of the Tracer
Symptom: The mass spectrum of the pure DL-Aspartic acid-13C4 standard shows a lower than expected abundance of the M+4 isotopologue and significant peaks for M+0, M+1, M+2, and/or M+3.
Cause: The purchased tracer has an isotopic purity lower than specified, meaning it is a mixture of differently labeled aspartic acid molecules.
Solution:
-
Quantify the Isotopic Distribution: Analyze the pure standard using high-resolution mass spectrometry to determine the fractional abundance of each isotopologue.
-
Correct for Isotopic Impurity: Use software tools designed for metabolomics data analysis that can correct for the isotopic impurity of the tracer. This involves providing the measured isotopic distribution of the pure tracer to the software.
-
Contact the Supplier: If the isotopic purity is significantly lower than advertised, contact the supplier for a replacement or clarification.
Issue 2: Low Incorporation of 13C Label in Intracellular Metabolites
Symptom: After incubating cells with DL-Aspartic acid-13C4, the mass isotopomer distribution of downstream metabolites shows low enrichment of 13C.
Possible Causes & Solutions:
-
Cause: Insufficient incubation time for the label to reach isotopic steady state.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental conditions.
-
-
Cause: Dilution of the label by unlabeled aspartic acid in the cell culture medium.
-
Solution: Use a custom medium that is devoid of unlabeled aspartic acid. If using serum, consider using dialyzed fetal bovine serum (dFBS) to reduce the concentration of free amino acids.
-
-
Cause: Poor uptake of the tracer by the cells.
-
Solution: Verify the expression and activity of aspartate transporters in your cell line. Consider increasing the concentration of the tracer in the medium, but be mindful of potential toxicity.
-
-
Cause: Rapid degradation of the tracer in the culture medium.
-
Solution: Prepare fresh medium with the tracer immediately before the experiment. Analyze a sample of the medium at the end of the experiment to check for tracer degradation.
-
Data Presentation
Table 1: Theoretical Mass Isotopomer Distribution (MID) of Aspartic Acid (C4H7NO4)
| Isotopologue | Natural Abundance (%) | 99% 13C4 Labeled (%) | 95% 13C4 Labeled (%) |
| M+0 | 95.53 | 0.00 | 0.00 |
| M+1 | 4.23 | 0.00 | 0.00 |
| M+2 | 0.23 | 1.00 | 5.00 |
| M+3 | 0.01 | 0.00 | 0.00 |
| M+4 | 0.00 | 99.00 | 95.00 |
Note: This table provides a simplified theoretical distribution for illustrative purposes. Actual natural abundance will vary slightly. The distribution for incompletely labeled standards assumes the impurity is primarily the M+2 isotopologue for this example.
Experimental Protocols
Protocol 1: Verification of DL-Aspartic acid-13C4 Isotopic Purity
-
Solution Preparation: Prepare a 1 mg/mL stock solution of DL-Aspartic acid-13C4 in HPLC-grade water.
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Infuse the solution directly into the mass spectrometer or use a simple LC method with a short column to remove any potential salt contamination.
-
Acquire data in full scan mode in the appropriate mass range for aspartic acid (m/z ~130-140).
-
-
Data Analysis:
-
Extract the mass spectrum for the aspartic acid peak.
-
Determine the peak area or intensity for each isotopologue (M+0 to M+4).
-
Calculate the fractional abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
Protocol 2: 13C Labeling of Adherent Cells with DL-Aspartic Acid-13C4
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Medium Exchange:
-
Aspirate the standard medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed labeling medium containing DL-Aspartic acid-13C4 at the desired concentration. Ensure the labeling medium does not contain any unlabeled aspartic acid.
-
-
Incubation: Incubate the cells for the predetermined duration to allow for label incorporation.
-
Metabolite Extraction:
-
Place the culture dish on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Visualizations
Caption: A logical workflow for troubleshooting incomplete labeling in DL-Aspartic acid-13C4 studies.
Caption: Key metabolic pathways involving DL-Aspartic acid-13C4.
References
- 1. benchchem.com [benchchem.com]
- 2. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
- 5. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 6. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of DL-Aspartic Acid-¹³C₄ by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Aspartic acid-¹³C₄ in mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (M+H)⁺ for DL-Aspartic acid-¹³C₄?
The molecular formula for DL-Aspartic acid is C₄H₇NO₄. With four ¹³C atoms, the monoisotopic mass of the labeled compound will be increased by four units compared to the unlabeled version. The expected protonated precursor ion [M+H]⁺ for DL-Aspartic acid-¹³C₄ is approximately 138.07 g/mol .
Q2: What are the common fragment ions observed for aspartic acid in positive ion mode MS/MS?
In positive ion mode, the fragmentation of aspartic acid is primarily characterized by neutral losses from the precursor ion. The most common losses include the loss of water (H₂O) and the loss of a carboxylic acid group (COOH), which results in an immonium ion.
Q3: How does the ¹³C₄ labeling affect the fragmentation pattern?
The four ¹³C labels will increase the mass of the precursor ion and all fragment ions that contain these carbon atoms by four mass units. By analyzing the mass shift of the fragment ions, it is possible to determine the location of the labeled carbons within the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low signal intensity for the precursor ion | 1. Inefficient ionization. 2. Suboptimal sample concentration. 3. Matrix effects from the sample. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow). 2. Prepare a fresh sample at a higher concentration. 3. Improve sample cleanup procedures or adjust chromatographic separation to reduce matrix suppression.[1] |
| No or poor fragmentation | 1. Insufficient collision energy. 2. Incorrect precursor ion selection. | 1. Gradually increase the collision energy to find the optimal setting for generating characteristic fragments. 2. Verify the m/z of the precursor ion being isolated for fragmentation. |
| Unexpected fragment ions observed | 1. Presence of impurities or contaminants. 2. In-source fragmentation. 3. Isomerization to isoaspartic acid. | 1. Analyze a blank sample to identify potential sources of contamination. 2. Reduce the energy in the ion source. 3. Be aware that isoaspartic acid can produce characteristic fragments such as y-46 and b+H₂O.[2] |
| Incomplete isotopic labeling | The synthesized DL-Aspartic acid-¹³C₄ is not 100% enriched. | Examine the mass spectrum for the presence of the unlabeled aspartic acid precursor ion (at m/z 134.05). The relative intensities of the labeled and unlabeled peaks can be used to determine the isotopic purity.[1] |
Predicted Fragmentation Pattern of DL-Aspartic Acid-¹³C₄
The following table summarizes the predicted major fragment ions for DL-Aspartic acid-¹³C₄ in positive ion mode MS/MS. The mass-to-charge ratios (m/z) are calculated based on the incorporation of four ¹³C atoms.
| Precursor/Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M+H]⁺ | Protonated DL-Aspartic acid-¹³C₄ | 138.07 |
| [M+H - H₂O]⁺ | Loss of water | 120.06 |
| [M+H - COOH]⁺ | Loss of carboxylic acid group (Immonium ion) | 92.06 |
| [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide | 92.06 |
Experimental Protocol: LC-MS/MS Analysis of DL-Aspartic Acid-¹³C₄
This protocol provides a general procedure for the analysis of DL-Aspartic acid-¹³C₄. Optimization may be required based on the specific instrumentation and experimental goals.
1. Sample Preparation
-
Dissolve the DL-Aspartic acid-¹³C₄ standard in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 µg/mL.
-
For biological samples, perform a protein precipitation step by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating aspartic acid from other sample components.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. For example:
-
0-2 min: 2% B
-
2-10 min: 2% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 138.1
-
Product Ions (m/z): Monitor for the expected fragment ions (e.g., 120.1, 92.1).
-
Collision Energy: Optimize the collision energy for each fragment ion to achieve the best signal intensity. This typically ranges from 10 to 30 eV.
-
Other Parameters: Optimize other source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
Fragmentation Pathway of DL-Aspartic Acid-¹³C₄
Caption: Predicted fragmentation pathway of protonated DL-Aspartic acid-¹³C₄.
References
Validation & Comparative
A Comparative Guide to Validating DL-Aspartic Acid-¹³C₄ Uptake and Metabolism In Vitro
This guide provides an objective comparison of DL-Aspartic acid-¹³C₄ as a metabolic tracer against common alternatives. It includes detailed experimental protocols, quantitative data presentation, and workflow visualizations to assist researchers, scientists, and drug development professionals in designing and interpreting stable isotope tracing experiments.
Introduction to Aspartate Tracing
Aspartic acid is a non-essential amino acid central to cellular metabolism, serving as a precursor for proteins, nucleotides, and asparagine.[1][2] In many cancer cells, the availability of aspartate is a limiting factor for proliferation, especially under conditions like hypoxia where its endogenous synthesis is impaired.[3][4] Stable isotope tracing, using molecules labeled with isotopes like Carbon-13 (¹³C), is a powerful technique to track the fate of nutrients and quantify metabolic pathway activity (flux).[5][6] DL-Aspartic acid-¹³C₄ is a tool for these studies, enabling researchers to follow the carbon backbone of aspartate as it is taken up by cells and incorporated into downstream metabolites.[7]
Comparison of Metabolic Tracers for Aspartate Metabolism
The choice of tracer is critical and depends on the specific biological question. While DL-Aspartic acid-¹³C₄ can be used, its racemic nature (a mix of D- and L-isomers) is a key consideration. Below is a comparison with other common alternatives.
| Tracer | Principle | Primary Application | Advantages | Limitations |
| DL-Aspartic acid-¹³C₄ | Racemic mixture of ¹³C-labeled aspartic acid. | General uptake studies; investigating metabolism of both D and L isomers. | Commercially available. Useful if D-aspartate metabolism is of interest. | The presence of the D-isomer may confound results in systems that primarily metabolize L-aspartate, potentially underestimating the metabolic activity of the biologically relevant isomer. |
| L-Aspartic acid-[U-¹³C₄] | The biologically active, uniformly ¹³C-labeled L-enantiomer of aspartic acid.[3][7] | Tracing the direct uptake and downstream fate of L-aspartate into central carbon metabolism.[2][3] | Biologically specific, providing a clear and accurate measurement of L-aspartate flux without interference from the D-isomer. | May be more expensive than the racemic mixture. |
| [U-¹³C₅]Glutamine | Uniformly ¹³C-labeled glutamine. | Quantifying de novo synthesis of aspartate from glutamine, a major pathway in many cancer cells.[1][6][8][9] | Excellent for studying glutaminolysis and its contribution to the TCA cycle and aspartate pools.[6][9] | Does not measure the direct uptake of extracellular aspartate. Interpretation can be complex due to multiple metabolic routes of glutamine.[10] |
| [¹⁴C(U)]-L-Aspartic acid | Radiolabeled L-aspartic acid. | Simple, bulk uptake assays.[3] | High sensitivity; well-established methodology for basic uptake quantification. | Does not provide information on downstream metabolism; requires handling of radioactive materials and specialized disposal. |
| Fluorescent Assay Kits | Enzymatic reactions that convert aspartate into a product that generates a fluorescent signal.[11][12] | Quantifying total intracellular or extracellular aspartate concentration at a single point in time. | High-throughput and does not require mass spectrometry.[11] | Provides a static concentration measurement, not a metabolic rate or flux. Cannot distinguish between endogenous and exogenous aspartate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for in vitro uptake and metabolism assays.
This protocol is designed to measure the rate of tracer uptake into cells.
-
Cell Seeding: Plate cells in 6-well or 24-well plates at a density that ensures they reach near-confluence on the day of the assay.[3][13]
-
Cell Culture: Grow cells overnight in standard growth medium.
-
Washing: On the day of the assay, aspirate the growth medium. Wash the cells three times with a warm buffer such as Hank's Balanced Salt Solution (HBSS) to remove residual amino acids.[3]
-
Initiation of Uptake: Add 1 mL (for a 6-well plate) of pre-warmed HBSS containing the desired concentration of DL-Aspartic acid-¹³C₄ (e.g., 100-200 µM).[3]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). Time points should be optimized to ensure uptake is in the linear range.
-
Termination of Uptake: To stop the assay, rapidly aspirate the tracer-containing buffer and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer.[13]
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH) to each well to lyse the cells.
-
Quantification: Determine the protein concentration in the lysate using a BCA or Bradford assay. Analyze the amount of tracer uptake using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The uptake rate is typically normalized to protein content and expressed as nmol/mg protein/min.
This protocol tracks the conversion of the tracer into downstream metabolites.
-
Cell Seeding & Culture: Follow steps 1 and 2 from the Uptake Assay protocol.
-
Tracer Incubation: Aspirate the standard medium and replace it with a custom medium lacking unlabeled aspartate but supplemented with a known concentration of DL-Aspartic acid-¹³C₄.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.[14]
-
Metabolite Quenching & Extraction:
-
Rapidly aspirate the medium.
-
Wash cells once with ice-cold normal saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to quench all enzymatic activity and extract polar metabolites.[14]
-
Scrape the cells in the cold solvent and transfer the cell slurry to a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris. Collect the supernatant, which contains the metabolites.[5]
-
LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system. Use methods optimized for polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.[5][15]
-
Data Analysis: Identify metabolites and determine their Mass Isotopologue Distributions (MIDs)—the relative abundance of different isotopologues (e.g., M+0 for unlabeled, M+4 for fully labeled from Asp-¹³C₄).[5] This reveals the extent to which aspartate has contributed to the synthesis of other molecules.
Data Presentation
Quantitative data from tracing experiments should be summarized in clear, structured tables. The table below shows a hypothetical result from an experiment tracing L-Aspartic acid-[U-¹³C₄] in a cancer cell line.
Table 1: Mass Isotopologue Distribution in Key Metabolites After 8-hour Incubation with L-Aspartic acid-[U-¹³C₄]
| Metabolite | Formula | Precursor | M+0 (%) (Unlabeled) | M+4 (%) (From Asp-¹³C₄) | Other Isotopologues (%) | Fractional Contribution (%) |
| Aspartate | C₄H₇NO₄ | - | 15.2 | 84.8 | 0.0 | 84.8 |
| Asparagine | C₄H₈N₂O₃ | Aspartate | 35.5 | 64.5 | 0.0 | 64.5 |
| Malate | C₄H₆O₅ | TCA Cycle | 78.1 | 21.9 | 0.0 | 21.9 |
| Citrate | C₆H₈O₇ | TCA Cycle | 82.4 | 17.6 | 0.0 | 17.6 |
| Fumarate | C₄H₄O₄ | TCA Cycle | 79.3 | 20.7 | 0.0 | 20.7 |
Fractional Contribution refers to the percentage of the metabolite pool that is newly synthesized from the ¹³C-labeled aspartate tracer.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological and experimental processes.
Caption: Fig. 1: Key metabolic fates of L-Aspartate-¹³C₄ after cellular uptake.
Caption: Fig. 2: A step-by-step workflow for stable isotope tracing experiments.
Caption: Fig. 3: A decision tree for selecting the appropriate tracer.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: DL-Aspartic Acid-13C4 vs. 15N-Aspartic Acid for Metabolic Tracing
For researchers, scientists, and drug development professionals, stable isotope tracing is an indispensable tool for elucidating metabolic pathways and quantifying fluxes. Aspartic acid, a central metabolite, is a key target for such studies. The choice of isotopic label—typically carbon-13 (13C) or nitrogen-15 (15N)—is critical and depends on the specific biological question. This guide provides an objective comparison of DL-Aspartic acid-13C4 and 15N-aspartic acid for tracing studies, supported by experimental principles and data.
Stable isotope-labeled amino acids, such as those labeled with 13C and 15N, are powerful tools in proteomics, metabolomics, and structural biology.[1] They allow scientists to accurately trace the behavior of biomolecules in complex systems.[1] DL-Aspartic acid-13C4 provides a tracer for the carbon backbone of the molecule, making it ideal for tracking its entry into the Krebs cycle and its contributions to the carbon skeletons of other metabolites. In contrast, 15N-aspartic acid is used to trace the path of its amino group, providing insights into nitrogen metabolism, amino acid transamination reactions, and the synthesis of nitrogen-containing compounds like purines and pyrimidines.
Quantitative Comparison of Tracers
The selection of an appropriate tracer is contingent on the metabolic pathway under investigation and the analytical methods available. Below is a summary of the key characteristics and performance metrics for DL-Aspartic acid-13C4 and 15N-aspartic acid.
| Feature | DL-Aspartic acid-13C4 | 15N-Aspartic Acid |
| Primary Application | Tracing carbon metabolism (e.g., Krebs cycle, gluconeogenesis, fatty acid synthesis) | Tracing nitrogen metabolism (e.g., transamination, urea cycle, nucleotide synthesis) |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | GC-MS, LC-MS, NMR Spectroscopy |
| Natural Abundance of Isotope | ~1.1% for 13C | ~0.37% for 15N |
| Background Signal | Higher natural abundance can lead to more complex background signals in mass spectrometry.[1] | Lower natural abundance results in a cleaner background and potentially higher signal-to-noise ratio in sensitive applications.[1] |
| Typical Isotopic Enrichment | In vivo labeling with 13C-glucose can reach ~60% enrichment in tissues.[2] In cell culture, enrichment can exceed 95%.[2] | Can achieve high enrichment levels in cell culture. In vivo studies have shown high enrichment of free ammonia and glutamine amide from 15N-aspartate. |
| Metabolic Insights | Reveals the contribution of aspartate's carbon skeleton to other metabolites. For example, the labeling pattern of aspartate can be a surrogate for oxaloacetate labeling.[3] | Elucidates the fate of the amino group, identifying pathways of nitrogen transfer. Studies have shown 15N from aspartate is incorporated into glutamate, glutamine, alanine, serine, ornithine, and arginine.[4] |
| Advantages | - Directly traces the carbon backbone. - Can be used in metabolic flux analysis (MFA) to quantify reaction rates. | - Lower background in mass spectrometry. - Directly traces nitrogen fate, crucial for understanding amino acid and nucleotide metabolism. |
| Disadvantages | - Higher natural abundance can complicate analysis. - Fragmentation in mass spectrometry can be complex with multiple 13C atoms.[1] | - Does not provide information on the carbon backbone's fate. |
| Combined Use | Can be used in dual-labeling experiments with 15N-tracers for simultaneous carbon and nitrogen flux analysis.[5][6] | Can be used in dual-labeling experiments with 13C-tracers to provide a more comprehensive metabolic picture.[5][6] |
Key Metabolic Pathways of Aspartate
Aspartate is a non-essential amino acid that plays a pivotal role in central carbon and nitrogen metabolism. It is synthesized from the Krebs cycle intermediate oxaloacetate via transamination.[7][8] Aspartate serves as a precursor for the synthesis of other amino acids (asparagine, methionine, threonine, isoleucine, and lysine in plants), purines, and pyrimidines.[7][8][9] It is also a key participant in the urea cycle and the malate-aspartate shuttle.[7][8]
Experimental Protocols
A typical stable isotope tracing experiment involves several key steps, from cell culture and labeling to sample preparation and analysis.
Experimental Workflow for Stable Isotope Tracing
The following diagram outlines a generalized workflow for a stable isotope tracing experiment using either DL-Aspartic acid-13C4 or 15N-aspartic acid.
Detailed Methodology for a Key Experiment: Stable Isotope Tracing in Cell Culture followed by LC-MS Analysis
This protocol provides a general framework for tracing the metabolism of aspartic acid in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Seed mammalian cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest.
-
Culture cells in their standard growth medium overnight.
-
Prepare the labeling medium by supplementing a base medium (e.g., DMEM) with either DL-Aspartic acid-13C4 or 15N-aspartic acid at a physiological concentration, along with other necessary components like dialyzed fetal bovine serum.
-
Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
2. Cell Harvesting and Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC for polar metabolites).
-
Set up the LC gradient to separate the metabolites of interest.
-
Configure the mass spectrometer to acquire data in full scan mode with high resolution (>60,000) to accurately resolve isotopologues.
-
Inject the samples and acquire the data.
4. Data Analysis:
-
Process the raw LC-MS data using specialized software to perform peak picking, integration, and retention time alignment.
-
Determine the mass isotopomer distribution (MID) for aspartic acid and other downstream metabolites. This involves correcting for the natural abundance of isotopes.
-
For metabolic flux analysis (MFA), use the MIDs and extracellular exchange rates (e.g., uptake of the tracer) as inputs for computational models to estimate intracellular reaction rates.
Conclusion
Both DL-Aspartic acid-13C4 and 15N-aspartic acid are powerful tracers for dissecting cellular metabolism. The choice between them is primarily dictated by the research question: 13C4 for tracking the carbon backbone and 15N for tracing the fate of the amino group. For a comprehensive understanding of aspartate metabolism, dual-labeling experiments employing both tracers can provide invaluable, complementary information on both carbon and nitrogen fluxes.[5][6] Careful experimental design and robust analytical techniques are crucial for obtaining high-quality, interpretable data that can advance our understanding of metabolic reprogramming in health and disease.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]
- 3. Pathway Details [compath.scai.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PathWhiz [smpdb.ca]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide: DL-Aspartic Acid-¹³C₄ vs. L-Aspartic Acid-¹³C₄ in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules through complex biochemical pathways. Among these, ¹³C-labeled amino acids are pivotal for understanding central carbon metabolism, nitrogen balance, and specific amino acid-dependent processes. This guide provides a comprehensive comparison of two such tracers: DL-Aspartic acid-¹³C₄ and L-Aspartic acid-¹³C₄, offering insights into their distinct applications, metabolic fates, and the experimental considerations for their use. While direct comparative studies are not abundant, this guide synthesizes data from research on the individual isomers to present a clear picture of their differential utility.
Introduction: The Significance of Chirality in Metabolism
Aspartic acid, a non-essential amino acid, exists as two stereoisomers: L-aspartic acid and D-aspartic acid. This seemingly subtle difference in three-dimensional structure dictates vastly different biological roles and metabolic pathways.
-
L-Aspartic Acid: As one of the 20 proteinogenic amino acids, L-aspartic acid is a fundamental building block of proteins.[1] Beyond its role in protein synthesis, it is a key intermediate in numerous metabolic pathways, including the urea cycle, gluconeogenesis, and the biosynthesis of purines and pyrimidines.[1][2] It readily participates in transamination reactions, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle.[2]
-
D-Aspartic Acid: In contrast, D-aspartic acid is not incorporated into proteins. Instead, it functions as a signaling molecule, primarily in the nervous and endocrine systems.[3] It is involved in neurotransmission, hormone regulation, and development.[2][3] The metabolism of D-aspartic acid is distinct from its L-isomer and is primarily governed by the enzyme D-aspartate oxidase (DDO).[3]
The use of a racemic mixture, DL-Aspartic acid-¹³C₄, introduces both isomers into a biological system, allowing for the simultaneous investigation of these divergent metabolic routes. However, this necessitates more complex analytical methods to distinguish the contributions of each isomer. L-Aspartic acid-¹³C₄, on the other hand, provides a focused view of the canonical metabolic pathways involving this specific enantiomer.
Comparative Metabolic Fates
The choice between DL-Aspartic acid-¹³C₄ and L-Aspartic acid-¹³C₄ hinges on the specific metabolic questions being addressed. The following table summarizes the key metabolic pathways traced by each and the expected labeled products.
| Metabolic Pathway | L-Aspartic Acid-¹³C₄ | DL-Aspartic Acid-¹³C₄ | Primary Labeled Products |
| Protein Synthesis | Yes | L-isomer is incorporated | ¹³C-labeled proteins |
| Tricarboxylic Acid (TCA) Cycle | Yes (via oxaloacetate) | L-isomer enters the cycle | ¹³C-labeled TCA cycle intermediates (e.g., malate, citrate, succinate), ¹³C-labeled glutamate |
| Urea Cycle | Yes | L-isomer participates | ¹³C-labeled argininosuccinate, ¹³C-labeled fumarate |
| Gluconeogenesis | Yes (via oxaloacetate) | L-isomer can be a substrate | ¹³C-labeled glucose |
| Nucleotide Synthesis | Yes | L-isomer is a precursor | ¹³C-labeled purines and pyrimidines |
| D-Amino Acid Metabolism | No | D-isomer is a substrate | ¹³C-labeled oxaloacetate (from D-isomer), hydrogen peroxide, ammonia |
| Neurotransmission/Hormone Regulation | Limited direct role as a tracer | D-isomer can be traced | ¹³C-labeled D-aspartate in specific tissues |
Experimental Considerations and Methodologies
The experimental design for metabolic studies using these tracers requires careful consideration of the biological system and the analytical techniques available.
Experimental Workflow: A Generalized Approach
References
A Comparative Guide to Isotopic Tracers: Cross-Validation of DL-Aspartic Acid-¹³C₄ with Other Isotopes in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracing stands as a cornerstone technique for elucidating the dynamic fluxes through complex biochemical networks. The selection of an appropriate isotopic tracer is paramount to the success of these investigations, directly influencing the precision and scope of the metabolic insights gained. This guide provides a comprehensive comparison of DL-Aspartic Acid-¹³C₄ with other commonly employed isotopic tracers, namely ¹³C-labeled glucose and ¹⁵N-labeled glutamine. By presenting supporting data, detailed experimental protocols, and visual pathway representations, this document aims to equip researchers with the knowledge to make informed decisions for their metabolic flux analysis studies.
Principles of Isotopic Tracers in Metabolic Flux Analysis
Stable isotope tracing involves the introduction of a substrate enriched with a heavy isotope (e.g., ¹³C, ¹⁵N) into a biological system. As the cells metabolize this labeled substrate, the heavy atoms are incorporated into downstream metabolites. By measuring the mass shifts in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through metabolic pathways and quantify the rates of these reactions, a practice known as metabolic flux analysis (MFA).[1]
The choice of tracer is critical, as different tracers provide distinct insights into specific areas of metabolism. For instance, uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is a workhorse for probing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] In contrast, ¹⁵N-labeled glutamine is invaluable for tracking nitrogen metabolism, particularly in pathways like nucleotide synthesis.[3]
Comparative Analysis of Isotopic Tracers
This section provides a comparative overview of DL-Aspartic Acid-¹³C₄, ¹³C-Glucose, and ¹⁵N-Glutamine as metabolic tracers. While direct head-to-head cross-validation studies under identical experimental conditions are not extensively available in the literature, this guide synthesizes data from various sources to highlight the unique strengths and applications of each tracer.
Tracer Performance in Key Metabolic Pathways
The following tables summarize the expected labeling patterns and provide representative data for key metabolites in the TCA cycle and purine synthesis pathways when using each tracer. It is important to note that the quantitative data presented is illustrative and sourced from different studies; therefore, direct numerical comparisons should be made with caution.
Table 1: Isotopic Enrichment in TCA Cycle Intermediates
| Tracer | Key Metabolites | Expected Isotopologues | Representative Fractional Enrichment (%) | Primary Insights |
| DL-Aspartic Acid-¹³C₄ | Citrate, Malate, Fumarate | M+4 | Data not readily available in comparative studies. Aspartate is a direct precursor to oxaloacetate, a key TCA cycle intermediate. | Anaplerotic contribution of aspartate to the TCA cycle.[4] |
| [U-¹³C₆]Glucose | Citrate, Malate, Fumarate | M+2 (from PDH), M+3 (from PC) | Citrate (M+2): ~30%Malate (M+2): ~20% | Contribution of glucose to the TCA cycle via both pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).[5] |
| [U-¹³C₅]Glutamine | Citrate, Malate, Fumarate | M+4 | Citrate (M+4): ~45%Malate (M+4): ~45% | Anaplerotic replenishment of the TCA cycle via glutaminolysis, often a dominant pathway in cancer cells.[5] |
Table 2: Isotopic Enrichment in Purine Synthesis
| Tracer | Key Metabolites | Expected Isotopologues | Representative Fractional Enrichment (%) | Primary Insights |
| DL-Aspartic Acid-¹³C₄ | AMP, GMP | M+3 | Data not readily available in comparative studies. The aspartate backbone contributes three carbons to the purine ring. | Direct contribution of aspartate to the de novo purine synthesis pathway.[6] |
| [U-¹³C₆]Glucose | AMP, GMP | M+5 (from Ribose-5-phosphate) | Ribose moiety in AMP is rapidly labeled. | Contribution of glucose to the ribose backbone of nucleotides via the pentose phosphate pathway. |
| [¹⁵N₂]Glutamine | AMP, GMP | M+1, M+2 | Significant ¹⁵N incorporation observed. | Tracks the contribution of glutamine's nitrogen atoms to the purine ring.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of stable isotope tracing experiments. The following are generalized protocols for utilizing DL-Aspartic Acid-¹³C₄ and other common tracers in mammalian cell culture, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Protocol 1: DL-Aspartic Acid-¹³C₄ Tracing in Mammalian Cells
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells to the desired confluency in standard growth medium.
-
Prepare labeling medium by supplementing base medium (lacking unlabeled aspartic acid) with DL-Aspartic Acid-¹³C₄ (e.g., to a final concentration of 1 mM).
-
Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace with the labeling medium.
-
Incubate the cells for a predetermined time to allow for isotopic labeling. The optimal time depends on the pathway of interest and should be determined empirically (e.g., 2-24 hours for TCA cycle and nucleotide synthesis).[8]
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
3. Sample Derivatization for GC-MS Analysis:
-
To the dried metabolite extract, add 20 µL of 2% (w/v) methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.
-
Add 30 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.[9]
4. GC-MS Analysis:
-
Analyze the derivatized samples on a GC-MS system.
-
GC Conditions: Use a suitable column (e.g., DB-5ms) with a temperature gradient program to separate the metabolites.
-
MS Conditions: Operate in electron ionization (EI) mode and collect data in full scan mode to determine the mass isotopomer distributions of aspartate and other targeted metabolites (e.g., TCA cycle intermediates).[9]
5. Data Analysis:
-
Correct the raw mass isotopomer distributions for natural isotope abundance using appropriate software.
-
Calculate the fractional enrichment of ¹³C in each metabolite of interest.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows involved in isotope tracing studies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting glutamine metabolism network for the treatment of therapy-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. d-nb.info [d-nb.info]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Precision in Motion: A Comparative Guide to DL-Aspartic acid-13C4 for Measuring Metabolic Fluxes
For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the accurate measurement of metabolic fluxes is paramount. This guide provides an objective comparison of DL-Aspartic acid-13C4 with other commonly used isotopic tracers in metabolic flux analysis (MFA), supported by experimental data and detailed protocols. We delve into the unique advantages and specific applications of this tracer in elucidating the complexities of central carbon metabolism.
The Central Role of Isotopic Tracers in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. The core of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally deduce the metabolic fluxes throughout the cellular network. The choice of the 13C-labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.
Established Tracers: The Gold Standards of 13C-MFA
Before delving into the specifics of DL-Aspartic acid-13C4, it is essential to understand the roles of the most widely used tracers: 13C-labeled glucose and glutamine.
-
[U-13C6]Glucose: As the primary fuel for many cell types, uniformly labeled glucose is a versatile tracer for probing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. It provides a global overview of central carbon metabolism.
-
[1,2-13C2]Glucose: This specifically labeled glucose is particularly effective for resolving fluxes in the upper part of central carbon metabolism, including glycolysis and the PPP.[1]
-
[U-13C5]Glutamine: For many cancer cells and other proliferating cells, glutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates. [U-13C5]Glutamine is considered the preferred isotopic tracer for the analysis of the TCA cycle.[1]
DL-Aspartic acid-13C4: A Specialized Probe for the TCA Cycle and Beyond
DL-Aspartic acid-13C4 offers a unique entry point into central carbon metabolism, providing a distinct advantage for probing specific metabolic pathways. Aspartate is readily converted to the TCA cycle intermediate oxaloacetate, making its labeled counterpart an excellent tool for investigating fluxes around this critical metabolic node.
Accuracy and Applications
While direct head-to-head comparisons of the accuracy of DL-Aspartic acid-13C4 against glucose and glutamine tracers are limited in the literature, its utility has been demonstrated in specific contexts. For instance, a study on HL-60 neutrophil-like cells used [U-13C4]aspartate to trace the assimilation of non-essential amino acids into the central carbon metabolism.[2] This study demonstrated that labeled aspartate contributes to the labeling of TCA cycle intermediates like malate.[2]
The accuracy of flux estimations using any tracer is highly dependent on the metabolic network being studied and the specific fluxes of interest. The unique entry of aspartate's carbon backbone into the TCA cycle as oxaloacetate can, in theory, provide better resolution for fluxes such as pyruvate carboxylase activity and anaplerotic/cataplerotic fluxes involving oxaloacetate.
Comparison with [U-13C5]Glutamine for TCA Cycle Analysis
[U-13C5]Glutamine enters the TCA cycle primarily as α-ketoglutarate. In contrast, [U-13C4]Aspartate enters as oxaloacetate. This difference in entry points leads to distinct labeling patterns in downstream TCA cycle intermediates.
-
[U-13C5]Glutamine: Provides robust labeling of α-ketoglutarate, succinate, fumarate, and malate through the forward direction of the TCA cycle. It is also instrumental in studying reductive carboxylation, a pathway utilized by some cancer cells.
-
[U-13C4]Aspartate: Directly labels oxaloacetate, leading to immediate labeling of malate, fumarate, and succinate as the label propagates backward and forward through the cycle. This can be particularly advantageous for studying the span of the TCA cycle from oxaloacetate to citrate.
The choice between these two tracers, or their use in parallel, depends on the specific biological question. For a general assessment of TCA cycle activity, [U-13C5]glutamine is often the preferred choice due to its significant contribution to TCA cycle anaplerosis in many cell types. However, for focused studies on oxaloacetate metabolism, aspartate-to-oxaloacetate conversion, or the activity of enzymes like pyruvate carboxylase, [U-13C4]aspartate can provide more direct and precise information.
Quantitative Data Presentation
The following table summarizes the mass isotopomer distributions (MIDs) of key TCA cycle intermediates from a study utilizing [U-13C4]aspartate in HL-60 cells, providing an example of the quantitative data that can be obtained.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Malate | 55% | 5% | 5% | 1% | 34% |
| Aspartate | 45% | 5% | 3% | 2% | 45% |
Data adapted from a study on HL-60 cells cultured with [U-13C4]aspartate.[2] The M+4 fraction in malate and aspartate indicates the direct incorporation of the four labeled carbons from aspartate.
Experimental Protocols
A generalized protocol for a 13C-MFA experiment using a labeled amino acid tracer in mammalian cells is provided below. This protocol should be optimized for specific cell lines and experimental conditions.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare a custom culture medium that lacks the amino acid to be used as a tracer (e.g., aspartate-free DMEM). Supplement this medium with all other necessary components, including dialyzed fetal bovine serum (to minimize unlabeled amino acids), and the 13C-labeled tracer at a known concentration (e.g., 4 mM [U-13C4]aspartate).
-
Isotope Labeling: When cells reach the desired confluency, replace the standard culture medium with the prepared labeling medium.
-
Achieving Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration needs to be determined empirically for each cell line and can range from a few hours to over 24 hours.
II. Metabolite Extraction
-
Quenching Metabolism: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the intracellular metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
III. Mass Spectrometry Analysis
-
Derivatization: To improve the volatility and chromatographic separation of polar metabolites for gas chromatography-mass spectrometry (GC-MS) analysis, the dried metabolite extracts need to be derivatized. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.
-
Data Analysis: The raw GC-MS data is processed to correct for the natural abundance of 13C and to determine the fractional abundance of each mass isotopomer for the metabolites of interest.
IV. Metabolic Flux Calculation
The measured mass isotopomer distributions, along with any measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are then used as inputs for a computational model of the cell's metabolic network. This model is used to estimate the intracellular metabolic fluxes that best reproduce the experimental data.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms in metabolic pathways and the steps involved in experimental procedures.
Conclusion: Selecting the Right Tool for the Job
The accuracy of metabolic flux analysis is critically dependent on the thoughtful selection of isotopic tracers. While [U-13C6]glucose and [U-13C5]glutamine remain the workhorses for global and TCA cycle-focused MFA studies, respectively, DL-Aspartic acid-13C4 emerges as a valuable, specialized tool. Its direct entry into the TCA cycle at the level of oxaloacetate provides a unique vantage point for dissecting specific fluxes that may be less resolved with other tracers. For researchers aiming to gain a comprehensive understanding of cellular metabolism, the use of multiple, complementary tracers, including DL-Aspartic acid-13C4, in parallel experiments will undoubtedly yield the most accurate and robust flux maps, paving the way for novel discoveries in health and disease.
References
A Researcher's Guide to Selecting the Optimal Analytical Platform for DL-Aspartic Acid-13C4 Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic research, and proteomics, the accurate quantification of isotopically labeled compounds is paramount. DL-Aspartic acid-13C4, a stable isotope-labeled version of the non-essential amino acid, serves as a crucial tracer in these investigations. The choice of analytical platform for its analysis significantly impacts data quality, throughput, and experimental outcomes. This guide provides a comprehensive comparison of the three primary analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by available experimental data and detailed protocols.
At a Glance: Platform Performance Comparison
The selection of an analytical platform hinges on the specific requirements of the study, such as the need for high sensitivity, positional isotopic information, or high-throughput capabilities. The following table summarizes the key quantitative performance metrics for each platform in the context of amino acid analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | pg to ng range[1] | sub-fmol to pg/μl range[2][3] | μg to mg range |
| Limit of Quantitation (LOQ) | pg to ng range[1] | sub-fmol to pg/μl range[2][3] | μg to mg range |
| Linearity | Good (specific values depend on method) | Excellent (>0.999) over >4 orders of magnitude[2] | Good over a defined concentration range |
| Precision | Good (further replicates if initial measurements fall outside expected error)[4] | Excellent (<6%)[2] | High |
| Accuracy | Good (falls below expected measurement error of ± 1 ‰)[4] | Excellent (82 – 113%)[2] | High |
| Sample Preparation | Derivatization required[1][4] | Can be performed with or without derivatization[2][5] | Minimal, but requires higher concentrations |
| Throughput | Moderate to High (fully automated solutions available)[6] | High (fast UHPLC methods available)[7][8] | Low |
| Positional Isomer Resolution | Possible with specific fragmentation analysis[1][9] | Limited | Excellent, provides detailed structural information[9] |
In-Depth Platform Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility and thermal stability.
Strengths:
-
High Chromatographic Resolution: GC columns provide excellent separation of analytes.
-
Positional Isotope Analysis: GC-MS, particularly when coupled with isotope ratio mass spectrometry (GC-C-IRMS), can provide information on the positional enrichment of 13C atoms within the molecule.[1] This is crucial for metabolic flux analysis.
-
Established Methods: A large body of literature exists with well-established derivatization and analysis protocols.[1][4]
Limitations:
-
Derivatization Required: The mandatory derivatization step adds time and potential for analytical variability to the workflow. Common derivatization methods include trimethylsilylation and tert-butyldimethylsilylation.[1]
-
Potential for Thermal Degradation: Some derivatives may not be stable at the high temperatures used in the GC inlet.
-
Sample Preparation (Protein Hydrolysis): For samples containing proteins, acid hydrolysis (e.g., 6 M HCl at 150 °C for 70 minutes under N2 headspace) is performed to liberate the amino acids.[4]
-
Purification (Optional): For complex matrices, a purification step using strong cation-exchange chromatography may be necessary to remove interferences.[4]
-
Derivatization: The dried amino acid sample is derivatized to make it volatile. A common method is the two-step derivatization to obtain trifluoroacetyl ester derivatives.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
-
Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[4]
-
Temperature Program: A temperature gradient is used to separate the amino acid derivatives (e.g., 70°C hold for 2 min, ramp to 140°C at 15°C/min, hold for 4 min, ramp to 240°C at 12°C/min, hold for 5 min, and then to 255°C at 8°C/min, hold for 35 min).[4]
-
Mass Spectrometry: Electron impact (EI) ionization is commonly used. Analysis can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative analysis in many bioanalytical laboratories due to its high sensitivity, specificity, and throughput. It offers the advantage of analyzing many amino acids in their native form without the need for derivatization.
Strengths:
-
High Sensitivity and Specificity: LC-MS/MS provides excellent sensitivity, often reaching the sub-femtomole level.[2] The use of Multiple Reaction Monitoring (MRM) enhances specificity.[3][5]
-
No Derivatization Required: Many methods allow for the direct analysis of underivatized amino acids, simplifying sample preparation and reducing potential errors.[2][8]
-
High Throughput: With the advent of Ultra-High-Performance Liquid Chromatography (UHPLC), analysis times can be significantly reduced, enabling high-throughput screening.[7][8]
Limitations:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can be mitigated by using stable-isotope-labeled internal standards.[5]
-
Separation of Isobars: Compounds with the same mass-to-charge ratio (isobars) can be challenging to differentiate without adequate chromatographic separation.
-
Sample Preparation (Protein Precipitation): A simple protein precipitation step is often sufficient for plasma or cell media samples. This can be done by adding a solvent like acetonitrile or an acid like sulfosalicylic acid.
-
LC Separation:
-
Column: A variety of column chemistries can be used. For underivatized amino acids, hydrophilic interaction chromatography (HILIC) or ion-pairing chromatography on a C18 column are common choices.[2][5] For example, a Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm) can be used with an ion-pairing reagent like heptafluorobutyric acid (HFBA).[2]
-
Mobile Phases: Typically a gradient elution with an aqueous mobile phase (e.g., 0.5% formic acid and 0.3% HFBA in water) and an organic mobile phase (e.g., 0.5% formic acid and 0.3% HFBA in acetonitrile).[2]
-
Flow Rate: A flow rate of around 0.4 mL/min is common.[2]
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. The MRM transitions for aspartic acid would be optimized.
-
Internal Standard: A stable-isotope-labeled internal standard, such as L-Aspartic acid-¹³C₄,¹⁵N, is crucial for accurate quantification to compensate for matrix effects and variations in instrument response.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. While not as sensitive as MS-based methods, it is non-destructive and highly quantitative, making it suitable for analyzing the positional enrichment of stable isotopes.
Strengths:
-
Detailed Structural Information: NMR provides unambiguous identification and structural elucidation of molecules. 13C NMR can directly probe the labeled carbon atoms.[10][11]
-
Positional Isomer Resolution: It is the most powerful technique for determining the exact position of isotopic labels within a molecule without the need for fragmentation.[9]
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative: NMR is inherently quantitative without the need for identical internal standards, as the signal intensity is directly proportional to the number of nuclei.
Limitations:
-
Low Sensitivity: NMR is significantly less sensitive than MS, requiring higher concentrations of the analyte.
-
Complex Spectra: For complex mixtures, spectral overlap can make data interpretation challenging.
-
Low Throughput: NMR experiments typically have longer acquisition times compared to MS methods.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O). The concentration needs to be sufficiently high for detection (typically in the mM range).
-
NMR Experiment:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) is used.[12]
-
Nucleus: 13C NMR spectra are acquired to observe the labeled carbon atoms directly. 1H NMR can also provide information about the coupling between 1H and 13C.
-
Acquisition Parameters: Standard 1D 13C and 1H NMR experiments are performed. 2D experiments like HSQC and HMBC can be used to confirm assignments.[12]
-
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, baseline correction) and the signals are integrated to determine the relative abundance of the 13C-labeled species.
Conclusion: Making the Right Choice
The optimal analytical platform for DL-Aspartic acid-13C4 analysis is dictated by the specific research question.
-
For high-sensitivity quantitative studies in complex biological matrices where high throughput is desired, LC-MS/MS is the superior choice. Its ability to analyze underivatized amino acids simplifies sample preparation and its exceptional sensitivity allows for the analysis of low-abundance species.
-
When positional isotopic information is critical , such as in metabolic flux analysis, GC-MS (especially GC-C-IRMS) and NMR Spectroscopy are the most suitable techniques. GC-MS offers a balance of sensitivity and positional analysis capabilities.
-
For detailed structural confirmation and unambiguous determination of isotopic labeling patterns without the need for high sensitivity, NMR Spectroscopy is unparalleled.
By carefully considering the strengths and weaknesses of each platform in the context of their experimental goals, researchers can select the most appropriate method to generate high-quality, reliable data for their studies involving DL-Aspartic acid-13C4.
References
- 1. researchgate.net [researchgate.net]
- 2. chem-agilent.com [chem-agilent.com]
- 3. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DL-Aspartic acid(617-45-8) 13C NMR spectrum [chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]
Assessing the Biological Equivalence of Labeled vs. Unlabeled Aspartic Acid: A Comparative Guide
Introduction
In metabolic research, drug development, and clinical diagnostics, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules within a biological system. This guide addresses the concept of biological equivalence between standard (unlabeled) L-aspartic acid and its isotopically labeled counterparts, such as ¹³C- or ¹⁵N-labeled aspartic acid.
The fundamental principle of isotopic labeling is that the substitution of an atom with its heavier, non-radioactive isotope does not significantly alter the chemical properties or biological behavior of the molecule.[1] The labeled compound is expected to participate in metabolic reactions, bind to enzymes, and be transported across membranes in the same manner as its unlabeled analog.[2] For this reason, formal bioequivalence studies, which are standard for comparing generic and innovator drugs, are generally not performed for labeled versus unlabeled endogenous compounds like aspartic acid. The extensive and successful use of labeled amino acids in metabolic flux analysis serves as the de facto evidence of their biological equivalence.[3][4] This guide will present the foundational principles, relevant metabolic pathways, and the standard experimental protocols that rely on this equivalence.
Data Presentation
While direct comparative bioequivalence studies are absent from the literature, we can compare the fundamental properties of labeled and unlabeled aspartic acid. The key difference is the molecular weight, which allows for detection by mass spectrometry, while other physicochemical properties remain virtually identical.
Table 1: Comparison of Physicochemical Properties
| Property | Unlabeled L-Aspartic Acid | Uniformly ¹³C-Labeled L-Aspartic Acid (U-¹³C₄) |
| Chemical Formula | C₄H₇NO₄ | ¹³C₄H₇NO₄ |
| Average Molecular Weight | 133.10 g/mol | 137.07 g/mol |
| Chemical Structure | Identical | Identical |
| Biological Activity | Endogenous Amino Acid | Tracer, Assumed Identical to Endogenous |
| Detection Method | Standard Analytical Chemistry | Mass Spectrometry, NMR Spectroscopy[5] |
To illustrate how bioequivalence would be assessed if such a study were conducted, the following table presents a hypothetical summary of pharmacokinetic parameters based on standard bioequivalence study designs.[6][7]
Table 2: Hypothetical Pharmacokinetic Data for Bioequivalence Assessment
| Parameter | Unlabeled Aspartic Acid (Reference) | Labeled Aspartic Acid (Test) | 90% Confidence Interval for Ratio (Test/Reference) | Acceptance Criteria |
| AUC₀-t (µg·h/mL) | 150.5 ± 25.2 | 152.1 ± 26.8 | 98.5% - 103.2% | 80.00% - 125.00% |
| Cₘₐₓ (µg/mL) | 8.3 ± 1.6 | 8.5 ± 1.8 | 99.1% - 104.5% | 80.00% - 125.00% |
| Tₘₐₓ (h) | 0.75 ± 0.25 | 0.78 ± 0.30 | N/A | N/A |
Note: Data are presented as mean ± standard deviation and are purely illustrative to demonstrate the parameters used in bioequivalence testing.
Experimental Protocols
The biological equivalence of labeled aspartic acid is implicitly validated through its routine use in metabolic tracing studies. Below are two protocols: the first describes a typical metabolic tracing experiment, and the second outlines a hypothetical bioequivalence study for illustrative purposes.
Protocol 1: Metabolic Tracing with ¹³C-Labeled Aspartic Acid in Cell Culture
This protocol is designed to trace the metabolic fate of aspartic acid through central carbon metabolism using liquid chromatography-mass spectrometry (LC-MS).[8]
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., CHO, HeLa) in standard growth medium to mid-log phase.
-
Replace the standard medium with a labeling medium containing a known concentration of U-¹³C₄-Aspartic Acid. The medium should be otherwise identical to the standard medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled aspartic acid.[8]
-
-
Metabolite Extraction:
-
Harvest the cells at each time point by aspirating the medium.
-
Quench metabolic activity immediately by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol to the cells, scrape, and collect the cell suspension.
-
Lyse the cells by vortexing and freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[9]
-
Separate metabolites using a suitable chromatography method, such as reversed-phase chromatography with ion-pairing reagents for polar metabolites.[9]
-
Analyze the eluent by mass spectrometry in full scan mode to detect all ions and their mass-to-charge ratios (m/z).
-
The instrument will detect the mass shift corresponding to the incorporation of ¹³C atoms into aspartic acid and its downstream metabolites.
-
-
Data Analysis:
-
Process the raw data to identify peaks and determine the m/z values and intensities.
-
Identify metabolites by matching their accurate mass and retention time to a standard library.
-
Quantify the fractional enrichment of ¹³C in aspartic acid and its metabolic products by analyzing the mass isotopomer distributions.[10]
-
Use this data to calculate metabolic flux through relevant pathways.
-
Protocol 2: Hypothetical Single-Dose, Crossover Bioequivalence Study
This protocol is a theoretical framework adapted from FDA and EMA guidelines for pharmaceutical drugs.[6][7]
-
Study Design:
-
A randomized, single-dose, two-period, two-sequence crossover design.[6]
-
A washout period of at least 5 half-lives of aspartic acid between the two periods to ensure baseline levels are re-established.
-
-
Subjects:
-
A cohort of healthy adult volunteers (typically 12-24 subjects).
-
Subjects should fast overnight before administration of the product.
-
-
Dosing and Administration:
-
Test Product: A single oral dose of U-¹³C₄-Aspartic Acid.
-
Reference Product: An equivalent single oral dose of unlabeled L-Aspartic Acid.
-
The dose is administered with a standardized volume of water.
-
-
Blood Sampling:
-
Collect serial blood samples in heparinized tubes at predefined time points (e.g., pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of both labeled and unlabeled aspartic acid in plasma.
-
The method must distinguish between the endogenous levels and the administered compound. For the unlabeled cohort, this requires measuring the increase above baseline. For the labeled cohort, the labeled molecule is directly measured.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the key pharmacokinetic parameters: Area Under the Curve (AUC) and Maximum Concentration (Cₘₐₓ).[11]
-
Perform statistical analysis on the log-transformed AUC and Cₘₐₓ data.
-
Calculate the 90% confidence intervals for the geometric mean ratio of the test product to the reference product.
-
Bioequivalence is concluded if the 90% confidence intervals for both AUC and Cₘₐₓ fall within the acceptance range of 80.00% to 125.00%.[7]
-
Mandatory Visualizations
The following diagrams illustrate the key metabolic pathways involving aspartic acid and the experimental workflows described.
Caption: Aspartic acid integration with the TCA cycle.
Caption: Role of aspartic acid in the Urea Cycle.
Caption: Workflow for a metabolic tracing experiment.
Caption: Logic of a hypothetical crossover bioequivalence study.
Conclusion
The biological equivalence of labeled and unlabeled aspartic acid is a foundational concept that enables modern metabolic research. While direct, formal bioequivalence studies are not typically conducted, the principle is supported by the fundamental laws of chemistry and physics: the addition of neutrons to an atomic nucleus does not materially change its chemical reactivity. The vast body of scientific literature that successfully uses stable isotope-labeled aspartic acid to trace metabolic pathways, quantify fluxes, and diagnose diseases serves as robust, indirect evidence of this equivalence. Researchers can confidently use labeled aspartic acid as a true tracer for its unlabeled counterpart in biological systems.
References
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA vs EMA Guidelines for Bioequivalence Submissions: Key Differences and Harmonization Challenges – Clinical Research Made Simple [clinicalstudies.in]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Modeling of DL-Aspartic Acid-13C4 Incorporation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the dynamics of protein synthesis and metabolic flux is paramount. Stable isotope labeling with mass spectrometry has emerged as a powerful technique for these investigations. This guide provides a comprehensive comparison of DL-Aspartic acid-13C4 as a tracer against other common alternatives, offering insights into its application for kinetic modeling.
While direct comparative studies on the kinetic modeling of DL-Aspartic acid-13C4 incorporation versus other tracers are not extensively available in the reviewed literature, this guide synthesizes existing data on stable isotope labeling and aspartate metabolism to provide a valuable resource for experimental design and data interpretation.
Comparison of DL-Aspartic acid-13C4 with Alternative Tracers
The choice of a stable isotope tracer is critical for the successful kinetic modeling of metabolic pathways.[1] Different tracers enter central carbon metabolism at various points, leading to distinct labeling patterns in downstream metabolites.[1] This section compares the utility of DL-Aspartic acid-13C4 with other commonly used tracers.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Disadvantages |
| DL-Aspartic acid-13C4 | Protein synthesis, anaplerosis of the TCA cycle, gluconeogenesis, pyrimidine and purine synthesis.[2][3] | - Directly incorporated into proteins. - Enters the TCA cycle via oxaloacetate, providing insights into anaplerotic flux.[2] - Can serve as a marker for renal gluconeogenesis.[2] | - As a non-essential amino acid, its intracellular pool can be diluted by de novo synthesis. - Complex metabolic fate can complicate data interpretation. |
| L-Leucine-13C6 | Protein synthesis. | - Essential amino acid, minimizing dilution from de novo synthesis. - Primarily used for protein synthesis, leading to more straightforward kinetic modeling for this process.[4] | - Limited insight into other metabolic pathways like the TCA cycle or gluconeogenesis. |
| Glucose-13C6 | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, de novo nucleotide synthesis.[5] | - Central carbon source, providing a global view of cellular metabolism. - [1,2-13C2]glucose offers precise estimates for glycolysis and the PPP.[5] | - Indirectly measures protein synthesis through the labeling of precursor amino acids. - Labeling patterns in amino acids can be complex due to multiple metabolic routes. |
| Glutamine-13C5 | TCA cycle, anaplerosis, reductive carboxylation, amino acid metabolism.[5] | - Preferred tracer for analyzing the TCA cycle.[5] - Key anaplerotic substrate for many cell types.[3] | - Similar to aspartate, it is a non-essential amino acid and subject to pool dilution. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. The following sections outline a general workflow for in vivo and in vitro kinetic modeling studies using DL-Aspartic acid-13C4.
In Vivo Labeling and Sample Preparation
This protocol describes a general procedure for an in vivo study in a mouse model.
1. Animal Acclimatization and Diet:
-
House animals in a controlled environment with a standard diet for at least one week to acclimatize.
2. Tracer Administration:
-
Administer DL-Aspartic acid-13C4 via intraperitoneal (i.p.) injection or through a labeled diet. The choice of administration route will influence the kinetic model. A bolus i.p. injection will lead to a pulse-chase labeling pattern, while a labeled diet will result in a gradual increase to a steady-state labeling.[4]
3. Sample Collection:
-
Collect blood samples at multiple time points post-administration to measure the enrichment of DL-Aspartic acid-13C4 in the plasma.
-
At the final time point, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, tumor).
-
Immediately freeze tissues in liquid nitrogen to quench all metabolic activity.[5]
4. Protein Extraction and Hydrolysis:
-
Homogenize the frozen tissue in a suitable lysis buffer.
-
Precipitate the protein using methods such as trichloroacetic acid (TCA) precipitation.
-
Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into individual amino acids.
5. Amino Acid Derivatization:
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
In Vitro Labeling (Cell Culture)
This protocol outlines a general procedure for a dynamic stable isotope labeling by amino acids in cell culture (SILAC) experiment.[6]
1. Cell Culture:
-
Culture cells in a standard medium until they reach the desired confluency.
2. Labeling:
-
For pulse-chase experiments, replace the standard medium with a medium containing DL-Aspartic acid-13C4 for a defined "pulse" period.
-
After the pulse, switch back to the standard "light" medium for the "chase" phase, collecting cell samples at various time points.[6]
3. Metabolite and Protein Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).[5]
-
For metabolite analysis, extract metabolites using a cold solvent mixture (e.g., 80% methanol).[1]
-
For protein analysis, lyse the cells and extract the protein fraction.
4. Sample Preparation for Mass Spectrometry:
-
For protein turnover analysis, digest the protein samples with an enzyme like trypsin to generate peptides.[7]
-
For metabolic flux analysis, the extracted metabolites can be directly analyzed or derivatized for GC-MS.
Mass Spectrometry Analysis and Data Interpretation
1. GC-MS or LC-MS/MS Analysis:
-
Analyze the derivatized amino acids or peptides by GC-MS or LC-MS/MS to determine the isotopic enrichment.[3][8]
-
For GC-MS, monitor the mass-to-charge (m/z) ratios corresponding to the labeled and unlabeled fragments of aspartic acid.[3]
2. Data Analysis and Kinetic Modeling:
-
Calculate the fractional isotopic enrichment of aspartic acid in the protein or metabolite pools at each time point.
-
Use this data to fit a kinetic model. The model will typically consist of a set of differential equations describing the flow of the tracer through the metabolic network.
-
The fitting process will yield rate constants for protein synthesis, degradation, and other metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in kinetic modeling.
Caption: Experimental workflow for in vivo kinetic modeling.
Caption: Key metabolic pathways involving aspartic acid.
Conclusion
DL-Aspartic acid-13C4 is a versatile tracer for studying a range of metabolic processes, including protein synthesis, anaplerosis, and gluconeogenesis. While it offers a broader metabolic picture compared to tracers like 13C-Leucine, its complex metabolism requires careful experimental design and data analysis. The choice of tracer should ultimately be guided by the specific biological question being addressed. This guide provides a foundational framework for researchers to design and interpret kinetic modeling studies using DL-Aspartic acid-13C4, contributing to a deeper understanding of cellular and organismal metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to DL-Aspartic Acid-13C4 and Other Labeled Amino Acids for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for elucidating the intricate network of metabolic pathways that underpin cellular function in both health and disease. The selection of an appropriate isotopic tracer is a critical determinant of a successful MFA study, as different labeled compounds provide unique insights into specific metabolic routes. This guide offers an objective comparison of DL-Aspartic acid-13C4 with other commonly used labeled amino acids, supported by experimental data, to assist researchers in designing robust and informative flux analysis experiments.
Principles of Tracer Selection in 13C-MFA
The core principle of 13C-Metabolic Flux Analysis (13C-MFA) involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can computationally estimate the rates (fluxes) of intracellular metabolic reactions.[1][2]
The choice of tracer is paramount because different amino acids enter central carbon metabolism at distinct points, leading to characteristic labeling patterns that illuminate specific pathways. For instance, some tracers are ideal for probing glycolysis and the pentose phosphate pathway (PPP), while others offer better resolution of the tricarboxylic acid (TCA) cycle and anaplerotic reactions.[3]
Comparison of DL-Aspartic Acid-13C4 and Other Labeled Amino Acids
While a comprehensive head-to-head quantitative comparison of a wide array of labeled amino acids is still an emerging area of research, existing studies provide valuable insights into the specific applications and strengths of different tracers. This section compares DL-Aspartic acid-13C4 with other commonly used labeled amino acids, particularly 13C-Glutamine, based on their entry points into central metabolism and the pathways they are best suited to analyze.
| Tracer | Primary Entry Point in Central Carbon Metabolism | Key Metabolic Pathways Illuminated | Advantages |
| DL-Aspartic acid-13C4 | Oxaloacetate | TCA Cycle, Anaplerosis, Nucleotide Synthesis, Amino Acid Synthesis | Directly traces the fate of oxaloacetate, a key TCA cycle intermediate. Provides insights into the malate-aspartate shuttle and pathways dependent on aspartate as a precursor, such as pyrimidine and purine synthesis.[4][5] |
| [U-13C5]Glutamine | α-Ketoglutarate | TCA Cycle, Anaplerosis (Glutaminolysis), Reductive Carboxylation, Amino Acid Synthesis | Considered a preferred tracer for analyzing the TCA cycle due to its direct entry as α-ketoglutarate.[3] Effectively labels TCA cycle intermediates and provides insights into glutamine's role in replenishing the cycle.[6][7] |
| [U-13C6]Glucose | Glucose-6-phosphate | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Acetyl-CoA) | Provides a global overview of central carbon metabolism, starting from the primary cellular energy source. Essential for studying glycolytic flux and its connection to the TCA cycle and biosynthesis.[8] |
| [1-13C]Glutamine | α-Ketoglutarate | Reductive Carboxylation | Specifically traces the reverse flux from α-ketoglutarate to citrate, a key pathway in some cancer cells for lipogenesis.[6] |
| [1,2-13C2]Glucose | Glucose-6-phosphate | Pentose Phosphate Pathway, Glycolysis | Offers high precision for estimating fluxes through the PPP and glycolysis.[3] |
Experimental Data Insights
DL-Aspartic Acid-13C4 as a Tracer
Studies utilizing 13C-labeled aspartate have demonstrated its utility in tracing the metabolic fate of oxaloacetate and its contribution to various biosynthetic pathways. For example, tracing experiments with [U-13C]-L-Aspartic acid in cancer cells have shown its direct incorporation into the TCA cycle, generating M+4 labeled citrate and M+2 labeled malate.[9] This allows for the direct assessment of aspartate's role in TCA cycle anaplerosis. Furthermore, the labeling of pyrimidine nucleotides from 13C-aspartate can be used to quantify the flux through the de novo nucleotide synthesis pathway.
[U-13C5]Glutamine as a Tracer
[U-13C5]Glutamine is extensively used to study TCA cycle dynamics. When metabolized through the "forward" oxidative pathway, it generates M+4 labeled TCA cycle intermediates such as malate and aspartate.[6] Conversely, under certain conditions like hypoxia, cancer cells can utilize reductive carboxylation, where [U-13C5]glutamine leads to the formation of M+5 citrate.[6] This distinct labeling pattern makes [U-13C5]glutamine a powerful tool to dissect the directionality of fluxes in the TCA cycle.
Experimental Protocols
A generalized protocol for a 13C-MFA experiment using a labeled amino acid tracer in mammalian cells is provided below. Specific parameters such as cell density, labeling time, and tracer concentration should be optimized for the specific cell line and experimental question.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the exponential growth phase.
-
Media Preparation: Prepare the experimental medium by supplementing a base medium (lacking the amino acid to be used as a tracer) with the desired 13C-labeled amino acid (e.g., DL-Aspartic acid-13C4 or [U-13C5]Glutamine) and other essential nutrients. The concentration of the labeled amino acid should be carefully chosen to ensure sufficient labeling without causing metabolic perturbations.
-
Isotope Labeling: Replace the standard culture medium with the pre-warmed 13C-labeling medium. Culture the cells for a duration sufficient to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant. This duration typically ranges from several hours to over 24 hours, depending on the cell line's doubling time and the turnover rates of the metabolites of interest.[10]
Metabolite Extraction
-
Quenching Metabolism: Rapidly halt all enzymatic reactions to preserve the in vivo metabolic state. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them to create a cell lysate.
-
Separation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant, containing the polar metabolites, is collected for analysis.
GC-MS Analysis of Amino Acids
-
Sample Preparation: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: To increase their volatility for GC-MS analysis, the dried amino acids are chemically modified. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.[2]
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. A mid-polarity column is typically used to separate the amino acids. The mass spectrometer is operated in either scan mode to identify all fragments or in selected ion monitoring (SIM) mode for targeted analysis of specific mass fragments to determine the mass isotopomer distributions.[2][11]
Data Analysis
-
Mass Isotopomer Distribution (MID) Correction: The raw mass spectrometry data is corrected for the natural abundance of 13C to obtain the MIDs for each metabolite.
-
Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for MFA software (e.g., INCA, Metran) along with a stoichiometric model of the relevant metabolic network. The software estimates the intracellular metabolic fluxes by fitting the experimental MIDs to the model.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts.
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Caption: Entry points of different 13C-labeled tracers into the TCA cycle.
Caption: Central role of Aspartate in cellular metabolism.
References
- 1. TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
Safety Operating Guide
Proper Disposal of DL-Aspartic Acid-¹³C: A Guide for Laboratory Professionals
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step guide to the safe and compliant disposal of DL-Aspartic acid-¹³C. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
DL-Aspartic acid-¹³C, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, requires careful handling and disposal in accordance with federal, state, and local regulations.[1] Improper disposal can pose environmental risks and lead to regulatory non-compliance. This guide outlines the necessary precautions and procedures for managing DL-Aspartic acid-¹³C waste.
Immediate Safety and Handling
Before handling DL-Aspartic acid-¹³C, it is crucial to be familiar with its safety profile. While acute toxicity information is limited, the substance may be harmful if inhaled, swallowed, or comes into contact with skin.[2]
Personal Protective Equipment (PPE)
When handling DL-Aspartic acid-¹³C, especially during spill cleanup or packaging for disposal, the following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1] However, in case of dust formation, a particle filter respirator is recommended.
Spill Management
In the event of a spill, isolate the hazard area and deny entry to unnecessary and unprotected personnel.[3]
-
Ventilation: Ensure the area is well-ventilated to minimize dust concentrations.[2]
-
Containment: Take up the spilled material mechanically by sweeping or shoveling.[2] Avoid creating dust.
-
Collection: Collect the swept-up material into a suitable, sealed container for disposal.[2][3]
-
Decontamination: After the material has been collected, wash the spill area.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of DL-Aspartic acid-¹³C is through a licensed professional waste disposal service.[2] Do not dispose of this chemical into sanitary sewers or trash unless explicitly permitted by local regulations for very small quantities, which is generally not recommended.[3]
-
Waste Identification and Collection:
-
Collect waste DL-Aspartic acid-¹³C, including contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Storage:
-
Engage a Licensed Waste Disposal Company:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition.
-
Follow all packaging and labeling instructions provided by the disposal company.
-
-
Documentation:
-
Maintain detailed records of the waste disposal, including the name of the disposal company, the date of pickup, and the amount of waste disposed of.
-
Disposal and Safety Parameters
The following table summarizes key information for the safe handling and disposal of DL-Aspartic acid-¹³C.
| Parameter | Guideline | Source |
| Primary Disposal Method | Offer to a licensed disposal company. | [2] |
| Environmental Precautions | Prevent entry to sewers and public waters. | [2][6] |
| Spill Cleanup | Sweep up mechanically and collect in a suitable container for disposal. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [4][5] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [2][4][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of DL-Aspartic acid-¹³C.
Caption: Workflow for the safe disposal of DL-Aspartic acid-¹³C.
There are no specific experimental protocols for the chemical neutralization of DL-Aspartic acid-¹³C for disposal, as the recommended and safest method is incineration through a professional service. Adherence to the procedural steps outlined above will ensure the safe and compliant management of this laboratory chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Aspartic acid-13C
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of DL-Aspartic acid-13C.
This guide provides detailed procedural information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough hazard assessment should be conducted to ensure the appropriate level of personal protection.[1][2] The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes.[2][3][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A lab coat is essential to protect clothing and skin from potential contamination.[1][2][3][4][5]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection.[1][2][3][4] It is important to note that gloves should be inspected before use and changed immediately if contaminated.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[2][3]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of DL-Aspartic acid, which are expected to be nearly identical for its 13C labeled counterpart.
| Property | Value |
| Molecular Weight | 133.1 g/mol [6][7] |
| Melting Point | 270°C (518°F)[6] |
| Specific Gravity | 1.66 (Water = 1)[6][7] |
| Solubility | Very slightly soluble in cold water[6] |
| pH (1% solution/water) | 4 (Acidic)[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Preparation for Use:
-
Before handling, ensure all required PPE is correctly worn.
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.
-
-
Weighing and Aliquoting:
-
When weighing the solid compound, use a spatula and handle it carefully to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Follow all laboratory-specific standard operating procedures for the experiment being conducted.
-
Avoid contact with skin and eyes.[7]
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment used.
-
Properly label and store any remaining material.
-
Disposal Plan
As this compound is a stable isotope-labeled compound, it is not radioactive and does not require special disposal procedures associated with radioactive materials.[8][] The waste should be handled according to local and institutional regulations for non-hazardous chemical waste.[8]
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Solutions containing organic solvents should be collected in a labeled solvent waste container for proper disposal by the institution's environmental health and safety department.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste.
-
Once cleaned, the container can be disposed of as regular laboratory glassware.
-
Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. uah.edu [uah.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. moravek.com [moravek.com]
- 10. uprm.edu [uprm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
